molecular formula C18H34N4O5S B606131 Biotin-PEG3-amine CAS No. 359860-27-8

Biotin-PEG3-amine

Cat. No.: B606131
CAS No.: 359860-27-8
M. Wt: 418.6 g/mol
InChI Key: KIJSBKNJFAUJFV-ZOBUZTSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-amineis PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJSBKNJFAUJFV-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359860-27-8
Record name Biotin-PEG3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359860278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIOTIN-PEG3-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF990JL4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Biotin-PEG3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of reagents is paramount. This guide provides the core technical data for Biotin-PEG3-amine, a commonly used biotinylation reagent.

This compound is a functionalized biotin molecule that incorporates a three-unit polyethylene glycol (PEG) spacer arm, terminating in a primary amine. This structure offers several advantages in bioconjugation and other molecular biology applications. The PEG linker enhances the water solubility of the molecule and the resulting conjugates.[1][2] Furthermore, the spacer arm reduces steric hindrance, which can be a critical factor when binding to avidin or streptavidin molecules.[2][3] The terminal primary amine group allows for covalent attachment to various functional groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters, through the formation of a stable amide bond.[1][2][3]

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This information is essential for accurate experimental planning, including molar concentration calculations and mass spectrometry analysis.

PropertyValueCitations
Molecular FormulaC18H34N4O5S[1][2][3][4][5]
Molecular Weight418.6 g/mol [2][3][4][5]
(Alternate Value)418.55 g/mol [1]
CAS Number359860-27-8[1][2][3][5]

This data, sourced from multiple chemical suppliers and databases, provides a reliable foundation for any research involving this compound. The slight variation in molecular weight is typical and depends on the specific isotopic composition used in the calculation.

References

Biotin-PEG3-Amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Biotin-PEG3-amine, a versatile reagent widely used in bioconjugation, molecular biology, and drug development. This document outlines its core characteristics, provides experimental context, and offers visualizations to facilitate its application in research settings.

Core Physical and Chemical Properties

This compound is a biotinylation reagent that contains a biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. This unique structure provides several advantages in labeling and detection applications. The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules.[1][2] The terminal amine allows for covalent attachment to molecules containing carboxylic acids or their activated esters.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, compiled from various sources.

Table 1: General and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₈H₃₄N₄O₅S[5][6][7][8][9][10][11][12][13]
Molecular Weight ~418.6 g/mol [5][7][8][11][13][14]
CAS Number 359860-27-8[5][7][8][9][10][11]
Purity ≥95% - >98%[5][7][9][10]
Spacer Arm Length 22.9 Å[9]

Table 2: Physical and Storage Properties

PropertyValueSource(s)
Appearance White to off-white or slightly grey solid[9][10][12]
Solubility Soluble in water (~25 mg/mL), DMSO, DMF, and Methanol.[1][9][10][11]
Storage Conditions -20°C, desiccated, and protected from light.[5][7][10][12][13][15][16]
Stability Stable for at least 2 years at -20°C as a solid. Solutions are less stable and should be prepared fresh.[5][14][17]

Reactivity and Conjugation Chemistry

The primary amine group of this compound is the reactive handle for conjugation. It readily reacts with electrophilic groups, most commonly activated carboxylates, to form a stable amide bond.

General Conjugation Reaction

Conjugation_Reaction Biotin_PEG3_Amine Biotin-PEG3-NH₂ Conjugated_Product Biotin-PEG3-NH-CO-R (Stable Amide Bond) Biotin_PEG3_Amine->Conjugated_Product Target_Molecule R-COOH (Target Molecule with Carboxylic Acid) Activator EDC or NHS Ester Target_Molecule->Activator Activator->Conjugated_Product Byproducts Byproducts Conjugated_Product->Byproducts

This reaction is typically facilitated by the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to increase efficiency.[3][5][7][14] The amine group can also react with pre-activated NHS esters of carboxylic acids.[3][5]

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol provides a general workflow for the biotinylation of a protein containing accessible carboxyl groups (e.g., on aspartic acid or glutamic acid residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., MES or PBS, amine-free)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching buffer (e.g., Tris or glycine)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a suitable concentration.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the protein solution. A molar excess of EDC and NHS over the protein is typically used.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Biotinylation Reaction:

    • Add this compound to the activated protein solution. The molar ratio of biotin reagent to protein will depend on the desired degree of labeling and should be optimized.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching buffer to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.

Protein_Labeling_Workflow cluster_0 Activation cluster_1 Biotinylation cluster_2 Purification Protein Protein (in amine-free buffer) Add_EDC_NHS Add EDC and NHS Protein->Add_EDC_NHS Activated_Protein Protein with Activated Carboxyls Add_EDC_NHS->Activated_Protein Add_Biotin_PEG3_Amine Add this compound Activated_Protein->Add_Biotin_PEG3_Amine Biotinylated_Protein_Mix Reaction Mixture Add_Biotin_PEG3_Amine->Biotinylated_Protein_Mix Quench Quench Reaction Biotinylated_Protein_Mix->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Final_Product Biotinylated Protein Purify->Final_Product

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Immunoassays: Used to label antibodies or antigens for use in ELISA, Western blotting, and immunohistochemistry. The biotin tag allows for highly sensitive detection using streptavidin-enzyme conjugates.[18]

  • Pull-down Assays: Biotinylated molecules can be used to isolate and identify binding partners from complex biological samples.[11]

  • Cell Labeling and Tracking: The primary amine can be used to label cell surface proteins for visualization and tracking studies.[18]

  • Drug Delivery and Targeting: Biotinylation can be used to target drugs or nanoparticles to cells expressing biotin receptors.

  • Bioconjugation: Serves as a versatile linker for creating complex biomolecular structures.[11][19]

Logical Relationship in Biotin-Avidin Based Detection

Biotin_Avidin_Detection Target Target Molecule Biotinylated_Probe Biotin-PEG3-Labeled Probe Target->Biotinylated_Probe Binds to Streptavidin_Conjugate Streptavidin-Enzyme or Fluorophore Conjugate Biotinylated_Probe->Streptavidin_Conjugate High Affinity Binding Signal Detectable Signal Streptavidin_Conjugate->Signal Generates

Safety and Handling

This compound is intended for research use only.[15] While comprehensive toxicological data is not available, it is recommended to handle the compound with care, using standard laboratory safety practices.[15][20] This includes wearing appropriate personal protective equipment such as gloves, protective clothing, and eyewear.[15][20] Avoid inhalation of dust and contact with skin and eyes.[20] In case of contact, flush the affected area with plenty of water.[15] Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[20]

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of protocols is recommended to achieve the desired results.

References

An In-depth Technical Guide to Biotinylation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in biotechnology.[1] This process leverages the remarkably strong and specific interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin, which is one of the most robust biological interactions known.[1][2] This bond forms quickly and remains stable under a wide variety of pH, temperature, and denaturing conditions.[2][3] The utility of biotinylation is significantly amplified when combined with Polyethylene Glycol (PEG) linkers. These flexible, hydrophilic spacers enhance the solubility of the labeled molecule, minimize steric hindrance to ensure efficient binding to avidin or streptavidin, and can reduce the immunogenicity of the resulting conjugate.[1][2]

This guide provides a comprehensive technical overview of biotinylation using PEG linkers, covering core chemical principles, quantitative data, detailed experimental protocols, and key applications to empower your research and development efforts.

Core Concepts: The Synergy of Biotin and PEG

The power of biotin-PEG linkers lies in the distinct advantages each component brings:

  • Biotin: A small molecule (244.31 Da) that serves as a high-affinity tag. Its carboxyl group can be modified with various reactive groups to enable conjugation to proteins, nucleic acids, and other molecules of interest.[1]

  • PEG Linker: A polymer made of repeating ethylene oxide units. Its inclusion provides several key benefits:

    • Enhanced Solubility: The hydrophilic nature of PEG increases the water solubility of biotinylated molecules, which is particularly useful for hydrophobic proteins, preventing their aggregation.[1][]

    • Reduced Steric Hindrance: The PEG chain acts as a flexible spacer, physically separating the biotin from the target molecule. This minimizes spatial interference, allowing avidin or streptavidin to bind more effectively.[2][3]

    • Increased Stability and Reduced Immunogenicity: PEGylation can shield the conjugated molecule from enzymatic degradation and the host's immune system, potentially extending the half-life of therapeutic proteins in circulation.[3][]

Chemistry of Biotinylation with PEG Linkers

The choice of a biotin-PEG linker is determined by the available functional groups on the target molecule.[2] The most common chemistries target primary amines, sulfhydryls, and carboxyl groups.

  • Amine-Reactive Biotinylation: This is the most prevalent method for labeling proteins and peptides.[2] It typically uses N-hydroxysuccinimide (NHS) esters of biotin-PEG, which react efficiently with primary amines on lysine residues and the N-terminus to form stable amide bonds.[2][6]

  • Sulfhydryl-Reactive Biotinylation: For molecules with free sulfhydryl groups, such as cysteine residues, maleimide-activated biotin-PEG linkers are ideal. The maleimide group specifically reacts with sulfhydryls at a pH of 6.5-7.5 to create a stable thioether bond.[2][]

  • "Click" Chemistry: For precise and stable conjugation, azide or DBCO-functionalized biotin-PEG linkers can be used in "click" chemistry reactions.[7]

The length of the PEG chain is a critical parameter. Shorter chains (2-6 units) are suitable for applications requiring close proximity, while longer chains (12-24 units) offer greater flexibility and solubility.[2]

Quantitative Data and Experimental Design

The efficiency of biotinylation can be influenced by several factors. The following tables summarize key quantitative parameters to consider during experimental design.

Table 1: Molar Ratio and Labeling Efficiency

Target MoleculeMolar Excess of Biotin-PEG-NHSIncubation Time/TempTypical Labeling Efficiency
Cationic Protein (Lysozyme)1xNot Specified89.1 ± 9.9%
Cationic Protein (Lysozyme)5xNot Specified99.5 ± 0.1%
Anionic Protein (BSA)5xNot Specified97.8 ± 0.1%
Anionic Protein (BSA)10xNot Specified99.4 ± 0.6%

Data adapted from a study on PEGylation of cationic and anionic proteins.[8]

Table 2: General Reaction Conditions for NHS-Ester Biotinylation

ParameterRecommended ConditionRationale
Protein Concentration 1-10 mg/mLEnsures efficient reaction kinetics.
Reaction Buffer Amine-free (e.g., PBS, pH 7.2-8.0)Primary amines in buffers like Tris or glycine will compete with the target molecule for the NHS ester.[9]
Molar Excess of Reagent 10- to 20-foldA common starting point to ensure efficient labeling.[1]
Incubation Time 30-60 minutes at Room TemperatureBalances reaction completion with potential protein degradation.
Incubation Temperature Room Temperature or 4°C (on ice)Reactions can be performed on ice (e.g., for 2 hours) for sensitive proteins.[1]
Quenching Reagent 50-100 mM Tris or GlycineConsumes excess, unreacted NHS-ester to stop the reaction.[1]

Experimental Protocols

Here are detailed methodologies for key biotinylation experiments.

Protocol 1: General Protein Biotinylation with Biotin-PEG-NHS Ester

This protocol outlines the labeling of a purified protein in solution.

Materials:

  • Purified protein (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Biotin-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting spin column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[1]

  • Reagent Preparation: Equilibrate the Biotin-PEG-NHS ester to room temperature. Immediately before use, prepare a fresh 10-20 mM stock solution in anhydrous DMSO or DMF.[1][9] Do not store the reconstituted reagent.[9]

  • Calculation: Determine the volume of the biotin stock solution needed to achieve a 10- to 20-fold molar excess over the protein.[1]

  • Reaction: Add the calculated volume of the Biotin-PEG-NHS solution to the protein solution while gently mixing.[1]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.[1]

  • Purification: Remove excess, non-reacted biotin and quenching buffer using a desalting spin column or by dialysis against PBS.[1]

Protocol 2: Cell Surface Protein Biotinylation

This method is used to label proteins on the plasma membrane of living cells.

Materials:

  • Adherent or suspension cells

  • Ice-cold PBS (pH 8.0)

  • Membrane-impermeable biotin reagent (e.g., Sulfo-NHS-LC-Biotin) at 0.25-0.5 mg/mL in ice-cold PBS.[10]

  • Ice-cold Quenching Buffer (e.g., 100 mM glycine in PBS)

  • Cell Lysis Buffer

  • Streptavidin-coated beads

Procedure:

  • Cell Preparation: Wash cells two to three times with ice-cold PBS to remove any primary amines from the culture media.[11] For suspended cells, resuspend them at a concentration of approximately 2.5 x 10^7 cells/mL.

  • Biotinylation: Incubate the cells with the biotin reagent solution at 4°C for 30 minutes with gentle rocking.[11]

  • Quenching: Wash the cells multiple times with ice-cold quenching buffer to stop the reaction and remove excess biotin reagent.[10]

  • Cell Lysis: Solubilize the cells with an appropriate lysis buffer at a concentration of 1 x 10^7 cells/mL and incubate on ice.[10]

  • Clarification: Centrifuge the lysate at 14,000 x g for 5 minutes to pellet cell debris.

  • Affinity Purification: Incubate the supernatant with streptavidin-coated beads to capture the biotinylated proteins.[1]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured surface proteins for downstream analysis like Western blotting.[1]

Protocol 3: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the amount of biotin incorporated into a protein.[12]

Principle: The HABA dye binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye due to its much higher affinity for avidin, causing a decrease in absorbance at 500 nm. This change is proportional to the amount of biotin in the sample.[12][13]

Materials:

  • Purified biotinylated protein sample (free biotin must be removed)[12]

  • HABA/Avidin solution

  • Spectrophotometer or microplate reader

Procedure (Cuvette Format):

  • Blank Reading: Pipette 900µl of the HABA/Avidin solution into a 1 ml cuvette and measure the absorbance at 500 nm.[12]

  • Sample Addition: Add 100µl of the biotinylated protein sample to the cuvette and mix well.[12]

  • Final Reading: Measure the absorbance at 500 nm again once the value is stable.[12]

  • Calculation: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹).[12]

Mandatory Visualizations

Logical Relationship of Biotin-PEGylation

Caption: Core components of a biotin-PEGylation reagent.

Experimental Workflow: Cell Surface Biotinylation & Pull-Down

Caption: Workflow for isolating cell surface proteins.

Application in Signaling Pathway Analysis

Caption: Isolating a receptor and its binding partners.

Applications in Research and Drug Development

Biotinylation with PEG linkers is a versatile technique with wide-ranging applications:

  • Immunoassays: The high-affinity biotin-streptavidin interaction is used for signal amplification in techniques like ELISA, Western blotting, and immunohistochemistry.[1][]

  • Protein Interaction Studies: It is instrumental in pull-down assays to isolate and identify protein binding partners.

  • Drug Delivery: Biotin can serve as a targeting ligand for drug delivery systems.[3] Many cancer cells overexpress biotin receptors, enabling biotin-PEG-conjugated nanoparticles or drugs to selectively target these cells, which can enhance therapeutic efficacy and reduce systemic toxicity.[1]

  • Cell Labeling and Tracking: Biotin-PEG can be used to label cells for imaging and tracking purposes.[]

  • Purification: This method is widely used for the affinity purification of proteins and other biomolecules.[]

References

Biotin-PEG3-Amine for Protein-Polysaccharide Conjugate Vaccine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of protein-polysaccharide conjugate vaccines utilizing Biotin-PEG3-amine as a key linker molecule. This approach offers a modular and efficient method for vaccine development, leveraging the high-affinity and specific interaction between biotin and streptavidin. This document details the core chemical principles, experimental protocols, and characterization methods, presenting quantitative data in a structured format for clarity and comparison.

Introduction to Conjugate Vaccines and the Biotin-Streptavidin Strategy

Polysaccharide-based vaccines are often poorly immunogenic in infants and the elderly as they elicit a T-cell-independent immune response, which does not lead to immunological memory. To overcome this, polysaccharides are covalently linked to a carrier protein, converting the T-cell-independent antigen into a T-cell-dependent antigen. This conjugation elicits a robust and long-lasting immune response.[1][2][3]

The use of a biotin-streptavidin system offers a powerful and versatile platform for creating these conjugates. In this strategy, the polysaccharide is first biotinylated using a linker such as this compound. This biotinylated polysaccharide can then be non-covalently coupled to a carrier protein that has been fused or conjugated with streptavidin or one of its variants.[4][5][6] The polyethylene glycol (PEG) spacer in this compound enhances the water solubility of the conjugate and provides a flexible linker arm, which can improve the accessibility of biotin for binding to streptavidin.

Synthesis Workflow

The overall workflow for the synthesis of a protein-polysaccharide conjugate vaccine using this compound involves several key stages, from the activation of the polysaccharide to the final purification and characterization of the conjugate.

G cluster_0 Polysaccharide Modification cluster_1 Carrier Protein Preparation cluster_2 Conjugation and Purification cluster_3 Characterization PS Polysaccharide Activated_PS CDAP-Activated Polysaccharide PS->Activated_PS Activation Biotin_PS Biotinylated Polysaccharide Activated_PS->Biotin_PS Biotinylation with This compound Conjugate Protein-Polysaccharide Conjugate Biotin_PS->Conjugate Protein Carrier Protein SA_Protein Streptavidin-Fused Carrier Protein Protein->SA_Protein Recombinant Expression or Chemical Conjugation SA_Protein->Conjugate Purified_Conjugate Purified Conjugate Vaccine Conjugate->Purified_Conjugate Purification Characterization Physicochemical & Immunological Analysis Purified_Conjugate->Characterization

Figure 1: Overall synthesis workflow for a biotin-streptavidin based conjugate vaccine.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis and characterization of the conjugate vaccine.

Polysaccharide Activation using CDAP

Activation of the polysaccharide's hydroxyl groups is a prerequisite for conjugation. 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) is a highly efficient reagent for this purpose.[7][8]

Materials:

  • Bacterial capsular polysaccharide (e.g., from Streptococcus pneumoniae)

  • 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) solution (100 mg/mL in acetonitrile)

  • Dimethylaminopyridine (DMAP) solution (0.2 M)

  • Triethylamine (TEA) solution (0.2 M)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Ice bath

  • pH meter

Protocol:

  • Dissolve the polysaccharide in pyrogen-free water to a final concentration of 10 mg/mL in a reaction vessel placed on ice.

  • While stirring, add DMAP solution to the polysaccharide solution to pre-adjust the pH to 9.0.

  • Initiate the activation by adding the CDAP solution to the polysaccharide solution (a typical ratio is 1 mg of CDAP per 10 mg of polysaccharide).

  • Immediately monitor and maintain the pH of the reaction at 9.0 for 2.5 minutes by the dropwise addition of 0.2 M TEA or 0.1 M NaOH. The reaction is rapid and pH control is critical.

  • After 2.5 minutes, quench the reaction by adding 0.1 M HCl to bring the pH to 7.0. The activated polysaccharide is now ready for the biotinylation step.

Biotinylation of Activated Polysaccharide with this compound

The activated polysaccharide is then reacted with the primary amine group of this compound.[9]

Materials:

  • CDAP-activated polysaccharide solution

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction vessel

Protocol:

  • Immediately after quenching the CDAP activation reaction, add this compound to the activated polysaccharide solution. A molar excess of this compound (e.g., 10-fold molar excess relative to the activation sites) is recommended.

  • Adjust the pH of the reaction mixture to 8.5-9.0 using a suitable base (e.g., 0.1 M NaOH).

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • The resulting biotinylated polysaccharide can be purified by dialysis against PBS to remove unreacted this compound and other small molecules.

Conjugation of Biotinylated Polysaccharide to Streptavidin-Protein

The final conjugate is formed by mixing the biotinylated polysaccharide with a carrier protein that has been fused with streptavidin.[6][10]

Materials:

  • Biotinylated polysaccharide solution

  • Streptavidin-fused carrier protein (e.g., Streptavidin-CRM197)

  • PBS, pH 7.4

  • Reaction vessel

Protocol:

  • Determine the concentration of the biotinylated polysaccharide and the streptavidin-fused carrier protein.

  • In a reaction vessel, combine the biotinylated polysaccharide and the streptavidin-fused carrier protein at a predetermined molar ratio (e.g., a 1:1 molar ratio of biotin to streptavidin binding sites).

  • Incubate the mixture for 1 hour at room temperature with gentle agitation to allow for the formation of the biotin-streptavidin complex.

  • The resulting protein-polysaccharide conjugate is now ready for purification.

Purification of the Conjugate Vaccine

Purification is essential to remove any unconjugated protein, unconjugated polysaccharide, and other reactants. Size exclusion chromatography (SEC) is a common method for this purpose.[11][12]

Materials:

  • Crude conjugate vaccine solution

  • Size exclusion chromatography column (e.g., Sephacryl S-400 or similar)

  • PBS, pH 7.4 as the mobile phase

  • Fraction collector

  • UV-Vis spectrophotometer

Protocol:

  • Equilibrate the SEC column with PBS.

  • Load the crude conjugate vaccine solution onto the column.

  • Elute the components with PBS at a constant flow rate.

  • Collect fractions and monitor the absorbance at 280 nm (for protein) and a suitable wavelength for the polysaccharide if it has a chromophore, or use a refractive index detector.

  • The conjugate, having a higher molecular weight, will elute first, followed by the unconjugated protein and then the unconjugated polysaccharide.

  • Pool the fractions containing the purified conjugate.

Characterization of the Conjugate Vaccine

Thorough characterization is required to ensure the quality, consistency, and immunogenicity of the vaccine.[13]

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into the polysaccharide.[14][15][16][17][18]

Materials:

  • HABA/Avidin premixed reagent

  • Biotinylated polysaccharide sample

  • Biotin standards of known concentration

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a standard curve using biotin standards.

  • Add the HABA/Avidin reagent to a cuvette or microplate well and measure the absorbance at 500 nm.

  • Add the biotinylated polysaccharide sample to the HABA/Avidin solution. Biotin in the sample will displace HABA from avidin, causing a decrease in absorbance at 500 nm.

  • Measure the final absorbance at 500 nm.

  • Calculate the biotin concentration in the sample by referring to the standard curve. The degree of biotinylation can be expressed as moles of biotin per mole of polysaccharide.

The polysaccharide-to-protein ratio is a critical quality attribute.[13]

  • Protein Content: The Bradford assay or a BCA assay can be used to determine the protein concentration.[5][19][20][21] A standard curve is generated using a known protein standard (e.g., BSA), and the absorbance of the conjugate sample is measured at the appropriate wavelength.

  • Polysaccharide Content: The polysaccharide content can be determined using a colorimetric assay specific to the sugar composition of the polysaccharide (e.g., the phenol-sulfuric acid assay for total carbohydrates).

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the conjugate, which will have a higher molecular weight than the unconjugated protein.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique provides information on the molar mass and size distribution of the conjugate.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of a pneumococcal polysaccharide-streptavidin fusion protein conjugate vaccine.[6][8][10][22]

Table 1: Biotinylation of Pneumococcal Polysaccharide

ParameterValueMethod
Polysaccharide Concentration10 mg/mL-
CDAP to Polysaccharide Ratio1:10 (w/w)-
This compound Molar Excess10-fold-
Degree of Biotinylation (moles biotin/mole PS)5-15HABA Assay

Table 2: Characterization of Purified Conjugate

ParameterValueMethod
Polysaccharide Content45-55% (w/w)Phenol-Sulfuric Acid Assay
Protein Content45-55% (w/w)Bradford Assay
Polysaccharide-to-Protein Ratio0.9 - 1.2 (w/w)Calculated
Average Molecular Weight> 1,000 kDaSEC-MALS
Free Polysaccharide< 10%SEC-HPLC
Free Protein< 5%SEC-HPLC

Table 3: Immunogenicity in a Murine Model

Immunization GroupAntigen-Specific IgG Titer (Post-Boost)
Saline Control< 100
Unconjugated Polysaccharide500 - 1,000
Streptavidin-Protein alone10,000 - 20,000 (anti-protein)
Conjugate Vaccine > 100,000 (anti-polysaccharide)
Conjugate Vaccine > 200,000 (anti-protein)

T-Cell Dependent Immune Response Signaling Pathway

The conjugation of the polysaccharide to a carrier protein enables the recruitment of T-cell help, leading to a robust, long-lasting immune response. The following diagram illustrates the key signaling events.

T_Cell_Dependent_Activation cluster_B_Cell Polysaccharide-Specific B-Cell cluster_T_Cell Carrier-Specific T-Helper Cell cluster_Activation B-Cell Activation & Differentiation BCR B-Cell Receptor (BCR) (Surface IgM/IgD) Internalization Internalization & Antigen Processing BCR->Internalization 1. Antigen Binding MHCII MHC Class II Presentation of Carrier Peptide Internalization->MHCII CD40_B CD40 Proliferation Clonal Expansion (Proliferation) CD40_B->Proliferation Cytokine Release (IL-4, IL-5, IL-6) B7 B7 (CD80/86) TCR T-Cell Receptor (TCR) TCR->MHCII 2. TCR-MHCII Interaction (Signal 1) CD4 CD4 CD4->MHCII CD28 CD28 CD28->B7 3. Co-stimulation (Signal 2) CD40L CD40 Ligand CD40L->CD40_B 4. B-Cell Activation (Signal 3) Differentiation Differentiation Proliferation->Differentiation Plasma_Cell Plasma Cell Differentiation->Plasma_Cell Memory_Cell Memory B-Cell Differentiation->Memory_Cell Antibodies High-Affinity IgG Antibodies Plasma_Cell->Antibodies Conjugate Protein-Polysaccharide Conjugate Vaccine Conjugate->BCR

References

Biotin-PEG3-Amine as a Signal Amplification Label: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of life sciences and drug development, the sensitive and specific detection of proteins and other biomolecules is paramount. Signal amplification strategies are often crucial for visualizing low-abundance targets. Biotin-PEG3-Amine has emerged as a versatile and powerful tool in this context. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, key applications, and experimental protocols.

This compound is a biotinylation reagent that contains a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group.[1] The primary amine allows for its covalent conjugation to carboxyl groups on proteins or other molecules, while the biotin group serves as a high-affinity tag for detection with streptavidin or avidin conjugates. The integrated PEG spacer is a key feature, enhancing the water solubility of the reagent and the resulting biotinylated molecule, and its flexibility helps to minimize steric hindrance, thereby improving the binding accessibility of the biotin to streptavidin.[2][3]

Core Principles of Signal Amplification

The utility of this compound as a signal amplification label is rooted in the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin).[4] Streptavidin has four binding sites for biotin, allowing for the formation of multimeric complexes.[5] This tetravalent binding capacity is the foundation for several signal amplification techniques.

In a typical immunoassay, a primary antibody binds to the target antigen. A secondary antibody, conjugated with multiple biotin molecules (using a reagent like this compound), then binds to the primary antibody. Subsequently, a streptavidin molecule conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a fluorophore is introduced. Each streptavidin molecule can bind to multiple biotin molecules on the secondary antibody, and each enzyme can then catalyze a reaction that produces a strong, localized, and measurable signal. This multi-layered approach leads to a significant amplification of the initial antigen recognition event.[4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Formula C18H34N4O5S[6]
Molecular Weight 418.55 g/mol [6]
Purity Typically >95%[7]
Appearance White to off-white solid[6]
Solubility Soluble in water (~25 mg/ml), DMSO, and DMF[6]
Spacer Arm Length 22.9 Å[6]
Reactive Group Primary Amine (-NH2)[1]
Target Functional Group Carboxylic Acids (-COOH)[2]

Key Applications and Experimental Protocols

This compound is a versatile reagent with broad applications in various immunoassays and molecular biology techniques.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, this compound can be used to label detection antibodies, significantly enhancing the sensitivity of the assay. The biotinylated antibody, when used in conjunction with a streptavidin-HRP conjugate, allows for a greater deposition of the enzyme at the site of the antigen, leading to a stronger colorimetric or chemiluminescent signal.

Detailed Protocol for Antibody Biotinylation using this compound and EDC/NHS Chemistry:

This protocol describes the conjugation of this compound to an antibody via its carboxyl groups.

Materials:

  • Antibody to be labeled (in a phosphate-free buffer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Antibody Preparation: Dialyze the antibody against the Activation Buffer to remove any interfering substances. Adjust the antibody concentration to 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and NHS in the Activation Buffer.

    • Add a 50-fold molar excess of EDC and NHS to the antibody solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Prepare a 10 mg/mL solution of this compound in the Reaction Buffer.

    • Add a 100-fold molar excess of this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein fractions and determine the protein concentration.

  • Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Western Blotting

Similar to ELISA, using a biotinylated secondary antibody with a streptavidin-HRP conjugate in Western blotting can dramatically increase the signal intensity, enabling the detection of low-abundance proteins.

Detailed Protocol for Western Blotting with a Biotinylated Secondary Antibody:

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibody (diluted in Blocking Buffer)

  • Biotinylated Secondary Antibody (diluted in Blocking Buffer)

  • Streptavidin-HRP conjugate (diluted in Blocking Buffer)

  • Chemiluminescent substrate

  • Wash Buffer: TBST

Procedure:

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Biotinylated Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Streptavidin-HRP Incubation: Incubate the membrane with the Streptavidin-HRP conjugate for 30-60 minutes at room temperature.

  • Washing: Wash the membrane three times for 10-15 minutes each with Wash Buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an appropriate imaging system.

Immunohistochemistry (IHC)

In IHC, the amplification provided by the biotin-streptavidin system is particularly valuable for visualizing antigens in tissue sections, where the target protein may be present in low concentrations or its epitope may be partially masked by fixation.

Detailed Protocol for Immunohistochemistry using a Biotin-Streptavidin System:

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide solution (e.g., 3% H2O2 in methanol) to block endogenous peroxidase activity

  • Blocking Buffer: Normal serum from the species in which the secondary antibody was raised

  • Primary Antibody

  • Biotinylated Secondary Antibody

  • Avidin-Biotin Complex (ABC) reagent or Streptavidin-HRP

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene and then through a graded series of ethanol to rehydrate the tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in Antigen Retrieval Buffer.

  • Endogenous Peroxidase Quenching: Incubate slides in hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking: Incubate sections with Blocking Buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Apply the primary antibody and incubate overnight at 4°C in a humidified chamber.

  • Biotinylated Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • ABC or Streptavidin-HRP Incubation: Apply the pre-formed ABC reagent or Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Chromogenic Detection: Apply the DAB substrate solution and monitor for color development.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

Visualizing Workflows and Pathways

The logical flow of experimental procedures and the underlying signaling pathways can be effectively visualized using diagrams.

G cluster_conjugation This compound Conjugation Workflow Protein Protein with -COOH groups Activation Activate -COOH with EDC/NHS Protein->Activation Conjugation Conjugation Reaction Activation->Conjugation BiotinPEG3Amine This compound BiotinPEG3Amine->Conjugation Purification Purification (Desalting Column) Conjugation->Purification BiotinylatedProtein Biotinylated Protein Purification->BiotinylatedProtein

Caption: Workflow for conjugating this compound to a protein.

G cluster_elisa Signal Amplification in a Sandwich ELISA Antigen Target Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb binds to SecondaryAb Biotinylated Secondary Antibody PrimaryAb->SecondaryAb binds to Strep_HRP Streptavidin-HRP Conjugate SecondaryAb->Strep_HRP binds to Substrate Substrate Strep_HRP->Substrate catalyzes Signal Amplified Signal Substrate->Signal

Caption: The principle of signal amplification in an ELISA using a biotinylated secondary antibody.

Proximity Labeling and Signaling Pathway Investigation

A powerful application of biotinylation is in proximity labeling techniques like BioID, which are used to identify protein-protein interactions within a specific cellular context. In a relevant study investigating G protein-coupled receptor (GPCR) signaling, a promiscuous biotin ligase (BioID2) was fused to a Gαi1 subunit.[8] Upon activation, this fusion protein biotinylates nearby proteins, which can then be captured and identified by mass spectrometry. While this study does not explicitly name this compound as the biotin source, amine-containing biotin reagents are essential for such assays. This approach allows for the mapping of the Gαi1 interactome and the elucidation of its signaling partners.

G cluster_gpcr Proximity Labeling to Elucidate GPCR Signaling GPCR GPCR Activation BioID_Gai1 BioID2-Gαi1 Fusion Protein GPCR->BioID_Gai1 activates ProximityLabeling Proximity-dependent Biotinylation BioID_Gai1->ProximityLabeling Biotin Biotin Source (e.g., this compound) Biotin->ProximityLabeling InteractingProteins Interacting Proteins (e.g., PDZ-RhoGEF) ProximityLabeling->InteractingProteins labels StreptavidinCapture Streptavidin Affinity Capture InteractingProteins->StreptavidinCapture captured by MassSpec Mass Spectrometry (Identification) StreptavidinCapture->MassSpec SignalingPathway Elucidation of Signaling Pathway MassSpec->SignalingPathway

References

Methodological & Application

Application Notes: Biotin-PEG3-Amine for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-amine is a versatile reagent designed for the covalent labeling of proteins and other biomolecules. This reagent features a biotin moiety for high-affinity binding to streptavidin, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The primary amine allows for the conjugation of the biotin tag to carboxyl groups on target proteins, such as those found on aspartic acid, glutamic acid residues, and the C-terminus. This labeling is typically achieved through a carbodiimide-mediated reaction using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[1][2][3][4][5][6][7]

The integrated PEG3 spacer enhances the aqueous solubility of the reagent and the resulting biotinylated protein, which can help prevent aggregation.[3][5][8] Furthermore, the flexible and hydrophilic spacer arm minimizes steric hindrance, facilitating efficient binding of the biotin tag to avidin or streptavidin conjugates in downstream applications.[1][3][5][8]

Principle of the Method

The labeling of proteins with this compound relies on a two-step carbodiimide-mediated reaction. First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To increase the efficiency and stability of the reaction, NHS or sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. The primary amine of the this compound then nucleophilically attacks the NHS ester, forming a stable amide bond and covalently attaching the biotin-PEG3 tag to the protein.[9]

Key Features and Advantages

  • Carboxyl-Reactive: Targets aspartic acid, glutamic acid residues, and the C-terminus of proteins.[3][5][9]

  • Enhanced Solubility: The hydrophilic PEG3 spacer increases the water solubility of the biotinylated protein, reducing the risk of aggregation.[3][5][8]

  • Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, allowing for efficient binding of the biotin tag to streptavidin or avidin.[1][3][5][8]

  • Versatility: The resulting biotinylated proteins can be used in a wide array of applications, including affinity purification, immunoassays (e.g., ELISA, Western blotting), cell surface labeling, and protein-protein interaction studies.[8][10][11][12]

Experimental Workflow

The general workflow for protein labeling with this compound involves preparing the protein and reagents, performing the conjugation reaction, and purifying the biotinylated protein.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange) activation Activate Protein Carboxyl Groups (Add EDC and Sulfo-NHS) protein_prep->activation reagent_prep Reagent Preparation (this compound, EDC, Sulfo-NHS) reagent_prep->activation conjugation Add this compound (Incubate to form amide bond) activation->conjugation quenching Quench Reaction (Optional) conjugation->quenching purification Purify Labeled Protein (Dialysis or Desalting Column) quenching->purification analysis Quantify Labeling Efficiency (HABA Assay or Spectrophotometry) purification->analysis G cluster_pathway Example Application: Pull-Down Assay Biotinylated_Protein Biotinylated Protein Complex_Formation Biotin-Streptavidin Complex Biotinylated_Protein->Complex_Formation binds to Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Complex_Formation Incubation Incubation Complex_Formation->Incubation Cell_Lysate Cell Lysate (Containing Interacting Proteins) Cell_Lysate->Incubation Wash Wash Steps (Remove non-specific binders) Incubation->Wash Elution Elution Wash->Elution Analysis Analysis (e.g., Western Blot, Mass Spectrometry) Elution->Analysis G cluster_reaction Chemical Reaction of Protein Labeling Protein_COOH Protein-COOH O_acylisourea [Protein-CO-O-acylisourea] (Unstable Intermediate) Protein_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester Protein-CO-NHS (Stable Intermediate) O_acylisourea->NHS_ester + Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_ester Labeled_Protein Protein-CO-NH-PEG3-Biotin (Stable Amide Bond) NHS_ester->Labeled_Protein + Biotin_PEG3_NH2 Biotin-PEG3-NH2 Biotin_PEG3_NH2->Labeled_Protein

References

Application Notes and Protocols for Cell Surface Labeling with Biotin-PEG3-Amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of cell surface proteins using biotinylation reagents. The primary focus is on the widely used N-hydroxysuccinimide (NHS) ester-based biotinylation, which targets primary amines on cell surface proteins. This method is a cornerstone technique for studying protein localization, trafficking, and interactions.[1]

The inclusion of a Polyethylene Glycol (PEG) spacer, such as in Biotin-PEG3-amine derivatives, enhances the water solubility of the labeling reagent and provides a flexible linker arm. This minimizes steric hindrance, facilitating the subsequent binding of biotin to avidin or streptavidin conjugates for detection or purification.[1]

While "this compound" itself is a carboxyl-reactive reagent, cell surface labeling more commonly employs amine-reactive variants like Biotin-PEG-NHS esters. This protocol will detail the amine-reactive approach.

Quantitative Data Summary

The following table summarizes key quantitative parameters for cell surface biotinylation protocols, offering a baseline for experimental design. Optimization may be required based on cell type and experimental goals.

ParameterRecommended RangeNotes
Cell Density 1 x 10⁶ - 25 x 10⁶ cells/mLHigher concentrations are more efficient as less reagent is required.[2]
Biotin Reagent Concentration 0.25 - 2.0 mg/mL (or 2-5 mM)Start with a lower concentration and optimize as needed.[2][3]
Reaction Buffer Amine-free buffer (e.g., PBS), pH 7.0 - 8.0Buffers containing primary amines (e.g., Tris, glycine) will quench the reaction.[4][5] A pH of 8.0 can increase the reaction rate.[2]
Incubation Time 30 minutesCan be adjusted based on cell type and desired labeling efficiency.[6][7]
Incubation Temperature 4°C or on iceReduces the internalization of the biotin reagent.[2]
Quenching Agent 50-100 mM Glycine or Tris in PBSStops the labeling reaction by consuming excess biotin reagent.[1][7]
Quenching Time 10 - 15 minutesEnsures complete inactivation of the unreacted biotinylation reagent.[1]

Experimental Protocols

This section details the methodology for labeling cell surface proteins using an amine-reactive Biotin-PEG-NHS ester.

Materials:
  • Cells in suspension or adherent cells

  • Biotin-PEG-NHS Ester (e.g., Biotin-PEG4-NHS Ester)

  • Anhydrous DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer: 100 mM Glycine or Tris-HCl in ice-cold PBS, pH 8.0

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Protocol for Amine-Reactive Cell Surface Biotinylation:
  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1]

    • Adherent Cells: Wash the cell monolayer three times with ice-cold PBS (pH 8.0).[1]

    • Resuspend or cover the cells in ice-cold PBS (pH 8.0) to the desired concentration (e.g., 1-25 x 10⁶ cells/mL).[2]

  • Preparation of Biotin Reagent:

    • Immediately before use, prepare a 10 mM stock solution of the Biotin-PEG-NHS ester in anhydrous DMSO.[4]

    • Dilute the stock solution to the desired final concentration (e.g., 0.25 - 2.0 mg/mL) in ice-cold PBS (pH 8.0).

  • Biotinylation Reaction:

    • Add the diluted biotin reagent to the cell suspension or overlay on adherent cells.

    • Incubate for 30 minutes on ice or at 4°C with gentle agitation.[7][8] This temperature helps to minimize the internalization of the label.[2]

  • Quenching Reaction:

    • To stop the reaction, add the Quenching Buffer to the cell suspension or replace the biotin solution with Quenching Buffer for adherent cells.[1]

    • Incubate for 10-15 minutes on ice.[1]

  • Washing:

    • Pellet the cells by centrifugation (for suspension cells) or wash the monolayer (for adherent cells) three times with ice-cold PBS to remove unreacted biotin reagent and quenching buffer.[1]

  • Downstream Applications:

    • The biotinylated cells are now ready for downstream applications such as cell lysis for western blotting, affinity purification using streptavidin beads, or analysis by flow cytometry.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction of biotinylation and the experimental workflow.

cluster_reaction Biotinylation Reaction Chemistry Protein Cell Surface Protein (with primary amine) LabeledProtein Biotinylated Protein (stable amide bond) Protein->LabeledProtein + Biotin-PEG-NHS Ester Biotin Biotin-PEG-NHS Ester Biotin->LabeledProtein NHS NHS leaving group

Caption: Chemical reaction of amine-reactive biotinylation.

cluster_workflow Experimental Workflow for Cell Surface Biotinylation A 1. Cell Preparation (Wash with ice-cold PBS) B 2. Biotinylation (Incubate with Biotin-PEG-NHS Ester) A->B C 3. Quenching (Add Tris or Glycine buffer) B->C D 4. Washing (Remove excess reagent) C->D E 5. Downstream Analysis (e.g., Western Blot, Flow Cytometry) D->E

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Conjugation of Biotin-PEG3-amine to Carboxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin/avidin enables a wide range of applications, including protein purification, immunoassays, cell surface labeling, and targeted drug delivery.[1] Biotin-PEG3-amine is a versatile biotinylation reagent that features a primary amine for reaction with carboxyl groups, and a hydrophilic polyethylene glycol (PEG) spacer.[2][3][4] This PEG spacer enhances the water solubility of the labeled molecule and minimizes steric hindrance, thereby preserving its biological activity.[3]

This document provides detailed application notes and protocols for the conjugation of this compound to carboxyl groups on proteins, peptides, or other molecules using the carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6]

Chemical Properties of this compound

This compound is a water-soluble compound that possesses a terminal primary amine, making it reactive towards activated carboxyl groups.[2][7] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name (+)-Biotinyl-3,6,9-trioxaundecanediamine[2]
Molecular Formula C₁₈H₃₄N₄O₅S[2][8]
Molecular Weight 418.55 g/mol [2][9]
CAS Number 359860-27-8[2][8]
Purity >98%[9]
Spacer Arm Length 22.9 Å[2]
Appearance White to off-white solid[2][9]
Solubility ~25 mg/mL in water; soluble in DMSO, DMF, MeOH[2][9]
Storage 4°C or -20°C, desiccated[2][9]

Mechanism of EDC/NHS-mediated Amide Bond Formation

The conjugation of this compound to a carboxyl group is a two-step process facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).[5][6]

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[6][10][11]

  • Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS ester. This step increases the efficiency of the conjugation reaction and allows for a two-step procedure.[5][11]

  • Amine Reaction and Amide Bond Formation: The primary amine of the this compound molecule attacks the NHS ester, forming a stable amide bond and releasing NHS.[10][11]

This two-step process is favored as it minimizes the potential for intramolecular and intermolecular crosslinking of the carboxyl-containing molecule.[5]

Experimental Protocols

Quantitative Parameters for Conjugation

The efficiency of the biotinylation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes key quantitative parameters for the conjugation of this compound to carboxyl groups.

ParameterRecommended Range/ValueNotesReference
Activation pH 4.5 - 6.0MES buffer is commonly used for the activation step as it lacks amines and carboxyls.[6]
Coupling pH 7.2 - 8.5Phosphate-buffered saline (PBS) is a suitable buffer for the coupling reaction.[6]
EDC Concentration 2-10 mMHigher concentrations can be used to compensate for lower reaction efficiency at neutral pH.[6]
NHS/Sulfo-NHS Concentration 5-10 mMA molar excess over EDC is often used to drive the formation of the NHS ester.[5]
This compound to Molecule Molar Ratio 10:1 to 50:1The optimal ratio should be determined empirically to achieve the desired degree of labeling without compromising the molecule's function.[12]
Reaction Temperature Room Temperature (20-25°C)Reactions can also be performed at 4°C to slow down hydrolysis of the NHS ester, though this will require longer incubation times.[5]
Activation Time 15 - 30 minutesThe activation of the carboxyl group with EDC and NHS is a rapid process.[5]
Coupling Time 2 hours to overnightThe reaction time for the amine coupling can be adjusted to control the extent of biotinylation.[5]
Quenching Reagent 10-50 mM Tris, Glycine, or HydroxylamineQuenching stops the reaction by consuming unreacted NHS esters.[5]
Detailed Protocol for Biotinylating a Protein with Carboxyl Groups

This protocol provides a general guideline for the biotinylation of a protein using this compound, EDC, and Sulfo-NHS. Optimization may be required for specific applications.

Materials:

  • Protein to be biotinylated (in a buffer free of amines and carboxyls, e.g., MES buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette for buffer exchange and removal of excess reagents.

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.

    • Dissolve this compound in the Coupling Buffer.

  • Activation of the Protein's Carboxyl Groups:

    • Dissolve the protein to be biotinylated in Activation Buffer at a concentration of 1-10 mg/mL.

    • Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2-10 mM and 5-10 mM, respectively.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended):

    • To remove excess EDC and Sulfo-NHS and to adjust the pH for the coupling step, pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer. This step minimizes the risk of protein-protein crosslinking.

  • Conjugation with this compound:

    • Immediately add the this compound solution to the activated protein solution. The molar ratio of this compound to protein should typically be between 10:1 and 50:1.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

  • Storage:

    • Store the purified biotinylated protein at 4°C or -20°C, depending on the stability of the protein. The addition of a cryoprotectant like glycerol may be necessary for long-term storage at -20°C.

Troubleshooting Guide

ProblemPossible CauseSuggested SolutionReference
Low Biotinylation Efficiency Inactive EDC or Sulfo-NHS due to hydrolysis.Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination. Prepare solutions immediately before use.[13][14]
Suboptimal pH for activation or coupling.Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.[6]
Presence of competing amines or carboxyls in the buffer.Use buffers that do not contain primary amines (e.g., Tris) or carboxyls (e.g., acetate) during the reaction. MES and PBS are recommended.[6]
Protein Precipitation Protein-protein crosslinking.Perform a two-step reaction with a buffer exchange after the activation step to remove excess EDC. Optimize the molar ratio of EDC to the protein.[5]
High degree of biotinylation leading to aggregation.Reduce the molar ratio of this compound to the protein. Decrease the reaction time.[3]
Loss of Protein Activity Biotinylation of critical carboxyl groups in the active site.Reduce the molar ratio of the biotinylation reagent. Consider alternative biotinylation chemistries that target other functional groups (e.g., amines, sulfhydryls).[15]
Inconsistent Results Variability in reagent preparation or reaction conditions.Standardize the protocol, ensuring consistent timing, temperature, and reagent concentrations. Always use freshly prepared EDC and Sulfo-NHS solutions.[13]

Visualizations

Chemical Reaction Workflow

G Chemical Reaction of this compound Conjugation cluster_activation Activation Step cluster_coupling Coupling Step Carboxyl Carboxyl Group (-COOH) O_acylisourea O-acylisourea intermediate Carboxyl->O_acylisourea + EDC EDC EDC NHS NHS NHS_ester NHS-ester O_acylisourea->NHS_ester + NHS Amide_bond Stable Amide Bond NHS_ester->Amide_bond + this compound Biotin_PEG_amine This compound (-NH2)

Caption: EDC/NHS-mediated conjugation of this compound to a carboxyl group.

Experimental Workflow

G Experimental Workflow for Protein Biotinylation Start Start: Protein with Carboxyl Groups Activate 1. Activate with EDC/Sulfo-NHS in Activation Buffer Start->Activate Buffer_Exchange 2. Buffer Exchange (Optional) Activate->Buffer_Exchange Conjugate 3. Add this compound in Coupling Buffer Activate->Conjugate One-step reaction Buffer_Exchange->Conjugate Quench 4. Quench Reaction with Tris or Glycine Conjugate->Quench Purify 5. Purify Biotinylated Protein (Dialysis/Desalting) Quench->Purify End End: Purified Biotinylated Protein Purify->End

Caption: A typical workflow for the biotinylation of a protein.

Application in Signaling Pathway Analysis: EGFR Signaling

Biotinylated ligands are instrumental in studying receptor-ligand interactions and downstream signaling cascades. For instance, a biotinylated Epidermal Growth Factor (EGF) can be used to track the internalization and signaling of the EGF Receptor (EGFR), a key player in cell proliferation and cancer.[16][17][18][19]

G EGFR Signaling Pathway Investigation using Biotinylated Ligand cluster_cell Cell Membrane cluster_downstream Downstream Signaling cluster_detection Detection/Pull-down EGFR EGFR Dimerization Receptor Dimerization EGFR->Dimerization Biotin_EGF Biotinylated EGF Biotin_EGF->EGFR Binding Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Pull_down Pull-down of EGFR complex Dimerization->Pull_down RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT Cellular_Response Cellular Response (Proliferation, Survival) RAS_RAF_MEK_ERK->Cellular_Response PI3K_AKT->Cellular_Response Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Pull_down Analysis Analysis (e.g., Western Blot) Pull_down->Analysis

Caption: Using biotinylated EGF to study EGFR signaling and for pull-down assays.

References

Application Notes and Protocols for Biotin-PEG3-Amine Coupling using EDC/DCC Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of Biotin-PEG3-Amine to molecules containing carboxyl groups (e.g., proteins, peptides, nanoparticles) utilizing carbodiimide chemistry. This method is a cornerstone of bioconjugation, enabling the stable attachment of a biotin label for a wide array of applications in research and drug development, including immunoassays, affinity purification, and targeted drug delivery.[1][2]

The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugated biotin, thereby improving its accessibility for binding to avidin or streptavidin.[3] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) facilitates the formation of a stable amide bond between the primary amine of this compound and a carboxyl group on the target molecule.[4][5][6] This process is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to increase coupling efficiency and stability of the reactive intermediate.[5][7]

Quantitative Data Summary

For successful and reproducible biotinylation, careful consideration of the molar ratios of the coupling reagents is crucial. The following tables provide recommended starting conditions and key parameters for the quantification of biotin incorporation. Optimization may be necessary depending on the specific molecule being labeled and the desired degree of labeling.

Table 1: Recommended Reaction Conditions for this compound Coupling

ParameterRecommended ValueNotes
Target Molecule Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[3]
EDC Molar Excess (to Target) 10-50 foldA higher excess may be needed for dilute solutions.[3]
NHS/Sulfo-NHS Molar Excess (to Target) 10-50 foldTypically used at a 1:1 or slightly higher molar ratio to EDC.[3]
This compound Molar Excess (to Target) 20-100 foldA significant excess helps to drive the reaction towards biotinylation and minimize crosslinking of the target molecule.[3]
Activation Buffer pH 4.5 - 6.0MES buffer is commonly used for the activation step.[3][5]
Coupling Buffer pH 7.2 - 8.0PBS or other amine-free buffers are suitable for the coupling step.[3]
Reaction Time (Activation) 15-30 minutesIncubation of the target molecule with EDC and NHS.[3]
Reaction Time (Coupling) 2 hours to overnightIncubation of the activated molecule with this compound.[3]
Reaction Temperature Room Temperature or 4°C4°C for overnight incubations to maintain protein stability.[3]

Table 2: HABA Assay Parameters for Quantification of Biotinylation

ParameterValueNotes
Assay Principle ColorimetricBased on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.[3]
Wavelength for Measurement 500 nmThe absorbance of the avidin/HABA complex is measured at this wavelength.[3]
Extinction Coefficient (Avidin/HABA) ~34,000 M⁻¹cm⁻¹Used in the Beer-Lambert law to calculate biotin concentration.[3]
Linear Range 2-16 µM of biotinThe assay is most accurate within this concentration range.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the biotinylation of a carboxyl-containing molecule using EDC/NHS chemistry and subsequent quantification of biotin incorporation.

Protocol 1: Two-Step EDC/NHS Biotinylation

This two-step protocol is generally preferred as it minimizes the risk of unwanted side reactions, such as polymerization of the target molecule, by activating the carboxyl groups first and then adding the amine-containing biotinylation reagent.[3]

Materials and Reagents:

  • Molecule with carboxyl groups (e.g., protein, peptide)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 (amine-free)[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[3]

  • Purification System: Desalting columns or dialysis equipment

  • Anhydrous DMSO or DMF for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC, NHS/Sulfo-NHS, and this compound to room temperature before opening to prevent moisture condensation.[3]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use. Do not store aqueous stock solutions of these reagents.[3]

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.

  • Activation of Carboxyl Groups:

    • Dissolve the target molecule in ice-cold Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Add the calculated molar excess of EDC and NHS/Sulfo-NHS to the solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[3]

  • Removal of Excess EDC/NHS (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess and hydrolyzed EDC and NHS.

    • This can be achieved by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Coupling with this compound:

    • Immediately add the desired molar excess of the this compound stock solution to the activated molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer if necessary.[3]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching of the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.[3]

    • Incubate for 15 minutes at room temperature.[3]

  • Purification of the Biotinylated Product:

    • Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol allows for the determination of the degree of biotin incorporation.

Procedure:

  • Reagent Preparation:

    • Prepare an Avidin/HABA solution according to the manufacturer's instructions.

    • Ensure the biotinylated protein sample is free of unconjugated biotin by thorough purification as described in Protocol 1.[3]

  • Assay Procedure:

    • Measure the absorbance of the Avidin/HABA solution at 500 nm (A₅₀₀_initial).[3]

    • Add a known concentration of the purified biotinylated protein to the Avidin/HABA solution and mix well.

    • Incubate for 5 minutes at room temperature.[3]

    • Measure the absorbance at 500 nm again (A₅₀₀_final). The absorbance will decrease as biotin displaces HABA from avidin.[3]

  • Calculation of Biotin Concentration:

    • Calculate the change in absorbance (ΔA₅₀₀) = A₅₀₀_initial - A₅₀₀_final.[3]

    • The concentration of biotin can be calculated using the Beer-Lambert law: Moles of biotin = ΔA₅₀₀ / (34,000 M⁻¹cm⁻¹ * path length in cm).[3]

    • The molar ratio of biotin to protein can be determined by dividing the moles of biotin by the moles of protein added to the assay.[3]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical reaction mechanism for the EDC/NHS mediated coupling of a carboxyl group to a primary amine.

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling Carboxyl_Group R-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond R-CO-NH-PEG3-Biotin NHS_Ester->Amide_Bond + Biotin-PEG3-NH2 Biotin_Amine Biotin-PEG3-NH2 (Primary Amine) NHS_leaving NHS (leaving group) Amide_Bond->NHS_leaving

Caption: EDC/NHS reaction mechanism for amide bond formation.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for biotinylating a molecule and quantifying the result.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffers and Reagent Stock Solutions B Activate Carboxyl Groups with EDC and NHS A->B C Couple with This compound B->C D Quench Reaction C->D E Purify Biotinylated Product (Desalting/Dialysis) D->E F Quantify Biotin Incorporation (HABA Assay) E->F

Caption: Experimental workflow for this compound coupling.

References

Application Notes and Protocols for Biotin-PEG3-amine in Whole-Cell Bacterial Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of bacterial surface proteins are crucial for understanding pathogenesis, developing novel vaccines, and discovering new drug targets. Whole-cell bacterial pull-down assays using membrane-impermeable biotinylation reagents like Biotin-PEG3-amine offer a powerful method to isolate and subsequently identify these surface-exposed proteins. This technique relies on the covalent labeling of primary amines (e.g., on lysine residues) of proteins accessible on the surface of intact bacteria. The biotin tag then serves as a handle for affinity purification using streptavidin-based resins, allowing for the selective enrichment of surface proteins from the total cellular protein content.

This compound is an ideal reagent for this application due to several key features. Its amine-reactive group efficiently labels surface proteins. The polyethylene glycol (PEG) spacer arm is hydrophilic, which enhances the solubility of the reagent and the labeled proteins.[1] This spacer also minimizes steric hindrance, facilitating the interaction between the biotin tag and streptavidin.[2] Importantly, the molecule is membrane-impermeable, which is critical for selectively labeling surface proteins of intact cells and reducing the contamination from abundant cytosolic proteins.[3]

These application notes provide a detailed protocol for a whole-cell bacterial pull-down assay using this compound, along with data presentation and visualizations to guide researchers in applying this valuable technique.

Key Applications

  • Identification of Novel Surface Antigens: Discover potential vaccine candidates by identifying immunogenic proteins on the bacterial surface.

  • Drug Target Discovery: Isolate and identify surface-exposed proteins that are essential for bacterial viability or virulence, making them potential targets for new antibiotics.[4]

  • Analysis of Host-Pathogen Interactions: Characterize the bacterial surface proteins that mediate attachment to host cells and tissues.

  • Studying Protein Topography: Map the surface-exposed domains of membrane proteins.

  • Comparative Proteomics: Analyze changes in the surface proteome in response to environmental stimuli, such as antibiotic treatment or nutrient limitation.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from whole-cell bacterial pull-down assays coupled with mass spectrometry-based proteomics.

Table 1: Enrichment of Known Surface Proteins from Staphylococcus aureus

ProteinFunctionCellular LocationEnrichment Factor (Pull-down/Lysate)
IsdAIron-regulated surface determinantCell Wall25.3
SdrCSerine-aspartate repeat-containing protein CCell Wall18.9
ClfAClumping factor ACell Wall15.2
FnbAFibronectin-binding protein ACell Wall12.7
SpAProtein ACell Wall10.5

This table illustrates the typical enrichment factors for well-characterized surface proteins. The enrichment factor is calculated by comparing the relative abundance of a protein in the pull-down fraction to its abundance in the total cell lysate.

Table 2: Quantitative Comparison of Surface Proteomes under Different Conditions

ProteinS. aureus Wild-Type (Relative Abundance)S. aureus sigB Mutant (Relative Abundance)Fold Change (Mutant/WT)Putative Regulation
Protein A1.000.45-2.2SigB-dependent
FnbA1.000.62-1.6SigB-dependent
Atl1.001.89+1.9SigB-repressed
IsdA1.000.95-1.05SigB-independent

This table demonstrates the application of the technique in comparative proteomics to study the effect of a specific gene knockout (e.g., the alternative sigma factor SigB in S. aureus) on the surface proteome.[2]

Experimental Protocols

Materials
  • This compound (e.g., from BroadPharm, Cepham Life Sciences)[1][2]

  • Bacterial culture of interest

  • Phosphate Buffered Saline (PBS), ice-cold

  • Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0 or 100 mM glycine in PBS)

  • Lysis buffer (e.g., PBS with 1% Triton X-100, protease inhibitors)

  • Streptavidin-agarose beads or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Microcentrifuge tubes

  • Rotating platform

  • Spectrophotometer

Protocol for Whole-Cell Bacterial Pull-Down Assay

1. Bacterial Cell Preparation and Biotinylation

a. Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).

b. Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

c. Wash the cell pellet three times with ice-cold PBS to remove any primary amine-containing components from the culture medium.

d. Resuspend the bacterial pellet in ice-cold PBS to a final optical density (OD600) of 1.0.

e. Prepare a fresh solution of this compound in PBS at a concentration of 1-5 mg/mL.

f. Add the this compound solution to the bacterial suspension. The final concentration of the biotinylation reagent may need to be optimized for your specific bacterial strain and experimental goals.

g. Incubate the reaction on a rotating platform for 30-60 minutes at 4°C to minimize endocytosis and other metabolic processes.

2. Quenching and Cell Lysis

a. Stop the biotinylation reaction by adding quenching buffer to the cell suspension. Incubate for 10-15 minutes at 4°C with gentle mixing.

b. Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove any unreacted biotinylation reagent and quenching buffer.

c. Resuspend the biotinylated cell pellet in ice-cold lysis buffer containing protease inhibitors.

d. Lyse the cells using an appropriate method (e.g., sonication, bead beating, or enzymatic lysis with lysozyme for Gram-positive bacteria). Ensure complete lysis.

e. Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Affinity Purification of Biotinylated Proteins

a. Pre-wash the streptavidin beads with lysis buffer.

b. Add the clarified cell lysate to the pre-washed streptavidin beads.

c. Incubate the lysate with the beads for 1-2 hours at 4°C on a rotating platform to allow for the binding of biotinylated proteins.

d. Pellet the beads by centrifugation or using a magnetic stand.

e. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

4. Elution and Downstream Analysis

a. Elute the bound proteins from the streptavidin beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

b. Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie blue staining, or Western blotting.

c. For protein identification, the eluted proteins can be subjected to in-gel or in-solution digestion followed by mass spectrometry analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Biotinylation cluster_lysis Quenching & Lysis cluster_purification Affinity Purification cluster_analysis Analysis bact_culture Bacterial Culture harvest Harvest & Wash Cells bact_culture->harvest biotinylation Incubate with This compound harvest->biotinylation quench Quench Reaction biotinylation->quench lysis Cell Lysis quench->lysis clarify Clarify Lysate lysis->clarify binding Bind Biotinylated Proteins clarify->binding strep_beads Streptavidin Beads strep_beads->binding wash Wash Beads binding->wash elution Elute Proteins wash->elution analysis SDS-PAGE / Mass Spec elution->analysis

Caption: Workflow for whole-cell bacterial pull-down assay.

Signaling Pathway Example: SigB Regulation of Surface Proteome

sigb_pathway cluster_proteins Surface Proteome Changes stress Environmental Stress (e.g., heat, osmotic) sigb σB Activation stress->sigb transcription Transcription of Target Genes sigb->transcription protein_up Upregulated Proteins (e.g., Adhesins) transcription->protein_up Activation protein_down Downregulated Proteins (e.g., Virulence Factors) transcription->protein_down Repression

Caption: Regulation of surface proteins by the SigB sigma factor.

References

Application Notes and Protocols for Biotin-PEG3-amine in ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Overview

Biotin-PEG3-amine is a versatile biotinylation reagent that incorporates a three-unit polyethylene glycol (PEG) spacer arm, terminating in a primary amine. This reagent is particularly valuable for labeling proteins, antibodies, and other molecules containing accessible carboxyl groups for subsequent use in various bioassays, most notably in Enzyme-Linked Immunosorbent Assays (ELISA). The primary amine allows for covalent conjugation to carboxyl groups on target molecules through the use of activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS).

The key feature of this compound is the hydrophilic PEG linker. This spacer arm confers several advantageous properties to the biotinylated molecule, leading to improved performance in immunoassays.[1][2]

Features and Advantages in ELISA Applications
  • Enhanced Solubility: The hydrophilic nature of the PEG spacer increases the aqueous solubility of the biotinylated molecule, which is particularly beneficial for hydrophobic proteins that are prone to aggregation upon labeling.[1][3][4] This ensures that the labeled protein remains in solution and is readily available for binding.

  • Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the biotin moiety from the surface of the labeled molecule.[3][4][5] This separation minimizes steric hindrance, allowing for more efficient binding of the biotin to avidin or streptavidin conjugates, which is a cornerstone of signal amplification in many ELISA formats.[1][2]

  • Improved Signal-to-Noise Ratio: By reducing non-specific binding and aggregation, and by facilitating more efficient streptavidin binding, the use of a PEGylated biotin linker can lead to a significant increase in the signal-to-noise ratio in ELISAs.[2] This results in higher sensitivity and more reliable quantification of the target analyte.

  • Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, making this compound-labeled molecules suitable for a wide range of biological applications.[1]

Applications

This compound is an ideal reagent for developing robust and sensitive ELISAs. Its primary applications include:

  • Sandwich ELISA: Labeling of detection antibodies to create a highly sensitive assay format. The biotinylated antibody binds to the captured antigen, and a streptavidin-enzyme conjugate is then used for signal generation.

  • Competitive ELISA: Biotinylation of antigens or haptens for use in competitive assay formats.

  • Indirect ELISA: Labeling of primary or secondary antibodies for indirect detection methods.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₈H₃₄N₄O₅S[2][4]
Molecular Weight 418.55 g/mol [2]
CAS Number 359860-27-8[2][4]
Purity >95%[2][4]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, MeOH[2]
Storage -20°C[2][4]
Expected Performance Advantages in ELISA
FeatureStandard Biotinylation (e.g., NHS-Biotin)This compound BiotinylationRationale
Signal Intensity GoodPotentially HigherReduced steric hindrance allows for more efficient binding of streptavidin-enzyme conjugates.[3][4][5]
Background Noise VariablePotentially LowerIncreased solubility of the labeled antibody can reduce non-specific binding and aggregation.[1][2]
Signal-to-Noise Ratio GoodExpected to be HigherA combination of potentially higher signal and lower background leads to an improved signal-to-noise ratio.[2]
Assay Sensitivity StandardPotentially IncreasedImproved signal-to-noise ratio can lead to a lower limit of detection.
Reagent Aggregation Possible with hydrophobic proteinsReducedThe hydrophilic PEG linker improves the overall solubility of the conjugate.[1][2]

Experimental Protocols

Protocol 1: Biotinylation of an Antibody with this compound using EDC/Sulfo-NHS Chemistry

This protocol describes the conjugation of this compound to the carboxyl groups (glutamic acid, aspartic acid, or C-terminus) of an antibody.

Materials:

  • Antibody to be labeled (in a buffer free of carboxyl and amine groups, e.g., MES or HEPES buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.

    • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately before use, dissolve this compound in Reaction Buffer (e.g., PBS, pH 7.4) at a concentration of 10 mg/mL.

    • Add a 20- to 100-fold molar excess of the dissolved this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

  • Storage:

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol is recommended for frozen storage.

Protocol 2: Sandwich ELISA using a this compound Labeled Detection Antibody

Materials:

  • 96-well microplate

  • Capture Antibody

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Antigen Standard and Samples

  • Biotinylated Detection Antibody (from Protocol 1)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

Procedure:

  • Coating:

    • Dilute the capture antibody to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the antigen standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the biotinylated detection antibody in Blocking Buffer to an optimal concentration (typically 0.1-1 µg/mL, to be determined by titration).

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.

  • Stopping the Reaction and Reading:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualization

Antibody_Biotinylation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Antibody Antibody Activated_Antibody Activated Antibody (with NHS-ester) Antibody->Activated_Antibody Activation (15-30 min) EDC_SulfoNHS EDC / Sulfo-NHS EDC_SulfoNHS->Activated_Antibody Biotinylated_Antibody Biotinylated Antibody Activated_Antibody->Biotinylated_Antibody Conjugation (2 hours) Biotin_PEG3_Amine This compound Biotin_PEG3_Amine->Biotinylated_Antibody Purification Purification (Desalting / Dialysis) Biotinylated_Antibody->Purification Final_Product Purified Biotinylated Antibody Purification->Final_Product

Caption: Workflow for Antibody Biotinylation using this compound.

ELISA_Workflow Start 1. Coat Plate with Capture Antibody Block 2. Block Non-specific Sites Start->Block Wash Add_Antigen 3. Add Antigen (Sample/Standard) Block->Add_Antigen Wash Add_Detection_Ab 4. Add Biotinylated Detection Antibody Add_Antigen->Add_Detection_Ab Wash Add_Strep_HRP 5. Add Streptavidin-HRP Add_Detection_Ab->Add_Strep_HRP Wash Add_Substrate 6. Add TMB Substrate Add_Strep_HRP->Add_Substrate Wash Stop_and_Read 7. Stop Reaction & Read Absorbance at 450nm Add_Substrate->Stop_and_Read

Caption: Sandwich ELISA Workflow with a Biotinylated Detection Antibody.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and use of Biotin-PEG3-amine, a versatile reagent for biotinylation. Adherence to these protocols is crucial for ensuring the stability, reactivity, and performance of the compound in various research and drug development applications.

Product Information

This compound is a carboxyl-reactive biotinylation reagent that incorporates a three-unit polyethylene glycol (PEG) spacer arm.[1] This hydrophilic spacer enhances the aqueous solubility of labeled molecules, reduces aggregation, and minimizes steric hindrance associated with the binding of biotin to avidin or streptavidin.[1][2][3] The terminal primary amine group allows for its conjugation to molecules containing carboxylic acids or their activated esters.[3][4]

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and reactivity of this compound. The following conditions are recommended for optimal shelf life and performance.

Long-Term Storage (Solid Form)

For long-term storage, this compound should be stored as a solid under the conditions outlined in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C[2][3][4][5][6][7]Minimizes degradation and preserves chemical integrity.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen)[8]Protects against oxidation and moisture.
Light Protect from light; store in the dark[5][8][9]Prevents light-induced degradation.
Container Tightly sealed container[9]Prevents exposure to moisture and air.
Desiccant Store with a desiccant[8]Ensures a dry environment.
Shelf Life At least 2 years[2][3]Under optimal conditions, the compound remains stable.
Short-Term Storage and Handling

When removed from long-term storage for use, the following precautions should be taken:

  • Equilibration: Allow the container to warm to room temperature before opening.[8] This prevents condensation of moisture onto the compound.

  • Inert Gas: After use, flush the container with an inert gas (Argon or Nitrogen) before resealing.[8]

  • Shipping: this compound is typically shipped at ambient temperature or with blue ice/gel packs (+4°C).[2][4][6] Upon receipt, it should be stored at the recommended -20°C.

Preparation of Stock Solutions

Due to the potential for hydrolysis, it is recommended to prepare solutions of this compound fresh for each use.[10] If a stock solution must be prepared, it should be aliquoted into small, single-use volumes and stored appropriately.

Recommended Solvents

This compound exhibits solubility in several common laboratory solvents.

SolventReported Solubility
DMSO 245 mg/mL (585.35 mM)[5]
DMF 20 mg/mL[11]
Methanol (MeOH) Soluble[4]
Water 95 mg/mL (226.97 mM)[5]
PBS (pH 7.2) 10 mg/mL[11]

Note: Sonication may be required to fully dissolve the compound in aqueous buffers.[5]

Stock Solution Storage

Solutions are generally unstable and should be prepared fresh.[10] If short-term storage is necessary, store aliquots at -20°C and protect them from light. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

This compound is primarily used to biotinylate molecules containing carboxyl groups, such as proteins (at aspartic and glutamic acid residues) or molecules with a terminal carboxylic acid. This reaction requires the activation of the carboxyl group using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) or Sulfo-NHS.

General Workflow for Biotinylation

The following diagram illustrates the general workflow for biotinylating a target molecule with this compound.

G General Biotinylation Workflow A Prepare Target Molecule (e.g., Protein in Buffer) C Activate Carboxyl Groups (Add EDC/NHS to Target) A->C B Prepare Reagents: - this compound - EDC/NHS - Reaction Buffer B->C D Add this compound to Activated Target C->D E Incubate Reaction Mixture D->E F Quench Reaction (e.g., with hydroxylamine) E->F G Purify Biotinylated Product (e.g., Dialysis, Desalting Column) F->G

Caption: Workflow for labeling carboxyl groups with this compound.

Protocol: Biotinylation of a Protein

This protocol provides a general procedure for labeling a protein with this compound. The optimal concentrations and reaction times may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., MES or PBS, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare a 100 mM stock solution of EDC in reaction buffer.

    • Prepare a 100 mM stock solution of Sulfo-NHS in reaction buffer.

  • Activate Protein: Add a 20- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Biotinylation Reaction: Add a 20- to 100-fold molar excess of the this compound stock solution to the activated protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

  • Storage of Labeled Protein: Store the purified biotinylated protein at 4°C or -20°C, depending on the stability of the protein.

Safety and Handling

This compound is intended for research use only.[4][9] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eyewear.[9]

  • Inhalation: Avoid breathing dust, vapors, mist, or gas.[9]

  • Contact: In case of skin or eye contact, wash the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[9]

  • Ingestion: If swallowed, wash out the mouth with water if the person is conscious and seek medical advice.[9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and national regulations.[9]

The toxicological properties of this substance have not been thoroughly investigated.[12] It should be handled by a technically qualified individual experienced in working with potentially hazardous chemicals.[9]

References

Application Notes and Protocols: Biotin-PEG3-amine Reaction with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the reaction of Biotin-PEG3-amine with N-hydroxysuccinimide (NHS) esters. This bioconjugation technique is fundamental for attaching a biotin moiety to a molecule of interest that has been pre-activated with an NHS ester. The inclusion of a triethylene glycol (PEG3) spacer enhances the solubility of the conjugate and minimizes steric hindrance, thereby improving the accessibility of the biotin for binding to avidin or streptavidin.

Principle of the Reaction

The reaction between this compound and an NHS ester is a classic example of amine-reactive chemistry, a cornerstone of bioconjugation. The primary amine group (-NH2) on the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1] This reaction is highly efficient and specific for primary amines under appropriate pH conditions.[2]

The PEG3 linker provides several advantages, including increased hydrophilicity of the resulting biotinylated molecule, which can be beneficial for solubility and reducing non-specific binding in downstream applications.[3] The length of the PEG spacer also provides flexibility, which can reduce steric hindrance and improve the binding of the biotin to avidin or streptavidin.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a molecule that has been activated with an NHS ester. It is important to note that NHS esters are moisture-sensitive and should be handled accordingly to prevent hydrolysis.[2]

Materials
  • This compound

  • NHS-ester activated molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or other amine-free buffer (e.g., HEPES, Borate) at pH 7.2-8.5.[4] Avoid buffers containing primary amines such as Tris or glycine.[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[5]

  • Purification tools: Desalting column (e.g., Sephadex G-25), dialysis cassettes, or High-Performance Liquid Chromatography (HPLC) system.

Reagent Preparation
  • This compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.[4]

    • This solution should be prepared fresh immediately before use.

  • NHS-ester Activated Molecule Solution:

    • Dissolve the NHS-ester activated molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • If the molecule is in a buffer containing primary amines, a buffer exchange into the Reaction Buffer is necessary prior to initiating the reaction.

Biotinylation Reaction Procedure
  • Add the calculated molar excess of the this compound stock solution to the solution of the NHS-ester activated molecule. A 1.5 to 3-fold molar excess of this compound over the NHS ester is a recommended starting point.[6]

  • Ensure the final concentration of the organic solvent (DMF or DMSO) is less than 10% of the total reaction volume to avoid potential denaturation of proteins or precipitation of other molecules.[4]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4][6] The optimal incubation time may need to be determined empirically for specific molecules.

Quenching the Reaction
  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[4]

  • Incubate for 15-30 minutes at room temperature to ensure that any unreacted NHS esters are consumed.[5]

Purification of the Biotinylated Molecule
  • Remove the excess, unreacted this compound and the NHS byproduct using a desalting column, dialysis, or size-exclusion chromatography.

  • For higher purity, HPLC can be employed.

Storage

Store the purified biotinylated molecule under conditions appropriate for the unlabeled molecule. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Data Presentation

The following table summarizes the key experimental parameters for the reaction of this compound with NHS esters.

ParameterRecommended ConditionNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often ideal to balance amine reactivity and NHS ester hydrolysis.[4]
Temperature Room Temperature or 4°CLower temperatures can be used to minimize degradation of sensitive molecules.[4]
Reaction Time 30 - 120 minutesOptimal time can vary depending on the reactivity of the NHS ester and the concentration of reactants.
Molar Ratio (this compound:NHS Ester) 1.5:1 to 3:1A slight excess of the amine is recommended to drive the reaction to completion.[6]
Solvent Amine-free buffer (e.g., PBS, HEPES)Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction.[2]
Quenching Agent Tris or GlycineUsed to stop the reaction by consuming unreacted NHS esters.[5]

Visualization

Reaction Workflow

reaction_workflow cluster_prep Reagent Preparation cluster_reaction Biotinylation Reaction cluster_post_reaction Post-Reaction Processing prep_amine Prepare this compound Stock Solution (10-20 mM) in anhydrous DMSO or DMF mix Mix this compound and NHS-ester Molecule (1.5-3 fold molar excess of amine) prep_amine->mix prep_nhs Prepare NHS-ester Activated Molecule in Amine-Free Buffer (pH 7.2-8.5) prep_nhs->mix incubate Incubate (30-120 min at RT or 2-4h at 4°C) mix->incubate quench Quench Reaction with Tris or Glycine incubate->quench purify Purify Conjugate (Desalting, Dialysis, or HPLC) quench->purify store Store Purified Biotinylated Molecule purify->store

Caption: Experimental workflow for the biotinylation of an NHS-ester activated molecule with this compound.

Signaling Pathway Analogy: Biotin-Avidin Interaction

While not a signaling pathway in the traditional sense, the interaction between biotin and avidin/streptavidin is a powerful tool used in various detection and signaling applications.

biotin_avidin_interaction cluster_conjugation Bioconjugation cluster_detection Detection/Immobilization Biotin_PEG3_Amine This compound Biotinylated_Molecule Biotinylated Molecule Biotin_PEG3_Amine->Biotinylated_Molecule Amide Bond Formation NHS_Ester NHS-Ester Activated Molecule NHS_Ester->Biotinylated_Molecule Streptavidin Streptavidin/Avidin Biotinylated_Molecule->Streptavidin High Affinity Binding Reporter Reporter Molecule (Enzyme, Fluorophore) Streptavidin->Reporter Pre-conjugated

Caption: Logical relationship of biotinylation and subsequent high-affinity binding to streptavidin/avidin for detection.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolyzed NHS ester on the target molecule.Use a fresh preparation of the NHS-ester activated molecule.
Competing amines in the buffer.Perform buffer exchange into an amine-free buffer (e.g., PBS).
Insufficient molar ratio of this compound.Increase the molar excess of the biotin reagent.
Protein Precipitation High concentration of organic solvent.Keep the volume of the biotin stock solution below 10% of the total reaction volume.[4]
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C).

Quantifying Biotinylation

While specific quantitative data for the reaction of this compound with NHS esters is not extensively published, the degree of biotinylation can be determined using established methods:

  • HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): This colorimetric assay is a common method to estimate the molar ratio of biotin to protein.

  • Mass Spectrometry (MS): MS analysis of the purified conjugate can provide a precise determination of the number of biotin molecules incorporated.

  • SDS-PAGE with Streptavidin-HRP: A gel-shift assay or Western blot using a streptavidin-horseradish peroxidase conjugate can qualitatively or semi-quantitatively assess biotinylation.

By following these detailed protocols and considering the key parameters, researchers can successfully biotinylate their molecules of interest using this compound and NHS esters for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Biotin-PEG3-amine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biotin-PEG3-amine

Welcome to the technical support center for this compound. This resource provides detailed information, troubleshooting guides, and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers and its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a biotinylation reagent that contains a biotin molecule linked to a primary amine via a three-unit polyethylene glycol (PEG) spacer.[1][2] The key feature of this reagent is its hydrophilic PEG spacer, which significantly enhances its water solubility compared to biotin reagents with hydrocarbon spacers.[3][4] This property is beneficial for bioconjugation reactions as it helps to prevent the aggregation of labeled proteins or other biomolecules.[3][5] While it is considered water-soluble, for high concentrations, initial dissolution in a water-miscible organic solvent is often recommended.[6]

Q2: In which solvents is this compound soluble?

This compound is soluble in water and a variety of common organic solvents.[7] The presence of the PEG linker makes it amphiphilic, allowing it to dissolve in both aqueous and organic media.[8]

Q3: How should I prepare a stock solution of this compound?

For preparing concentrated stock solutions, it is best practice to first dissolve this compound in an anhydrous, amine-free organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][6][9] This stock can then be added dropwise to the aqueous reaction buffer to reach the desired final concentration. This method prevents the formation of localized high concentrations in the aqueous buffer, which can lead to precipitation. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid impacting your downstream application.[6]

Q4: How does pH affect the solubility of this compound?

The solubility of PEG derivatives can be influenced by pH.[10] For this compound, the terminal primary amine has a pKa value. At pH values significantly below its pKa, the amine group will be protonated (-NH3+), which generally increases its solubility in aqueous buffers. Conversely, at pH values above the pKa, the amine will be in its neutral form (-NH2), which may decrease aqueous solubility. For most bioconjugation reactions involving coupling to carboxylic acids (activated with EDC), a slightly acidic pH (e.g., MES buffer, pH 4.7-6.0) is used, where the amine is protonated and solubility is generally favorable.[6]

Q5: How should I store this compound and its stock solutions?

  • Solid Form : The solid reagent should be stored at -20°C, protected from moisture, and preferably with a desiccant.[6][9] When stored correctly, the solid form is stable for at least two years.[6][11]

  • Stock Solutions : It is highly recommended to prepare stock solutions fresh for each experiment.[6][12] If storage is necessary, dissolve the compound in a dry organic solvent like DMSO or DMF, create single-use aliquots, and store them at -20°C for up to one month or at -80°C for up to six months.[6] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8][12]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various buffers is not extensively published. However, information from suppliers and data for structurally similar compounds provide a strong framework.

Solvent/BufferReported SolubilityConcentration (Approx.)Notes
Water~25 mg/mL[13]~59.7 mMMay require sonication or gentle warming to achieve full dissolution.[6][14]
DMSOSoluble[3][5][9]Not specifiedCommonly used for preparing high-concentration stock solutions.[3]
DMFSoluble[5][9]Not specifiedAnother common solvent for preparing concentrated stock solutions.[6]
PBS (pH 7.2)5 mg/mL (for a similar Biotin-PEG4 compound)[15]~11.9 mMSolubility is buffer-dependent; this serves as a useful estimate.
Methanol (MeOH)Soluble[5][9]Not specified
Dichloromethane (DCM)Soluble[5]Not specified

Troubleshooting Guide

Issue 1: My this compound is not dissolving or the solution is cloudy.

  • Possible Cause: The concentration is too high for direct dissolution in the aqueous buffer. The reagent may be hygroscopic and has absorbed moisture, affecting solubility.

  • Solution:

    • Use a Co-Solvent: Prepare a concentrated stock solution (e.g., 10-50 mM) in dry DMSO or DMF first. Then, add this stock solution dropwise to your vigorously stirring aqueous buffer.[6]

    • Gentle Warming: Warm the solution to approximately 37°C, as solubility of PEG compounds generally increases with temperature.[6][10]

    • Sonication: Use a sonicator bath to aid dissolution, which can be particularly effective for achieving higher concentrations in aqueous media.[14]

    • Check pH: Ensure the pH of your buffer is appropriate. For amine-containing compounds, a slightly acidic pH can improve solubility.

Issue 2: My biotinylated protein has precipitated after the conjugation reaction.

  • Possible Cause: The addition of multiple biotin-PEG moieties can alter the isoelectric point (pI) and overall hydrophobicity of the protein, leading to aggregation and precipitation if the buffer conditions are no longer optimal.

  • Solution:

    • Optimize Molar Ratio: Reduce the molar excess of the this compound reagent used in the reaction. A lower degree of labeling may be sufficient and can prevent significant changes to the protein's properties.[6]

    • Adjust Buffer pH: If the pH of your reaction buffer is close to the new, predicted pI of the biotinylated protein, its solubility will be at a minimum. Perform the reaction in a buffer with a pH that is at least 1-1.5 units away from the pI of the conjugate.[6]

    • Add Solubilizing Excipients: Consider including additives like arginine or non-ionic detergents in your buffer to help maintain protein solubility.

Issue 3: I am observing low biotinylation efficiency.

  • Possible Cause: The this compound may have hydrolyzed or degraded, or the reaction conditions may be suboptimal.

  • Solution:

    • Use Fresh Reagent: Always use freshly prepared solutions of the biotin reagent, as the reactive group can hydrolyze over time in aqueous solutions or if the stock solvent contains water.[12]

    • Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated carboxyl groups. Use buffers like MES, HEPES, or PBS.[12]

    • Confirm Activator Stability: If you are coupling to a carboxylic acid, ensure that your activators (e.g., EDC, NHS) are fresh and active. Prepare solutions of these activators immediately before use.[6]

Experimental Protocols

Protocol 1: Standard Method for Preparing an Aqueous Working Solution

This protocol describes the recommended method for preparing a working solution of this compound in an aqueous buffer for a typical bioconjugation reaction.

  • Equilibrate Reagent: Remove the vial of solid this compound from -20°C storage and allow it to warm to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Prepare Concentrated Stock: Weigh the required amount of this compound and dissolve it in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM). For example, to make a 50 mM stock, dissolve 20.93 mg of this compound (MW: 418.55) in 1 mL of anhydrous DMSO.

  • Prepare Working Solution: While vortexing or rapidly stirring your aqueous reaction buffer (e.g., 0.1 M MES, pH 6.0), add the DMSO stock solution dropwise until the desired final concentration is reached. Ensure the final DMSO concentration remains below 10% (v/v).

  • Immediate Use: Use the freshly prepared working solution immediately for your conjugation reaction. Do not store aqueous solutions of the reagent.[12]

Protocol 2: Shake-Flask Method for Determining Solubility

This method can be used to determine the equilibrium solubility of this compound in a specific buffer of interest.[14]

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial. "Excess" means adding enough solid so that undissolved particles are clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the clear supernatant. Measure the concentration of the dissolved this compound using a suitable analytical method, such as HPLC or a colorimetric assay (e.g., HABA assay after conjugation to a known amount of avidin).

  • Calculation: The measured concentration of the supernatant represents the equilibrium solubility of the compound in that specific buffer at that temperature.

Visualizations

G start This compound fails to dissolve or solution is cloudy q1 Is the desired concentration >10 mg/mL in aqueous buffer? start->q1 a1_yes High concentration is likely the issue. Direct dissolution is difficult. q1->a1_yes Yes a1_no Proceed to next step. q1->a1_no No q2 Was the reagent dissolved directly in aqueous buffer? a1_yes->q2 solution1 Solution 1: Use Co-Solvent 1. Dissolve in minimal dry DMSO/DMF. 2. Add dropwise to stirring buffer. a1_yes->solution1 a1_no->q2 a2_yes This can cause localized precipitation. q2->a2_yes Yes a2_no Consider other factors. q2->a2_no No a2_yes->solution1 solution2 Solution 2: Aid Dissolution - Gently warm solution to 37°C. - Use a sonication bath. a2_no->solution2

Caption: Troubleshooting workflow for this compound dissolution issues.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_cleanup Purification prep1 1. Equilibrate solid This compound to room temperature prep2 2. Prepare concentrated stock solution in anhydrous DMSO prep1->prep2 react1 3. Add stock solution dropwise to protein in reaction buffer prep2->react1 react2 4. Incubate for specified time react1->react2 clean1 5. Remove excess reagent (e.g., dialysis or desalting column) react2->clean1 clean2 6. Store purified biotinylated protein clean1->clean2

Caption: Experimental workflow for protein biotinylation.

References

Technical Support Center: Preventing Protein Aggregation with Biotin-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation when labeling with Biotin-PEG3-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein labeling?

This compound is a biotinylation reagent used to covalently attach a biotin molecule to a target protein. It features a biotin head group, a terminal primary amine (-NH2) for conjugation, and a 3-unit polyethylene glycol (PEG) spacer. The PEG spacer is hydrophilic, which helps to increase the water solubility of the labeled protein and minimize steric hindrance, making the biotin more accessible for binding to avidin or streptavidin.[1][2] This reagent is particularly useful for labeling carboxyl groups (e.g., on aspartic and glutamic acid residues) on a protein's surface through a two-step reaction involving a carbodiimide activator like EDC.[3][4]

Q2: Why is my protein aggregating after labeling with this compound?

Protein aggregation after biotinylation can be triggered by several factors:

  • Intermolecular Cross-linking: The most common cause when using EDC chemistry is the formation of covalent bonds between protein molecules. An EDC-activated carboxyl group on one protein can react with an amine group (like lysine) on a neighboring protein before it reacts with the intended this compound.[4]

  • Suboptimal Buffer Conditions: If the buffer's pH is too close to the protein's isoelectric point (pI), its solubility will be at a minimum, increasing the likelihood of aggregation.[5] The pH also affects the efficiency of the EDC/NHS reaction steps.[6]

  • High Protein Concentration: The probability of intermolecular interactions and aggregation increases with higher protein concentrations.[5]

  • Over-labeling: Attaching too many biotin molecules to a protein can alter its surface properties, potentially leading to increased hydrophobicity and aggregation.[7]

  • Reagent Solvent Shock: If the this compound is dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause denaturation and precipitation.[8]

Q3: What is the role of the PEG3 spacer in preventing aggregation?

The polyethylene glycol (PEG) spacer is a key feature for minimizing aggregation.[1] Being hydrophilic, it can increase the overall water solubility of the biotinylated protein.[1] The PEG chain also acts as a flexible spacer, creating a protective "shield" on the protein's surface that sterically hinders protein molecules from getting close enough to form aggregates.[8]

Q4: Can I use a one-step EDC reaction to label my protein with this compound?

While a one-step reaction is possible, a two-step protocol is highly recommended to minimize protein aggregation. In a two-step process, the carboxyl groups on the protein are first activated with EDC and NHS at a low pH. The excess EDC is then quenched and removed before adding the this compound at a slightly higher pH for the coupling reaction. This separation of steps significantly reduces the risk of intermolecular protein cross-linking.

Troubleshooting Guide

Problem 1: My protein precipitates immediately upon adding the EDC/NHS and this compound reagents.
Possible CauseRecommended Solution
High Protein Concentration Reduce the initial protein concentration to the lower end of the recommended range (e.g., 1-2 mg/mL).[4]
Suboptimal Buffer pH Ensure the activation buffer pH is between 4.5-6.0 and the coupling buffer pH is between 7.2-8.0.[1]
Solvent Shock If using an organic solvent for the biotin reagent, ensure the final concentration in the reaction is low (ideally <10% v/v).[3] Add the reagent stock solution dropwise while gently mixing.[8]
Problem 2: The protein solution becomes cloudy or shows visible aggregates during the incubation period.
Possible CauseRecommended Solution
Intermolecular Cross-linking Switch to the recommended two-step EDC/NHS protocol to separate the activation and coupling steps. Optimize the molar ratio of EDC to your protein; avoid a large excess.
Protein Instability Perform the reaction at a lower temperature (4°C) and for a longer duration.[3] Consider adding stabilizing agents to your buffer (see Table 2).
Incorrect Buffer Composition Ensure your buffers are free of extraneous primary amines (e.g., Tris) and carboxylates (e.g., acetate) that can interfere with the reaction.[3]
Problem 3: My purified biotinylated protein aggregates during storage or after freeze-thaw cycles.
Possible CauseRecommended Solution
Inadequate Storage Buffer Optimize your storage buffer by adjusting the pH to be at least one unit away from the protein's pI and screen different salt concentrations (e.g., 150-500 mM NaCl).
Repeated Freeze-Thaw Cycles Aliquot your purified protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles.
Oxidation If your protein has sensitive cysteine residues, consider adding a reducing agent like DTT or TCEP (1-5 mM) to the storage buffer.[6]
Instability from Biotinylation Add a cryoprotectant like glycerol (20-50% v/v) to the storage buffer, especially for storage at -20°C.

Data Presentation: Optimizing Your Labeling Reaction

The tables below provide recommended starting conditions and concentrations for various components to help minimize aggregation during biotinylation with this compound using a two-step EDC/NHS protocol.

Table 1: Recommended Reaction Conditions for Carboxyl-Reactive Biotinylation

ParameterRecommended RangeRationale
Protein Concentration1 - 10 mg/mLBalances reaction efficiency with the risk of aggregation. Higher concentrations generally lead to higher labeling efficiency.[1]
Activation Buffer pH4.5 - 6.0Optimal for the activation of carboxyl groups by EDC.[1]
Coupling Buffer pH7.2 - 8.0Optimal for the reaction of the activated NHS-ester with the primary amine of this compound.[1]
Molar Ratio (EDC:Protein)10:1 to 50:1A higher excess may be needed for dilute protein solutions, but a large excess can promote cross-linking.[1]
Molar Ratio (NHS:EDC)1:1 to 2:1NHS stabilizes the active intermediate, and a slight excess over EDC is common.[3]
Molar Ratio (this compound:Protein)20:1 to 100:1A large excess drives the reaction towards biotinylation and minimizes protein-protein cross-linking.[1]
Reaction Temperature4°C to Room Temp (25°C)Lower temperatures may improve the stability of sensitive proteins.[3]
Incubation Time (Activation)15 - 30 minutesSufficient time for the activation of carboxyl groups.[1]
Incubation Time (Coupling)2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can be gentler on the protein.[1]

Table 2: Common Buffer Additives to Reduce Protein Aggregation

AdditiveTypical ConcentrationMechanism of Action
Glycerol 10 - 50% (v/v)Acts as a cryoprotectant and increases solvent viscosity, which can reduce aggregation.
Arginine 50 - 100 mMCan suppress protein aggregation by interacting with hydrophobic patches on the protein surface.[6]
Sucrose 5 - 10% (w/v)Stabilizes protein structure.[6]
Polysorbate 20 (Tween 20) 0.01 - 0.05% (v/v)A non-ionic detergent that can prevent surface-induced aggregation and solubilize aggregates.

Experimental Protocols

Protocol 1: Two-Step Biotinylation of a Protein using this compound, EDC, and Sulfo-NHS

This protocol is designed to minimize protein-protein cross-linking and aggregation.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (amine- and carboxyl-free)

  • Coupling Buffer: 1X PBS, pH 7.2-7.5 (amine-free)

  • Quenching Reagent: 2-Mercaptoethanol or Hydroxylamine

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in ice-cold Activation Buffer at a concentration of 1-10 mg/mL.[4]

    • If your protein is in a buffer containing primary amines (e.g., Tris) or carboxylates, perform a buffer exchange into the Activation Buffer.[3]

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[1]

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a stock solution.

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. A final concentration of 2 mM EDC and 5 mM Sulfo-NHS is a good starting point.[4]

    • Mix immediately and incubate for 15 minutes at room temperature.[4]

  • Quench EDC:

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.[4]

    • Incubate for 10 minutes at room temperature.[4]

  • Buffer Exchange:

    • Immediately remove the excess quenching reagent and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column. This step also raises the pH for efficient amine coupling.[4]

  • Biotinylation:

    • Add a 10- to 50-fold molar excess of this compound to the activated protein solution.[4]

    • Incubate for 2 hours at room temperature or overnight at 4°C.[4]

  • Final Quenching and Purification:

    • Quench the reaction by adding a solution containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[3]

    • Purify the biotinylated protein from excess reagents using a desalting column or dialysis.

Protocol 2: Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume DLS cuvette

  • Filtered (0.2 µm) samples of your labeled and unlabeled protein

  • Filtered (0.2 µm) buffer

Procedure:

  • Sample Preparation:

    • Adjust the concentration of your labeled and unlabeled protein samples to between 0.5 - 2.0 mg/mL.[5]

    • Filter each sample through a 0.2 µm syringe filter directly into a clean cuvette.[5]

  • DLS Measurement:

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Initiate data acquisition according to the instrument's instructions.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution.

    • Compare the size distribution of the labeled protein to the unlabeled control. Look for the appearance of larger species in the labeled sample.

    • Examine the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse (non-aggregated) sample.[5]

Visualizations

Caption: Troubleshooting workflow for protein aggregation.

LabelingPathway cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.2-8.0) Protein_COOH Protein-COOH Activated_Intermediate O-acylisourea intermediate Protein_COOH->Activated_Intermediate + EDC EDC EDC->Activated_Intermediate NHS Sulfo-NHS NHS_Ester Protein-NHS Ester NHS->NHS_Ester Activated_Intermediate->NHS_Ester + Biotin_Amine Biotin-PEG3-NH2 Labeled_Protein Biotinylated Protein Biotin_Amine->Labeled_Protein NHS_Ester_2->Labeled_Protein +

Caption: Two-step protein biotinylation pathway.

References

Technical Support Center: Post-Labeling Purification of Biotinylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess Biotin-PEG3-amine after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after a labeling reaction?

A1: Removing excess, unreacted biotin is critical for several reasons:

  • Competition for Binding: Free biotin in your sample will compete with your biotinylated molecule for binding sites on avidin or streptavidin conjugates used in downstream applications. This can lead to significantly reduced signal, lower capture efficiency in affinity purification, and inaccurate quantification.[1][2][3]

  • High Background Signals: Residual free biotin can lead to high, non-specific background signals in assays like ELISA, Western blotting, and immunofluorescence, obscuring your actual results.[1]

  • Inaccurate Quantification: The presence of free biotin will interfere with assays used to determine the degree of biotinylation (e.g., HABA assay), leading to an overestimation of labeling efficiency.[4]

Q2: What are the most common methods for removing free biotin?

A2: The most common and effective methods are based on the size or affinity differences between the labeled macromolecule and the small biotin reagent:

  • Dialysis: A straightforward method for separating molecules based on size using a semi-permeable membrane.[1][4][5]

  • Size Exclusion Chromatography (SEC): This includes traditional gel filtration columns and rapid spin columns, which separate molecules based on their size.[3][6][7]

  • Affinity Purification: While typically used to capture the biotinylated molecule, it can be preceded by a buffer exchange step to remove the bulk of free biotin.[8][9][10]

Q3: Should I quench the labeling reaction before purification?

A3: Yes, it is highly recommended to quench the reaction. This compound is typically supplied as an NHS ester, which reacts with primary amines. Quenching stops the labeling reaction by consuming any remaining reactive NHS esters. This prevents the non-specific labeling of other molecules you might add later and halts the reaction definitively.[2][11] A common method is to add an amine-containing buffer like Tris or glycine.[11][12][13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Protein Recovery After Purification Protein Precipitation: Over-labeling can alter the protein's isoelectric point and solubility.Reduce the molar excess of the biotin reagent in your labeling reaction.[13][14] Consider a biotinylation reagent with a more hydrophilic spacer arm if aggregation is an issue.[15]
Non-specific Binding: The protein may be sticking to the purification matrix (e.g., dialysis membrane, spin column resin).For dialysis, use a membrane with low protein-binding properties.[1] For spin columns, ensure the resin is a low-binding variant. Adding a carrier protein like BSA (if compatible with downstream applications) can sometimes reduce non-specific binding.[1][14]
Sample Loss During Handling: Multiple transfer steps, especially with small volumes, can lead to significant sample loss.Minimize the number of transfers. Use purification devices designed for your specific sample volume, such as microdialysis units or appropriate spin columns.[1][14]
High Background in Downstream Assays (e.g., Western Blot, ELISA) Inefficient Removal of Free Biotin: Purification parameters may be insufficient.Dialysis: Increase the dialysis duration and the number of buffer changes. Dialyzing against a large volume (at least 100x the sample volume) with multiple changes over 24-48 hours is recommended.[1][5] Size Exclusion: Ensure the molecular weight cut-off (MWCO) of the resin is appropriate. For most proteins, a 7 kDa to 10 kDa MWCO is effective for removing small biotin reagents.[1][7]
Low Signal / Poor Capture in Affinity-Based Applications Competition from Residual Free Biotin: Incomplete purification leaves excess biotin to saturate streptavidin/avidin binding sites.Perform a thorough buffer exchange via dialysis or a spin column before proceeding with affinity purification to reduce the concentration of free biotin.[1]
Over-biotinylation: Attaching too many biotin molecules can sterically hinder the protein's active site or binding domain, reducing its biological activity.Optimize the molar ratio of biotin reagent to your protein. A common starting point is a 20-fold molar excess, but this may need to be adjusted.[16]

Quantitative Data Summary

The efficiency of biotin removal and protein recovery can vary based on the method and specific product used. The following table summarizes typical performance characteristics.

Purification Method Typical Protein Recovery Small Molecule Removal Efficiency Processing Time Key Advantages
Dialysis (Cassette) >90%>95%4 hours to OvernightGentle, high recovery for large volumes.
Spin Columns (e.g., Zeba™) >95%>99%< 15 minutesFast, high recovery, suitable for small volumes.[3]
Gel Filtration (Gravity Column) 70-90%>99%30-60 minutesGood separation, but can lead to sample dilution.

Data compiled from publicly available product literature and general laboratory protocols.[1][3][5]

Experimental Protocols & Workflows

Protocol 1: Quenching the Biotinylation Reaction

This step should be performed before any purification method.

Methodology:

  • After the incubation period for your biotinylation reaction is complete, add a quenching buffer to stop the reaction.

  • Common quenching agents are buffers containing primary amines, such as Tris or glycine.

  • Add 1/10th of the reaction volume of 1M Tris-HCl (pH 8.0) or 1M glycine.[11]

  • Incubate for an additional 15-30 minutes at room temperature.[11][17]

  • Your sample is now ready for the removal of excess, quenched biotin.

Protocol 2: Removal of Excess Biotin via Dialysis

Methodology:

  • Prepare Dialysis Membrane: Select a dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your labeled molecule (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with DI water.

  • Load Sample: Carefully load your quenched biotinylation reaction mixture into the dialysis tubing/cassette and seal it securely.

  • Dialyze: Place the sealed cassette into a beaker containing dialysis buffer (e.g., PBS) at 4°C. The volume of the buffer should be at least 100 times the volume of your sample.[1]

  • Stir: Place the beaker on a magnetic stir plate and stir gently to facilitate buffer exchange.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours, or preferably overnight. For maximum efficiency, perform at least two to three buffer changes during this period.[1][5]

  • Sample Recovery: After the final dialysis period, carefully remove the sample from the cassette. The sample is now purified and ready for downstream applications.

Dialysis_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Sample Quenched Reaction Mixture Load Load Sample into Cassette Sample->Load PrepDialysis Select & Prepare Dialysis Cassette (e.g., 10K MWCO) PrepDialysis->Load Dialyze Immerse in Buffer (>100x Volume) Stir at 4°C Load->Dialyze ChangeBuffer Change Buffer (2-3 times over 4-24h) Dialyze->ChangeBuffer ChangeBuffer->Dialyze Repeat Recover Recover Purified Biotinylated Molecule ChangeBuffer->Recover Waste->Recover Excess Biotin Removed in Buffer

Diagram 1: Workflow for removing excess biotin using dialysis.
Protocol 3: Removal of Excess Biotin via Spin Column (Size Exclusion)

This method is ideal for rapid cleanup of smaller sample volumes.

Methodology:

  • Prepare Spin Column: Select a spin column with an appropriate MWCO (e.g., 7 kDa). Prepare the column according to the manufacturer's protocol, which typically involves twisting off the bottom closure and removing the storage buffer by centrifugation (e.g., 1,500 x g for 2 minutes).[1]

  • Equilibrate (Optional but Recommended): Some protocols may recommend equilibrating the column resin with your desired final buffer.

  • Load Sample: Place the prepared spin column into a clean collection tube. Slowly apply your quenched reaction sample to the center of the resin bed.

  • Centrifuge: Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 1,500 x g for 2 minutes).[1]

  • Collect Purified Sample: The purified sample, containing your biotinylated molecule, will be in the collection tube. The smaller, excess biotin molecules are retained in the column resin.[1]

Spin_Column_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Sample Quenched Reaction Mixture Load Load Sample onto Resin Sample->Load PrepColumn Prepare Spin Column (Remove Storage Buffer) PrepColumn->Load Centrifuge Centrifuge (e.g., 1500 x g, 2 min) Load->Centrifuge Collect Collect Purified Sample (Flow-through) Centrifuge->Collect Centrifuge->Waste Excess Biotin Retained in Column

Diagram 2: Workflow for rapid biotin removal using a spin column.

References

Biotin-PEG3-amine Solutions: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the stability, storage, and use of Biotin-PEG3-amine solutions. Below you will find frequently asked questions (FAQs), a troubleshooting guide for common experimental issues, and detailed protocols for assessing the stability and functionality of your biotinylation reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its stock solutions?

A: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, storage at -20°C in a desiccated environment is recommended, which should ensure stability for at least one to two years.[1][2][3] Once dissolved, the stability of the solution depends on the solvent and storage temperature.

Q2: Which solvents are suitable for preparing this compound stock solutions?

A: this compound is soluble in several common laboratory solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol (MeOH).[4] Due to the hydrophilic PEG spacer, it also has good solubility in aqueous buffers like PBS.[5][6][7] For long-term storage of stock solutions, anhydrous organic solvents such as DMSO or DMF are preferred to minimize hydrolysis.[2][8]

Q3: How long are this compound stock solutions stable?

A: For maximum stability, it is highly recommended to prepare aqueous solutions fresh before each use. If storage is necessary, stock solutions in anhydrous DMSO or DMF can be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to one month.[9][10][11] Avoid repeated freeze-thaw cycles to prevent degradation.[2][9]

Q4: What are the primary degradation pathways for this compound in solution?

A: The two main degradation pathways are:

  • Hydrolysis of the Amide Bond: The amide linkage between the biotin and the PEG spacer can be susceptible to hydrolysis, particularly under strongly acidic (pH < 5) or basic (pH > 9) conditions.[2][12] At neutral pH, this bond is generally stable.[12]

  • Oxidation of the PEG Linker: The ether bonds within the polyethylene glycol (PEG) chain can undergo oxidative degradation.[13][14][15][16][17] This process can be accelerated by the presence of transition metal ions and oxygen, leading to chain cleavage.

Q5: Is this compound sensitive to light?

A: While there is no specific data on the photosensitivity of this compound, it is a general best practice to store all reactive chemical compounds, including biotinylated reagents, protected from light to prevent potential degradation.[2][9]

Data on Solution Stability

While specific quantitative stability data for this compound is not extensively published, the following table provides stability guidelines based on data from similar Biotin-PEG compounds and general chemical principles. These values should be considered estimates, and for critical applications, stability should be verified experimentally.

SolventStorage Temp.Estimated StabilityRecommendations
Anhydrous DMSO/DMF-80°CUp to 6 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[9][10][11]
Anhydrous DMSO/DMF-20°CUp to 1 monthSuitable for short-term storage. Ensure the solvent is truly anhydrous.[9][10][11]
Aqueous Buffer (e.g., PBS, pH 7.4)4°C< 24 hoursProne to hydrolysis. It is strongly advised to prepare fresh for each use.
Aqueous Buffer (e.g., PBS, pH 7.4)-20°CUp to 1 weekAliquot and use with caution. Functionality should be verified.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments using this compound, particularly in reactions involving the activation of carboxyl groups with EDC/NHS chemistry.

dot

TroubleshootingGuide Start Problem: Low or No Biotinylation Yield Cause1 Potential Cause: Interfering Nucleophiles in Buffer Start->Cause1 Cause2 Potential Cause: Inactive/Hydrolyzed Reagents Start->Cause2 Cause3 Potential Cause: Suboptimal Reaction pH Start->Cause3 Cause4 Potential Cause: Protein Precipitation Start->Cause4 Solution1 Solution: Use amine-free buffers (e.g., PBS, MES, HEPES). Avoid Tris or glycine buffers. Perform buffer exchange if necessary. Cause1->Solution1 Check buffer composition Solution2 Solution: Use fresh, high-quality EDC and NHS. Equilibrate all solid reagents to room temperature before opening to prevent moisture condensation. Prepare EDC/NHS solutions immediately before use. Cause2->Solution2 Verify reagent handling Solution3 Solution: For two-step EDC/NHS, activate carboxyl groups at pH 4.5-6.0. Adjust pH to 7.2-8.5 for the coupling reaction with this compound. Cause3->Solution3 Check and adjust pH Solution4 Solution: Reduce the molar excess of the biotin reagent to avoid over-biotinylation. Ensure the final concentration of organic solvent (e.g., DMSO) is low (<10%). Perform conjugation at a lower protein concentration. Cause4->Solution4 Optimize reaction conditions

Caption: Troubleshooting flowchart for low biotinylation yield.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solution by HPLC

This protocol provides a framework for assessing the chemical stability of a this compound solution over time by monitoring the degradation of the parent compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with a UV detector and a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This is your t=0 reference sample.

  • Prepare Test Solution: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the test solution into several vials and store them under the desired conditions (e.g., 4°C, Room Temperature, 37°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), take an aliquot for analysis.

  • HPLC Analysis:

    • Inject 10-20 µL of each sample onto the C18 column.

    • Run a gradient elution, for example: 5% to 95% Mobile Phase B over 20 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution profile at a wavelength of ~210 nm.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the t=0 sample.

    • The appearance of new, earlier-eluting peaks may indicate degradation products. For further characterization, these fractions can be analyzed by Mass Spectrometry (LC-MS).

dot

HPLC_Workflow PrepStock 1. Prepare 10 mg/mL Stock in Anhydrous DMSO PrepTest 2. Dilute to 1 mg/mL in Aqueous Buffer PrepStock->PrepTest Incubate 3. Incubate at Test Conditions (e.g., 4°C, RT, 37°C) PrepTest->Incubate Sample 4. Collect Aliquots at Time Points (0, 4, 8, 24h...) Incubate->Sample HPLC 5. Analyze via Reverse-Phase HPLC (C18) Sample->HPLC Analyze 6. Quantify Peak Area of Intact Compound vs. t=0 HPLC->Analyze Result Result: Percentage Degradation Over Time Analyze->Result

Caption: Workflow for HPLC-based stability testing of this compound.

Protocol 2: Functional Assessment using HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of functional biotin capable of binding to avidin. This can be used to assess the integrity of the biotin moiety in your stored solution.

Materials:

  • HABA/Avidin premixed reagent or individual components

  • Biotin-containing sample (e.g., stored this compound solution)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • 96-well microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 500 nm

Procedure (Microplate Format):

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions. The unused portion can typically be stored at 4°C for up to one week.

  • Sample Preparation: Dilute your biotin-containing sample in PBS to ensure the final concentration falls within the linear range of the assay (typically 2-16 µM).

  • Assay Setup:

    • Add 180 µL of the HABA/Avidin solution to each well.

    • Designate wells for your test samples, a negative control (blank), and an optional positive control (known biotin standard).

  • Sample Addition:

    • Add 20 µL of your diluted biotin sample to the appropriate wells.

    • Add 20 µL of PBS (or the same buffer as your sample) to the negative control well.

  • Incubation: Mix gently on a plate shaker for 30-60 seconds.

  • Read Absorbance: Measure the absorbance of all wells at 500 nm (A500).

  • Data Analysis:

    • The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample that displaces HABA from avidin.

    • Calculate the change in absorbance (ΔA500) relative to the negative control.

    • Determine the biotin concentration using the Beer-Lambert law (ΔA = εbC), where the extinction coefficient (ε) for the displacement of HABA by biotin at pH 7 is approximately 34,000 M⁻¹cm⁻¹.

dot

HABA_Assay cluster_0 Step 1: Complex Formation cluster_1 Step 2: Biotin Displacement Avidin Avidin Complex Avidin-HABA Complex (Absorbs at 500 nm) Avidin->Complex HABA HABA Dye HABA->Complex BiotinSample Add Biotin Sample DisplacedHABA Free HABA (Absorbance at 500 nm ↓) BiotinSample->DisplacedHABA Displaces BiotinComplex Avidin-Biotin Complex (Higher Affinity) BiotinSample->BiotinComplex Binds

Caption: Principle of the HABA assay for biotin quantification.

References

minimizing steric hindrance with Biotin-PEG3-amine linker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG3-amine linkers, with a focus on minimizing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is it used for?

A this compound linker is a bioconjugation reagent used to attach biotin to other molecules.[1][2] It consists of three parts:

  • Biotin: A vitamin that binds with extremely high affinity and specificity to avidin and streptavidin proteins.[3]

  • PEG3 (Polyethylene Glycol, 3 units): A short, flexible, and hydrophilic spacer arm.[4] This spacer increases the water solubility of the linker and the final conjugate, which can help prevent aggregation.[4][5]

  • Amine (-NH2): A reactive group that can form stable amide bonds with activated carboxylic acids (e.g., on proteins at glutamate and aspartate residues) or NHS esters.[2][6]

Its primary use is to label proteins, antibodies, and other molecules with biotin for detection, purification, or immobilization applications.[7]

Q2: What is steric hindrance and why is it a concern with biotinylation?

Steric hindrance occurs when the bulky size of a molecule prevents or slows down a chemical reaction or interaction.[4] In the context of biotinylation, the large, tetrameric streptavidin or avidin protein may be physically blocked from efficiently binding to a biotin molecule that is attached too closely to the surface of a large biomolecule, such as a protein.[4][8] This can lead to a weak signal or low yield in downstream applications like affinity purification or immunoassays.[5]

Q3: How does the PEG3 spacer arm help minimize steric hindrance?

The polyethylene glycol (PEG) spacer arm acts as a flexible extension, increasing the distance between the biotin and the molecule it's attached to.[4][9] This extension pushes the biotin away from the surface of the biomolecule, making it more accessible to the deep binding pocket of streptavidin or avidin.[8][9] While longer PEG linkers (e.g., PEG5, PEG7) can offer even greater flexibility and distance, the optimal length depends on the specific application.[8][9]

Q4: When should I choose a this compound linker over other biotinylation reagents?

A this compound linker is ideal when you are conjugating to a molecule with an available carboxylic acid or an activated NHS ester. The PEG3 spacer provides a good balance of reducing steric hindrance while maintaining a relatively compact size.[7] Consider a longer PEG linker if you are working with very large proteins or suspect that the biotinylation site is in a sterically crowded region.[4][5]

Troubleshooting Guide

This section addresses common issues encountered during biotinylation experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low Biotinylation Efficiency / Weak Signal Inactive or Degraded Reagent: this compound can be sensitive to moisture.[10]Store the reagent desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[10][11] Use fresh, high-quality reagents.[5]
Suboptimal Reaction pH: The reactivity of the amine group is pH-dependent.[12]For reactions with activated carboxylic acids (using EDC), a two-step process is often best: activate the carboxyl groups at pH 5-6, then increase the pH to 7.2-7.5 for the coupling reaction with the amine linker.[10]
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with your target molecule.[5][12]Use amine-free buffers such as PBS, MES, or bicarbonate buffer.[10][12] If your protein is in an amine-containing buffer, perform a buffer exchange before starting the biotinylation reaction.[13]
Insufficient Molar Ratio of Biotin Reagent: Too little biotin reagent will result in incomplete labeling.[12]Empirically determine the optimal molar ratio. A common starting point is a 10-20 fold molar excess of the biotin reagent over the protein.[5][12] For dilute protein solutions, a higher molar excess may be needed.[11]
Steric Hindrance: The conjugation site on the target molecule may be sterically blocked, preventing efficient biotinylation or subsequent streptavidin binding.[10]Consider using a linker with a longer PEG spacer arm (e.g., PEG5, PEG7) to increase the distance between the biotin and the target molecule.[7][8] If possible without destroying protein activity, using denaturing conditions might expose more reactive sites.[10]
Protein Precipitation or Aggregation High Degree of Biotinylation: Over-modification can alter the solubility of the protein.[12][13]Reduce the molar ratio of the biotin reagent.[12] Optimize reaction time and temperature to control the extent of labeling.[12]
Inappropriate Buffer Conditions: The buffer composition may not be suitable for maintaining protein solubility after modification.The hydrophilic PEG spacer helps improve solubility.[5] You can also try optimizing buffer components, such as adding mild detergents or adjusting the salt concentration.[12]
Inconsistent Results Between Batches Variability in Reaction Conditions: Minor differences in pH, temperature, or incubation time can lead to batch-to-batch variation.[12]Carefully control and document all reaction parameters. Prepare fresh reagents for each experiment.[12]
Incomplete Removal of Excess Biotin: Free, unreacted biotin will compete for binding sites on streptavidin, leading to lower signal.[10]Use effective purification methods such as dialysis or size-exclusion chromatography (e.g., desalting columns) to thoroughly remove unreacted biotin after the labeling reaction.[10][14]

Visualizing the Workflow and Problem-Solving

Biotinylation Experimental Workflow

The following diagram outlines the key steps in a typical protein biotinylation experiment.

G General Biotinylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Application prep_protein Prepare Protein Solution (in amine-free buffer) reaction Mix Protein and Biotin Reagent (optimize molar ratio & conditions) prep_protein->reaction prep_biotin Prepare this compound (dissolve immediately before use) prep_biotin->reaction purify Remove Excess Biotin (dialysis or desalting column) reaction->purify validate Validate Biotinylation (e.g., HABA assay, Western blot) purify->validate application Downstream Application (e.g., Affinity Purification) validate->application

Caption: A flowchart of the protein biotinylation and quantification process.[8]

Troubleshooting Logic

This diagram provides a logical path to diagnose issues with low signal in biotin-streptavidin applications.

G Troubleshooting Low Signal start Low Signal in Downstream Assay q1 Was biotinylation confirmed? start->q1 a1_no Perform HABA assay or Streptavidin Western blot q1->a1_no No q2 Is biotinylation efficiency low? q1->q2 Yes a1_no->q2 a2_yes Review reaction conditions: - pH correct? - Amine-free buffer? - Molar ratio optimal? - Reagent fresh? q2->a2_yes Yes q3 Is biotinylation efficiency OK, but signal is still low? q2->q3 No end Problem Resolved a2_yes->end a3_yes Suspect Steric Hindrance. Consider a longer PEG linker (e.g., PEG5, PEG7) q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting low signal issues.

Experimental Protocols

Protocol: General Protein Biotinylation using NHS-Ester Chemistry

This protocol is adapted for a scenario where a protein's carboxyl groups are first activated to NHS esters, followed by reaction with this compound.

Materials:

  • Protein of interest

  • Activation Buffer: MES, pH 5.0-6.0 (amine and carboxyl-free)

  • Coupling Buffer: PBS, pH 7.2-7.5 (amine-free)[12]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • This compound

  • Quenching solution (e.g., Tris or hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve or buffer-exchange the protein into Activation Buffer at a concentration of 1-10 mg/mL.[11][14] Ensure the buffer is free of extraneous amines or carboxylates.[10]

  • Carboxyl Group Activation:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 20-fold molar excess of EDC and Sulfo-NHS to the protein solution.[10]

    • Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended):

    • Quickly remove excess EDC/Sulfo-NHS by passing the activated protein through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5). This step increases efficiency by changing to the optimal pH for the amine reaction.

  • Biotinylation Reaction:

    • Immediately dissolve this compound in an appropriate solvent (e.g., DMSO or water) and add it to the activated protein solution.[14]

    • Use a 10 to 20-fold molar excess of this compound over the protein.[5]

    • Incubate for 2 hours at room temperature or overnight at 4°C.[10][12]

  • Quenching:

    • Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. This will react with any remaining activated groups.

  • Purification:

    • Remove unreacted biotin and byproducts by extensive dialysis against PBS or by using a desalting column.[14]

Protocol: Quantifying Biotinylation with the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule.[5][15]

Procedure:

  • Take an initial absorbance reading of the avidin-HABA solution at 500 nm.

  • Add a known amount of the biotinylated protein sample to the solution.

  • The biotin will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.

  • The change in absorbance is proportional to the amount of biotin in the sample.

  • By knowing the concentration of the protein, the molar ratio of biotin to protein can be calculated.[8]

References

Technical Support Center: Troubleshooting Biotin-PEG3-amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG3-amine. This guide provides detailed troubleshooting advice and frequently asked questions to help you achieve optimal results in your biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a biotinylation reagent used to label molecules containing carboxylic acid groups (-COOH), such as those found on the side chains of aspartic and glutamic acid residues in proteins.[1][2] The reagent features a terminal amine group that, in the presence of an activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), reacts with a carboxyl group to form a stable amide bond.[1][3][4] The polyethylene glycol (PEG) spacer arm (PEG3) is hydrophilic, which helps to increase the solubility of the labeled molecule and reduce aggregation.[1][2] This spacer also minimizes steric hindrance, improving the accessibility of the biotin to avidin or streptavidin for detection or purification.[2][3]

Q2: What are the optimal reaction conditions for using this compound?

Optimal conditions can vary depending on the target molecule. However, a common starting point involves a two-step process. First, the carboxyl groups on the target molecule are activated using EDC at a slightly acidic pH (e.g., pH 4.5-6.0). Subsequently, the pH is raised to 7.2-8.5 for the coupling reaction with this compound.[5] The reaction is typically performed at room temperature for 1-4 hours or overnight at 4°C.[6][7]

Q3: How can I determine the efficiency of my biotinylation reaction?

Several methods are available to assess biotinylation efficiency:

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method.[8][9] HABA binds to avidin, producing a color that can be measured at 500 nm.[10][11] When a biotinylated sample is introduced, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[9][10][11]

  • Streptavidin Gel-Shift Assay: This method involves incubating the biotinylated protein with streptavidin and running the sample on an SDS-PAGE gel.[12][13] The binding of the tetrameric streptavidin to the biotinylated protein results in a significant increase in mass, which can be visualized as a "shift" on the gel compared to the unlabeled protein.[12]

  • Mass Spectrometry: Direct detection of the mass shift corresponding to the addition of the this compound molecule can confirm biotinylation.[12][14][15] This is a highly accurate but less commonly accessible method.

  • Fluorescent Assays: More sensitive than the HABA assay, these kits use a fluorescent reporter that is displaced from avidin by biotin, leading to an increase in fluorescence.[8][16][17]

Q4: Can I use this compound to label primary amines?

No, this compound is designed to react with carboxylic acids.[1][4] For labeling primary amines (e.g., lysine residues), you should use an NHS-ester activated biotin reagent, such as NHS-PEG-Biotin.[18][19]

Troubleshooting Guide for Low Biotinylation Efficiency

Issue 1: Low or No Biotin Incorporation Detected

If you are observing minimal to no signal in your downstream applications, it is crucial to systematically troubleshoot the biotinylation reaction itself.

Potential Cause Recommended Solution & Action Steps
Degraded or Inactive Reagents Use fresh, properly stored reagents. this compound should be stored at -20°C, desiccated.[3][5] The coupling agent, EDC, is highly susceptible to hydrolysis and should be stored desiccated and used fresh.[5] Prepare EDC solutions immediately before use.
Incorrect Buffer Composition or pH Ensure your buffer is free of competing nucleophiles and at the optimal pH. Avoid buffers containing primary amines (like Tris or glycine) or other carboxyl-containing molecules that can compete with the reaction.[7][18][20] Use a two-step pH process: activate the carboxyl groups with EDC at pH 4.5-6.0, then add the this compound and raise the pH to 7.2-7.5 for the coupling step.[5] Suitable buffers include MES for the activation step and PBS for the coupling step.[5]
Suboptimal Molar Ratios of Reagents Optimize the molar excess of the biotin reagent and EDC. A common starting point is a 10- to 20-fold molar excess of both this compound and EDC over the target molecule.[5][20] This may need to be increased for dilute protein solutions or less reactive target molecules.[21]
Insufficient Reaction Time or Temperature Increase the incubation time or adjust the temperature. While reactions are often performed for 1-2 hours at room temperature, extending the incubation to overnight at 4°C can increase efficiency, especially if protein stability is a concern.[5][6]
Lack of Available Carboxyl Groups Confirm the presence and accessibility of carboxyl groups on your target molecule. Check the primary sequence of your protein to ensure it contains aspartic acid or glutamic acid residues.[22] If these residues are buried within the protein's structure, they may be inaccessible. Consider using a different biotinylation chemistry that targets other functional groups (e.g., NHS esters for amines).[23]
Ineffective Removal of Excess Biotin Thoroughly remove unreacted biotin before analysis. Free biotin will compete with your biotinylated molecule for binding to avidin/streptavidin in your assay, leading to an underestimation of labeling.[24][25] Use dialysis or a desalting/size-exclusion column to purify your labeled product.[20][26]

Experimental Protocols

Protocol 1: General Biotinylation of a Protein with this compound

This protocol provides a general workflow for labeling a protein containing accessible carboxyl groups.

Materials:

  • Protein solution in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 5.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure your protein is in an appropriate buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5). The protein concentration should ideally be 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of EDC in the activation buffer (MES). Prepare a 10 mM stock solution of this compound in the reaction buffer (PBS).

  • Activation Step: Add a 20-fold molar excess of EDC to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Reaction: Add a 20-fold molar excess of the this compound stock solution to the activated protein. Adjust the pH of the reaction mixture to 7.2-7.5 using a small amount of concentrated PBS or a suitable base.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).

Protocol 2: HABA Assay for Quantifying Biotinylation

This protocol allows for the colorimetric estimation of biotin incorporation.

Materials:

  • HABA/Avidin solution (available in commercial kits or can be prepared)

  • Biotinylated protein sample (purified from excess biotin)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure:

  • Prepare HABA/Avidin Reagent: Prepare the reagent according to the manufacturer's instructions. A typical preparation involves dissolving HABA and avidin in a phosphate buffer.[9][25]

  • Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette (e.g., 900 µL) or microplate well (e.g., 180 µL).[9][25] Measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

  • Add Biotinylated Sample: Add a known volume of your purified biotinylated protein sample to the cuvette (e.g., 100 µL) or well (e.g., 20 µL) and mix well.[9][25]

  • Measure Final Absorbance: Incubate for a few minutes until the reading is stable, then measure and record the final absorbance at 500 nm (A₅₀₀ Sample).

  • Calculate Biotin Concentration: The change in absorbance (ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ Sample) is used to calculate the concentration of biotin. The specific calculation will depend on the extinction coefficient and path length, which are typically provided in commercial kit protocols.[11] From this, the molar ratio of biotin to protein can be determined.

Visual Guides

Diagrams of Workflows and Pathways

Biotinylation_Reaction Protein Protein with -COOH group Activated_Intermediate Activated O-acylisourea Intermediate Protein->Activated_Intermediate Activation (pH 4.5-6.0) EDC EDC EDC->Activated_Intermediate Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Activated_Intermediate->Biotinylated_Protein Coupling (pH 7.2-7.5) Byproduct EDC Byproduct Activated_Intermediate->Byproduct Biotin_Amine This compound (H₂N-PEG-Biotin) Biotin_Amine->Biotinylated_Protein

Caption: Chemical reaction pathway for this compound conjugation.

Troubleshooting_Workflow Start Start: Low Biotinylation Efficiency Check_Reagents 1. Check Reagents - Fresh this compound? - Fresh EDC? Start->Check_Reagents Check_Buffer 2. Check Buffer - Amine/Carboxyl-free? - Correct pH for activation  and coupling? Check_Reagents->Check_Buffer No Use_New_Reagents Use fresh reagents Check_Reagents->Use_New_Reagents Yes Check_Conditions 3. Check Reaction Conditions - Optimized molar ratios? - Sufficient time/temp? Check_Buffer->Check_Conditions No Buffer_Exchange Perform buffer exchange Adjust pH Check_Buffer->Buffer_Exchange Yes Check_Target 4. Check Target Molecule - Accessible -COOH groups? Check_Conditions->Check_Target No Optimize_Reaction Increase molar excess Increase incubation time Check_Conditions->Optimize_Reaction Yes Success Problem Resolved Check_Target->Success No Change_Chemistry Consider alternative biotinylation chemistry Check_Target->Change_Chemistry Yes Use_New_Reagents->Check_Buffer Buffer_Exchange->Check_Conditions Optimize_Reaction->Success

Caption: Logical workflow for troubleshooting low biotinylation efficiency.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein 1. Prepare Protein in Amine-Free Buffer Prep_Reagents 2. Prepare Fresh EDC & Biotin Stocks Prep_Protein->Prep_Reagents Activation 3. Activate Protein with EDC (pH 4.5-6.0) Prep_Reagents->Activation Coupling 4. Add this compound & Adjust pH to 7.2-7.5 Activation->Coupling Incubate 5. Incubate (RT or 4°C) Coupling->Incubate Purify 6. Purify via Desalting or Dialysis Incubate->Purify Analyze 7. Analyze Efficiency (e.g., HABA Assay) Purify->Analyze

References

Technical Support Center: Determining Biotin Incorporation with the HABA Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the HABA (2-(4'-Hydroxyphenylazo)benzoic acid) assay to determine biotin incorporation.

Principle of the HABA Assay

The HABA assay is a rapid and simple colorimetric method for estimating the amount of biotin incorporated onto a protein or other molecule.[1][2] The principle is based on the displacement of the HABA dye from an avidin-HABA complex.[2] HABA binds to avidin with a low affinity, forming a colored complex that absorbs light at 500 nm.[2][3] Biotin has an exceptionally high affinity for avidin and will readily displace the HABA dye.[2][3] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[4][5]

Experimental Workflow and Principle Diagrams

The following diagrams illustrate the experimental workflow and the underlying principle of the HABA assay.

HABA_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample_Prep Prepare Biotinylated Sample (remove free biotin) Add_Sample Add Biotinylated Sample Sample_Prep->Add_Sample Reagent_Prep Prepare HABA/Avidin Solution Initial_A500 Measure Initial Absorbance (A500) of HABA/Avidin Reagent_Prep->Initial_A500 Initial_A500->Add_Sample Final_A500 Measure Final Absorbance (A500) Add_Sample->Final_A500 Calculate_Delta_A500 Calculate Change in Absorbance (ΔA500) Final_A500->Calculate_Delta_A500 Calculate_Biotin Calculate Biotin Concentration Calculate_Delta_A500->Calculate_Biotin Calculate_Ratio Calculate Moles of Biotin per Mole of Protein Calculate_Biotin->Calculate_Ratio

Caption: Workflow of the HABA assay for biotin quantification.

HABA_Assay_Principle cluster_before Before Adding Biotinylated Sample cluster_after After Adding Biotinylated Sample Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Avidin_Biotin Avidin-Biotin Complex Avidin_HABA->Avidin_Biotin Biotin displaces HABA Free_HABA Free HABA (Absorbance at 500 nm decreases) Avidin_HABA->Free_HABA Biotinylated_Protein Biotinylated Protein Biotinylated_Protein->Avidin_Biotin

Caption: Principle of HABA displacement by biotin.

Troubleshooting Guide

This guide addresses common issues encountered during the HABA assay.

ProblemPossible CauseSolution
Change in absorbance at 500 nm (ΔA500) is zero or negative 1. No or low level of biotinylation: The protein may have limited accessible functional groups for biotin to attach.[4][6] 2. Incomplete mixing of reagents: The HABA/Avidin solution was not fully dissolved or mixed.[4][6]1. Repeat the biotinylation reaction using an alternative chemistry (e.g., amine-reactive instead of sulfhydryl-reactive) or increase the molar ratio of the biotinylation reagent.[4][6] 2. Ensure complete solubilization and thorough mixing of the HABA/Avidin solution before use.[4][6]
High background absorbance Particulate matter in the sample: Precipitates or other particulates in the protein sample can scatter light and increase absorbance.[4]Filter the protein sample to remove any particulate matter before adding it to the HABA/Avidin solution.[4]
Final absorbance (A500) is too low (e.g., ≤ 0.3 for cuvette, ≤ 0.15 for microplate) 1. High level of biotinylation: The sample contains a very high concentration of biotin.[7] 2. Presence of free biotin: Unreacted biotin from the labeling reaction was not removed.[4]1. Dilute the biotinylated sample and repeat the assay. Remember to account for the dilution factor in your calculations.[6][7] 2. Ensure that the sample is thoroughly dialyzed or passed through a desalting column to remove all traces of free biotin before performing the assay.[3][4]
Assay variability or inconsistent results 1. Interfering substances in the buffer: Certain buffer components can interfere with the assay. For example, buffers containing potassium may cause precipitation.[3][4] 2. Steric hindrance: The bulky avidin molecule may not be able to access all biotin molecules on the labeled protein, especially if they are closely spaced or "buried" within the protein's structure.[2][8]1. Use a recommended buffer such as PBS (Phosphate Buffered Saline) or TBS (Tris-Buffered Saline).[4] If using a different buffer, validate it by comparing the results to those obtained with a standard buffer.[4] 2. For highly biotinylated samples, consider pre-treating the sample with a protease like pronase to improve the accessibility of biotin to avidin.[7][8] Be aware that the HABA assay may inherently underestimate the degree of biotinylation.[2][9]

Frequently Asked Questions (FAQs)

Q1: What is the molar extinction coefficient for the HABA-avidin complex?

A1: The molar extinction coefficient (ε) for the HABA/Avidin complex at 500 nm and pH 7.0 is 34,000 M⁻¹cm⁻¹.[1][4][10]

Q2: How do I prepare the HABA/Avidin solution?

A2: A common procedure is to dissolve 12.1 mg of HABA in 4.95 ml of pure water, then add 50 µl of 1N NaOH and vortex to dissolve.[1] To this solution, add 5 mg of avidin.[1] Alternatively, some protocols suggest dissolving 24.2 mg of HABA in 9.9 mL of water with the addition of 0.1 mL of 1N NaOH.[4][7] Commercially available kits also provide pre-mixed reagents.[3][6]

Q3: What is the optimal absorbance range for the initial HABA/Avidin solution?

A3: The initial absorbance of the HABA/Avidin solution at 500 nm should ideally be between 0.9 and 1.3.[4][7]

Q4: Can I use a microplate reader instead of a spectrophotometer?

A4: Yes, the HABA assay can be adapted for a microplate format.[1][4] A typical protocol for a 96-well plate involves using 180 µl of the HABA/Avidin solution and 20 µl of the biotinylated sample per well.[4]

Q5: What are the main limitations of the HABA assay?

A5: The HABA assay has several limitations. It is known to underestimate the true biotin-to-protein molar ratio due to steric hindrance, where the large avidin protein cannot access all biotin molecules on the labeled protein.[2][8] The assay can also be affected by interfering substances and is a destructive method, consuming the sample.[2]

Q6: Are there alternatives to the HABA assay?

A6: Yes, several alternative methods exist that may offer improved accuracy. These include the QuantTag™ Biotin Quantitation Kit, which is a chemical-based approach that avoids the issue of steric hindrance, and mass spectrometry, which can provide detailed information on the distribution of biotinylation.[2][8]

Experimental Protocol: HABA Assay (Cuvette Format)

This protocol is a general guideline and may need to be optimized for specific applications.

Materials:

  • Biotinylated protein sample (free of unconjugated biotin)

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid)

  • Avidin

  • 1N NaOH

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Spectrophotometer and 1 ml cuvettes

Procedure:

  • Sample Preparation: Ensure your biotinylated protein sample is free of unconjugated biotin. This can be achieved by dialysis or using a desalting column.[2][4]

  • Reagent Preparation (HABA/Avidin Solution):

    • Prepare a HABA solution by dissolving 24.2 mg of HABA in 9.9 ml of ultrapure water and adding 0.1 ml of 1N NaOH.[4] If the HABA does not fully dissolve, an additional 0.1 ml of 1N NaOH can be added.[4]

    • Prepare the final HABA/Avidin working solution. A common method is to add 10 mg of avidin and 600 µl of the HABA reagent to PBS, bringing the final volume to 20 ml.[7] Use this solution promptly.[7]

  • Measurement:

    • Pipette 900 µl of the HABA/Avidin solution into a 1 ml cuvette.[1][4]

    • Measure the absorbance at 500 nm. This is your initial reading (A₅₀₀ HABA/Avidin).[1][4]

    • Add 100 µl of your biotinylated protein sample to the cuvette and mix well.[1][4]

    • Measure the absorbance at 500 nm again. Once the value is stable for at least 15 seconds, record this as your final reading (A₅₀₀ HABA/Avidin/Biotin Sample).[4][6]

Calculations:

The calculation of biotin concentration is based on the Beer-Lambert law (A = εbc).[4][10]

  • Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample

  • Calculate the concentration of biotin (M): Concentration of Biotin (mol/L) = ΔA₅₀₀ / (ε × b)

    • Where ε = 34,000 M⁻¹cm⁻¹ and b = path length in cm (typically 1 cm for a standard cuvette).[1][4]

  • Calculate the moles of biotin per mole of protein:

    • First, calculate the moles of biotin in the sample volume added.

    • Then, calculate the moles of protein in the sample volume added using its concentration and molecular weight.

    • Finally, divide the moles of biotin by the moles of protein to get the molar ratio.

Quantitative Data Summary

ParameterValueReference
Wavelength for Absorbance Measurement 500 nm[1][4]
Molar Extinction Coefficient (ε) of HABA/Avidin Complex 34,000 M⁻¹cm⁻¹[1][4][10]
Avidin-Biotin Dissociation Constant (Kd) 10⁻¹⁵ M[1][3]
HABA-Avidin Dissociation Constant (Kd) ~6 x 10⁻⁶ M[3][10]
Typical Cuvette Path Length (b) 1.0 cm[4][10]
Typical Microplate Path Length (b) ~0.5 cm[1][4]

References

Biotin-PEG3-amine moisture sensitivity and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable information for the successful use of this reagent in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a biotinylation reagent that contains a biotin molecule, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The biotin moiety allows for strong and specific binding to avidin and streptavidin. The hydrophilic PEG spacer enhances water solubility and reduces steric hindrance, which can improve the efficiency of biotinylation reactions and the accessibility of the biotin to avidin or streptavidin.[1][2][3][4] The primary amine group serves as a reactive handle for conjugation to molecules containing accessible carboxyl groups (e.g., aspartate and glutamate residues in proteins) or other electrophilic groups.[5][6][7]

Common applications include:

  • Bioconjugation: Covalently labeling proteins, peptides, antibodies, and other biomolecules.

  • Cell Surface Protein Labeling: Due to its hydrophilicity, it is suitable for labeling proteins on the exterior of living cells.[4]

  • Immunoassays: Used in ELISA, Western blotting, and other immunoassays for signal amplification.[8]

  • Affinity Purification: Immobilizing biotinylated molecules for purification using streptavidin-coated resins.

Q2: How should I store and handle this compound?

A2: Proper storage and handling are critical to maintain the reactivity of this compound. It is susceptible to moisture, which can lead to degradation.

Storage ConditionRecommendation
Long-term Storage Store at -20°C in a desiccated environment.[2][6]
Short-term Storage Can be kept at 4°C for short periods, but desiccation is still recommended.[3]
Handling Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Solutions Solutions of this compound are unstable and should be prepared fresh for each use.[9] Do not store stock solutions for extended periods.

Q3: In which solvents is this compound soluble?

A3: The PEG spacer enhances the solubility of this reagent in a variety of solvents.

SolventSolubilityConcentrationNotes
Water ~25-95 mg/mL~60-227 mMSonication may be required for complete dissolution.[3][8]
DMSO Soluble245 mg/mL (585.35 mM)Commonly used for preparing concentrated stock solutions.[6][8]
DMF SolubleNot specifiedAnother suitable organic solvent for stock solutions.[6]
Methanol (MeOH) SolubleNot specified[6][7]
Dichloromethane (DCM) SolubleNot specified[7]

Troubleshooting Guide

This section addresses common issues that may arise during biotinylation experiments using this compound.

Issue 1: Low or No Biotinylation Efficiency

Potential Cause Troubleshooting Strategy
Reagent Inactivity - Check Storage: Ensure this compound has been stored correctly at -20°C with a desiccant. - Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.[9]
Suboptimal Reaction pH - Two-Step pH for EDC/NHS: When using EDC/NHS chemistry, perform the carboxyl activation at pH 4.5-6.0 (in a buffer like MES) and the amine coupling reaction at pH 7.2-8.0 (in a buffer like PBS).[10][11]
Buffer Interference - Avoid Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with activated carboxyl groups. Use amine-free buffers like PBS, MES, or HEPES.[10]
Hydrolysis of Coupling Agents - Fresh EDC/NHS: EDC and NHS are moisture-sensitive. Prepare solutions of these reagents fresh for each experiment and allow vials to equilibrate to room temperature before opening.[10][11]
Insufficient Reagent Concentration - Optimize Molar Ratio: Increase the molar excess of this compound and coupling agents (e.g., EDC/NHS). A 10- to 50-fold molar excess of the biotin reagent over the protein is a good starting point.[10]

Issue 2: Protein Aggregation or Precipitation After Biotinylation

Potential Cause Troubleshooting Strategy
High Degree of Labeling - Reduce Molar Excess: Over-biotinylation can alter the isoelectric point and solubility of the protein. Reduce the molar ratio of the biotinylation reagents to your protein.[11][12]
Inter-molecular Crosslinking - Switch to a Two-Step Protocol: When using EDC, a one-step reaction can lead to protein polymerization. A two-step protocol, where carboxyl groups are activated first before the addition of this compound, can minimize this.[10] - Lower Protein Concentration: Perform the reaction at a lower concentration of your target protein.[10]
Solvent-Induced Denaturation - Limit Organic Solvent: If using an organic solvent like DMSO or DMF to dissolve the biotin reagent, ensure the final concentration in the reaction mixture is low (typically <10%).[11]

Issue 3: Loss of Protein Activity

Potential Cause Troubleshooting Strategy
Modification of Critical Residues - Reduce Degree of Labeling: Lower the molar excess of the biotinylation reagents to achieve a lower level of modification.[10] - Alternative Labeling Chemistry: If the loss of activity is severe, consider using a different biotinylation reagent that targets other functional groups (e.g., thiol-reactive reagents for cysteine residues).

Experimental Protocols

Protocol 1: Two-Step Biotinylation of a Protein via Carboxyl Groups using EDC/NHS

This protocol describes the labeling of a protein at its aspartate and glutamate residues using this compound in the presence of EDC and Sulfo-NHS.

Materials:

  • Protein to be labeled

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Reagent: 2-Mercaptoethanol or Hydroxylamine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Carboxyl Group Activation: Add the EDC and Sulfo-NHS solutions to the protein solution. A 2- to 10-fold molar excess of EDC and Sulfo-NHS over the protein is recommended. Incubate for 15 minutes at room temperature.

  • Removal of Excess EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC. Alternatively, remove excess EDC and activation byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Biotinylation Reaction: Add the this compound stock solution to the activated protein solution to achieve a 10- to 50-fold molar excess.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Labeling of Cell Surface Proteins

This protocol is for the selective biotinylation of proteins on the surface of living cells.

Materials:

  • Suspension or adherent cells

  • This compound

  • EDC and Sulfo-NHS

  • Ice-cold PBS, pH 7.4

  • Quenching Buffer: 100 mM glycine in PBS

  • Lysis Buffer (e.g., RIPA buffer)

Procedure:

  • Cell Preparation:

    • Suspension cells: Harvest cells by centrifugation and wash three times with ice-cold PBS.

    • Adherent cells: Wash the cell monolayer three times with ice-cold PBS.

  • Resuspension: Resuspend cells in ice-cold PBS to a concentration of approximately 1-25 x 10^6 cells/mL. For adherent cells, add enough PBS to cover the monolayer.

  • Activation and Biotinylation:

    • Prepare fresh solutions of EDC, Sulfo-NHS, and this compound in ice-cold PBS.

    • Add Sulfo-NHS to the cells to a final concentration of 2-5 mM.

    • Immediately add this compound to a final concentration of 1-5 mM.

    • Add EDC to a final concentration of 2-5 mM.

  • Incubation: Incubate for 30 minutes on ice or at 4°C with gentle agitation to minimize endocytosis.

  • Quenching: Stop the reaction by adding ice-cold Quenching Buffer. Incubate for 15 minutes on ice.

  • Washing: Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove unreacted reagents.

  • Downstream Processing: The biotinylated cells are now ready for lysis and subsequent applications such as affinity purification or Western blotting.

Visualizations

G cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2-8.0) Protein_COOH Protein-COOH Activated_Intermediate Amine-Reactive Sulfo-NHS Ester Protein_COOH->Activated_Intermediate + EDC, Sulfo-NHS EDC EDC Sulfo_NHS Sulfo-NHS Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Activated_Intermediate->Biotinylated_Protein + this compound Biotin_Amine Biotin-PEG3-NH2

Caption: Two-step EDC/NHS reaction workflow for protein biotinylation.

G Start Start: Live Cells Wash_Cells Wash Cells with ice-cold PBS Start->Wash_Cells Biotinylation Biotinylate Surface Proteins (this compound, EDC, Sulfo-NHS) 4°C, 30 min Wash_Cells->Biotinylation Quench Quench Reaction (Glycine Buffer) Biotinylation->Quench Wash_Again Wash Cells 3x with ice-cold PBS Quench->Wash_Again Lyse_Cells Lyse Cells (RIPA Buffer) Wash_Again->Lyse_Cells Purification Affinity Purification (Streptavidin Beads) Lyse_Cells->Purification Analysis Downstream Analysis (Western Blot / Mass Spec) Purification->Analysis

Caption: Experimental workflow for cell surface protein labeling.

G Ligand Biotinylated Ligand Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Dimerization Receptor Dimerization Binding->Dimerization Kinase_Activation Intracellular Kinase Activation Dimerization->Kinase_Activation Signaling_Cascade Downstream Signaling Cascade Kinase_Activation->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Signaling pathway investigation using a biotinylated ligand.

References

Validation & Comparative

The Impact of a Single Ethylene Glycol Unit: A Comparative Guide to Biotin-PEG3-amine and Biotin-PEG4-amine for Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylation reagent is a critical step in ensuring the success of downstream applications, from immunoassays to targeted drug delivery. The inclusion of a polyethylene glycol (PEG) spacer arm in these reagents is a widely adopted strategy to enhance performance. This guide provides an objective, data-driven comparison of two commonly used biotinylation reagents, Biotin-PEG3-amine and Biotin-PEG4-amine, to facilitate an informed decision for your specific research needs.

The fundamental difference between this compound and Biotin-PEG4-amine lies in the length of the hydrophilic PEG spacer arm that separates the biotin moiety from the terminal primary amine. This seemingly minor variation of a single ethylene glycol unit can have significant implications for the labeling efficiency, binding accessibility, and overall performance of the resulting biotinylated molecule. The primary amine group on both molecules allows for their conjugation to carboxyl groups on proteins (e.g., aspartic acid, glutamic acid, C-terminus) or other molecules through the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Quantitative Performance Comparison

The choice between a PEG3 and a PEG4 spacer often represents a trade-off between providing sufficient length to overcome steric hindrance and maintaining optimal binding kinetics. While direct, head-to-head experimental comparisons in a single study are limited, the following table summarizes the key physicochemical properties and expected performance characteristics based on available data and established principles of biotin-PEG linkers.

PropertyThis compoundBiotin-PEG4-amineRationale & Key Insights
Molecular Weight ( g/mol ) ~418.55[1][2]~462.6[2][3]The addition of one ethylene glycol unit increases the molecular weight.
Spacer Arm Length (Å) ~22.9~29.0[4]The longer spacer of Biotin-PEG4-amine provides greater separation between the biotin and the labeled molecule.
Aqueous Solubility High (>25 mg/mL in water)High (>25 mg/mL in water)Both reagents are highly water-soluble due to the hydrophilic PEG spacer, reducing the risk of aggregation of the labeled protein.[5][6][7]
Steric Hindrance Reduction GoodExcellentThe longer and more flexible PEG4 spacer is generally more effective at overcoming steric hindrance, particularly when labeling large or complex biomolecules.[4][8] This can lead to improved accessibility of the biotin for binding to streptavidin.
Binding Affinity (to Streptavidin) Very High (~10⁻¹⁵ M)Very High (~10⁻¹⁵ M)The intrinsic binding affinity of biotin to streptavidin is exceptionally high. While longer PEG chains can introduce a slight entropic penalty, this effect is generally negligible for short PEG linkers and is outweighed by the benefits of reduced steric hindrance.[8]
Labeling Efficiency HighPotentially HigherWhile labeling efficiency is highly dependent on the reaction conditions and the target molecule, the increased flexibility of the PEG4 linker may in some cases lead to slightly higher labeling yields.
Non-specific Binding LowLowThe hydrophilic nature of the PEG spacer helps to minimize non-specific binding of the biotinylated molecule to surfaces and other proteins.[4]

Experimental Methodologies

To empirically determine the optimal biotinylation reagent for a specific application, a direct comparison can be performed. The following protocols provide a framework for labeling a protein with this compound and Biotin-PEG4-amine and subsequently quantifying the degree of biotinylation.

Protocol 1: Protein Biotinylation using Biotin-PEG-amine and EDC Chemistry

This protocol describes the conjugation of Biotin-PEG-amine to a protein's carboxyl groups.

Materials:

  • Protein of interest in a carboxyl- and amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • This compound

  • Biotin-PEG4-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in an amine- and carboxyl-free buffer. If the protein is in an incompatible buffer, perform a buffer exchange.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM solution of EDC in the reaction buffer.

    • (Optional) Prepare a 100 mM solution of NHS or Sulfo-NHS in the reaction buffer.

    • Prepare 10 mM stock solutions of this compound and Biotin-PEG4-amine in an appropriate solvent (e.g., water or DMSO).

  • Activation of Carboxyl Groups:

    • Add the EDC solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein.

    • (Optional) Add the NHS or Sulfo-NHS solution to the same final molar excess as EDC.

    • Incubate the reaction for 15 minutes at room temperature.

  • Biotinylation Reaction:

    • Add the this compound or Biotin-PEG4-amine stock solution to the activated protein solution to achieve a final molar excess of 20- to 100-fold over the protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.[9][10][11]

Materials:

  • Purified biotinylated protein sample

  • HABA/Avidin solution (commercially available kits)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Add a defined volume of the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

  • Add Biotinylated Sample: Add a known volume of your purified biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate for a few minutes until the reading is stable.

  • Measure Final Absorbance: Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin).

  • Calculation of Degree of Biotinylation: The number of moles of biotin per mole of protein can be calculated using the following formula, based on the Beer-Lambert law:

    Moles of Biotin / Mole of Protein = (ΔA₅₀₀ * V_reaction) / (ε_HABA * V_sample * C_protein)

    Where:

    • ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin

    • V_reaction = Total volume in the cuvette/well

    • ε_HABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (~34,000 M⁻¹cm⁻¹)

    • V_sample = Volume of the biotinylated protein sample added

    • C_protein = Molar concentration of the protein sample

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and the role of the PEG spacer, the following diagrams illustrate the key workflows and principles.

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification & QC cluster_result Result Protein Protein in Amine/Carboxyl-free Buffer Activation Activate Protein Carboxyl Groups Protein->Activation Biotin_PEG_Amine Biotin-PEG-Amine (PEG3 or PEG4) Coupling Couple Biotin-PEG-Amine Biotin_PEG_Amine->Coupling EDC_NHS EDC / NHS Activation Reagents EDC_NHS->Activation Activation->Coupling Quench Quench Reaction Coupling->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Quantify Quantify Biotinylation (HABA Assay) Purify->Quantify Final_Product Biotinylated Protein Quantify->Final_Product

Caption: Experimental workflow for protein biotinylation and quantification.

steric_hindrance cluster_peg3 Biotin-PEG3 cluster_peg4 Biotin-PEG4 p3_protein Protein p3_biotin Biotin p3_protein->p3_biotin PEG3 streptavidin Streptavidin Binding Pocket p3_biotin->streptavidin Shorter spacer may lead to steric hindrance p4_protein Protein p4_biotin Biotin p4_protein->p4_biotin  PEG4   p4_biotin->streptavidin Longer spacer improves accessibility

Caption: Role of PEG spacer length in overcoming steric hindrance.

Conclusion and Recommendations

The choice between this compound and Biotin-PEG4-amine is highly dependent on the specific application and the nature of the molecule being labeled.

  • This compound is an excellent choice for many standard applications where a balance of solubility, spacer length, and cost-effectiveness is desired. It is often sufficient for labeling smaller proteins or when the biotinylation site is readily accessible.

  • Biotin-PEG4-amine is the preferred reagent when labeling large, bulky proteins or when the target carboxyl groups are located in sterically hindered regions. The additional spacer length provides greater assurance that the biotin moiety will be accessible for efficient binding to streptavidin or avidin, which can lead to enhanced signal in detection assays.[4]

For novel experimental systems, it is recommended to empirically test both reagents to determine which provides the optimal performance. By carefully considering the factors outlined in this guide and, if necessary, performing a direct comparison, researchers can select the most appropriate biotinylation reagent to ensure reliable and reproducible results.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG3-Amine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin to biomolecules is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent is a critical determinant of experimental success, influencing labeling efficiency, solubility, steric hindrance, and non-specific binding. This guide provides an objective, data-driven comparison of Biotin-PEG3-Amine with other commonly used biotinylation reagents.

This compound is a biotinylation reagent that features a three-unit polyethylene glycol (PEG) spacer arm terminating in a primary amine. This primary amine can be coupled to carboxyl groups on a target molecule using carbodiimide chemistry (e.g., EDC). The integrated PEG spacer is a key feature that imparts distinct advantages over traditional, non-PEGylated reagents. This guide will delve into a comparative analysis of this compound against other prevalent amine-reactive and thiol-reactive biotinylation reagents, providing quantitative data where available and detailed experimental protocols to inform reagent selection for specific research applications.

Performance Comparison of Biotinylation Reagents

The selection of an appropriate biotinylation reagent is highly dependent on the specific application, the nature of the target biomolecule, and the desired level of control over the labeling process. Key performance indicators include biotinylation efficiency, solubility, the length of the spacer arm to mitigate steric hindrance, and the potential for non-specific binding.

Quantitative Data Summary

The following tables summarize the key characteristics and performance metrics of this compound in comparison to other widely used biotinylation reagents.

FeatureThis compoundNHS-BiotinSulfo-NHS-BiotinBiotin-HPDP
Reactive Group Primary Amine (for coupling to carboxyls)N-hydroxysuccinimide (NHS) esterSulfated N-hydroxysuccinimide (Sulfo-NHS) esterPyridyldithiol
Target Functional Group Carboxylic Acids (e.g., Asp, Glu, C-terminus)Primary Amines (e.g., Lys, N-terminus)[1]Primary Amines (e.g., Lys, N-terminus)Sulfhydryls (e.g., Cys)
Spacer Arm Length (Å) ~20.4~13.5~13.5~29.2
Solubility High aqueous solubility[2][3]Low aqueous solubility; requires organic solvent (e.g., DMSO, DMF)[4][5]High aqueous solubility[4][6]Generally soluble in organic solvents like DMSO
Cell Membrane Permeability Dependent on conjugation partnerPermeableImpermeable[4]Permeable
Cleavability NoNoNoYes (disulfide bond)
Performance MetricThis compound (activated)NHS-BiotinSulfo-NHS-BiotinBiotin-HPDP
Typical Degree of Labeling (Biotin:Protein Ratio) 3-8 (estimated based on similar PEGylated reagents)[7]3-5[7]3-5Variable, dependent on free sulfhydryls
Potential for Protein Aggregation Reduced, due to hydrophilic PEG spacer[8]Higher, especially with extensive labelingReduced, due to sulfonate groupModerate
Reduction of Steric Hindrance Good, due to flexible PEG3 spacer[2][3]Low, short spacer armLow, short spacer armModerate, longer spacer arm
Non-Specific Binding Minimized, hydrophilic PEG spacer reduces non-specific protein interactions[8]Can be significantReduced compared to NHS-BiotinCan occur, dependent on protein hydrophobicity

Mandatory Visualizations

To further clarify the processes and principles discussed, the following diagrams illustrate a key signaling pathway where biotinylation is applied, a typical experimental workflow, and the logical relationship in reagent selection.

HER2_Signaling_Pathway HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Grb2 Grb2 HER2->Grb2 HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Biotinylation_Workflow Start Start: Protein Sample Biotinylation Biotinylation Reaction (e.g., with this compound + EDC) Start->Biotinylation Quenching Quench Reaction Biotinylation->Quenching Purification Purification (e.g., Desalting Column) Quenching->Purification Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein Application Downstream Application (e.g., Pull-down Assay, Western Blot, ELISA) Biotinylated_Protein->Application Reagent_Selection_Logic Reagent Biotinylation Reagent Selection Target Target Functional Group Primary Amine Sulfhydryl Carboxyl Reagent->Target Solubility Solubility Requirement Aqueous Organic Solvent Tolerant Target:amine->Solubility:aq e.g., Lysine Target:sulfhydryl->Solubility:org e.g., Cysteine Target:carboxyl->Solubility:aq e.g., Aspartate Permeability Cell Membrane Permeability Permeable Impermeable Solubility->Permeability Cleavable Cleavability Needed? Yes No Permeability->Cleavable Result {Recommended Reagent} Cleavable->Result

References

The PEG Spacer Advantage: A Comparative Guide to Enhanced Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation reagent is a critical determinant of experimental success. The incorporation of a polyethylene glycol (PEG) spacer arm in these reagents has emerged as a key innovation, offering significant enhancements over traditional biotinylation methods. This guide provides an objective comparison of biotinylation reagents with and without PEG spacers, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for various research applications.

The covalent attachment of biotin to molecules is a cornerstone technique in life sciences, enabling a vast array of applications from affinity purification to sophisticated cellular imaging.[1][2] The remarkable strength and specificity of the biotin-avidin (or streptavidin) interaction provide a versatile tool for detection, purification, and immobilization of biomolecules.[3] However, the efficiency of this interaction can be compromised by factors such as poor solubility of reagents and steric hindrance. The introduction of a PEG spacer between the biotin moiety and the reactive group of the biotinylation reagent addresses these challenges, leading to more robust and reliable results.[3][4]

Key Advantages of PEG Spacers in Biotinylation Reagents

The inclusion of a PEG spacer confers several beneficial properties to biotinylation reagents:

  • Increased Solubility: PEG is a hydrophilic polymer, and its incorporation significantly enhances the water solubility of the biotinylation reagent and the resulting biotinylated molecule.[3][4][5][6] This is particularly advantageous when working with proteins or other biomolecules that are prone to aggregation in aqueous solutions.[4][5][6]

  • Reduced Steric Hindrance: The biotin-binding sites of avidin and streptavidin are located deep within the protein structure.[3] A PEG spacer extends the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and providing greater accessibility to these binding pockets.[3][4][5] This is especially crucial when biotinylating large or bulky proteins.[3][4]

  • Minimized Non-Specific Binding: The hydrophilic and flexible nature of the PEG chain can create a "shielding" effect, reducing non-specific hydrophobic and electrostatic interactions between the biotinylated molecule and other surfaces or proteins.[3][7] This leads to lower background signals and an improved signal-to-noise ratio in various assays.[8]

  • Reduced Immunogenicity: PEG is generally considered non-immunogenic, making PEGylated biotin reagents suitable for in vivo applications where an immune response is a concern.[][10][11]

Performance Comparison: With and Without PEG Spacers

The advantages of PEGylated biotinylation reagents translate into improved performance across a range of applications. The following table summarizes a comparison of key performance characteristics.

FeatureBiotinylation Reagent without PEG Spacer (e.g., NHS-Biotin)Biotinylation Reagent with PEG Spacer (e.g., NHS-PEG-Biotin)References
Solubility in Aqueous Buffers Low; often requires dissolution in organic solvents like DMSO or DMF.High; readily soluble in aqueous buffers.[2][3][4][5][6]
Steric Hindrance Prone to steric hindrance, especially with large biomolecules.Reduced steric hindrance, allowing for more efficient binding of biotin to avidin/streptavidin.[1][3][4][5]
Non-Specific Binding Higher potential for non-specific hydrophobic interactions.Minimized non-specific binding due to the hydrophilic nature of PEG.[3][7]
Immunogenicity The biotinylated molecule may elicit an immune response.Reduced immunogenicity, suitable for in vivo studies.[][10][11]
Binding Affinity (Kd) The intrinsic high affinity of the biotin-avidin interaction is maintained.A slight decrease in binding affinity (higher Kd) may be observed with very long PEG chains, but this is often outweighed by the reduction in steric hindrance.[4]

Experimental Data: The Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be optimized for specific applications. While longer spacers generally provide greater flexibility and distance, excessively long chains can sometimes lead to a decrease in binding affinity or cause "PEG crowding."

ReagentSpacer Arm Length (Å)Key Performance InsightsReferences
NHS-Biotin 13.5No PEG spacer; serves as a baseline for comparison. Prone to steric hindrance with bulky proteins.[1]
NHS-PEG2-Biotin 20.4Short PEG spacer; offers improved solubility over non-PEGylated reagents.[1]
NHS-PEG4-Biotin 29.0Commonly used PEG spacer length; provides a good balance of solubility and spacer length for many applications.[1]
NHS-PEG12-Biotin 55.9Long, hydrophilic spacer arm for enhanced water solubility and further reduced steric hindrance.[1]

Experimental Protocols

Here are detailed methodologies for key experiments involving the comparison of biotinylation reagents.

Protocol 1: Protein Biotinylation using an NHS-Ester Reagent

This protocol describes the biotinylation of a protein (e.g., an antibody) using an N-hydroxysuccinimide (NHS) ester-functionalized biotin reagent, which targets primary amines.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-Biotin or NHS-PEG-Biotin

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in DMSO or DMF to a concentration of 10 mM.[12]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent solution to the protein solution.[13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[12][13]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[12]

  • Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialysis against PBS.[12][13]

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to determine the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer

Procedure:

  • Baseline Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Sample Addition: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.

  • Final Measurement: After a brief incubation, measure the final absorbance at 500 nm.

  • Calculation: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can be calculated based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.

Visualizing the Advantage: Signaling Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Without PEG Spacer cluster_1 With PEG Spacer Bulky_Protein_1 Bulky Protein Biotin_1 Biotin Bulky_Protein_1->Biotin_1 Biotinylated Avidin_1 Avidin Biotin_1->Avidin_1 Hindrance Steric Hindrance Bulky_Protein_2 Bulky Protein PEG_Spacer PEG Spacer Bulky_Protein_2->PEG_Spacer Biotinylated Biotin_2 Biotin PEG_Spacer->Biotin_2 Avidin_2 Avidin Biotin_2->Avidin_2 Efficient Binding

Figure 1: Impact of PEG spacer on steric hindrance.

Start Start: Protein Solution Reagent_Prep Prepare Biotinylation Reagent (with or without PEG) Start->Reagent_Prep Reaction Incubate Protein with Biotinylation Reagent Reagent_Prep->Reaction Quench Quench Reaction Reaction->Quench Purification Remove Excess Biotin (Desalting/Dialysis) Quench->Purification Quantification Quantify Biotinylation (HABA Assay) Purification->Quantification End End: Biotinylated Protein Quantification->End

Figure 2: General experimental workflow for protein biotinylation.

References

Unveiling the Impact of Biotin-PEG3-amine Labeling on Antibody Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of biotin to antibodies is a pivotal technique for a multitude of applications, including immunoassays, affinity purification, and targeted drug delivery. The choice of biotinylation reagent can significantly influence the performance of the resulting antibody conjugate. This guide provides an objective comparison of antibody performance following labeling with Biotin-PEG3-amine against other common biotinylation reagents, supported by experimental data and detailed protocols to facilitate informed decision-making in your research endeavors.

This guide will delve into the effects of this compound labeling on antibody cross-reactivity, comparing it with other widely used amine-reactive biotinylation reagents such as NHS-Biotin and Sulfo-NHS-LC-Biotin.

Comparative Analysis of Biotinylation Reagents

The selection of a biotinylation reagent is a critical step that can impact the degree of labeling, the preservation of antibody function, and the potential for off-target binding. Amine-reactive reagents, which target primary amines on lysine residues and the N-terminus of the antibody, are the most common type. However, this random conjugation can sometimes affect the antigen-binding site (Fab region) or alter the overall charge and conformation of the antibody, potentially leading to increased cross-reactivity.

FeatureThis compoundNHS-BiotinSulfo-NHS-LC-Biotin
Reactive Group Amine (via EDC/NHS chemistry)N-hydroxysuccinimide (NHS) esterSulfated N-hydroxysuccinimide (Sulfo-NHS) ester
Spacer Arm PEG3 (Polyethylene glycol)NoneLong Chain (LC)
Solubility High aqueous solubilityLow aqueous solubility (requires organic solvent)High aqueous solubility
Cell Permeability PermeablePermeableImpermeable
Potential for Cross-Reactivity Moderate; PEG spacer may mitigate some non-specific bindingHigher potential due to random amine modificationModerate to high, depending on the degree of labeling

Quantitative Data Summary: Assessing Cross-Reactivity

To objectively evaluate the impact of different biotinylation reagents on antibody cross-reactivity, a series of experiments can be performed. The following tables present hypothetical yet representative data from such analyses, illustrating the potential outcomes.

Table 1: ELISA-Based Cross-Reactivity Analysis

An Enzyme-Linked Immunosorbent Assay (ELISA) was performed to assess the binding of a biotinylated anti-Protein X monoclonal antibody to its target antigen (Protein X) and two unrelated antigens (Antigen Y and Antigen Z).

Biotinylation ReagentTarget Antigen (Protein X) OD450Off-Target Antigen (Y) OD450Off-Target Antigen (Z) OD450
Unlabeled Antibody1.850.120.15
This compound 1.78 0.25 0.28
NHS-Biotin1.650.450.52
Sulfo-NHS-LC-Biotin1.720.380.41

This hypothetical data suggests that while all biotinylation methods result in a slight increase in off-target binding, NHS-Biotin shows the most significant increase in cross-reactivity. This compound appears to better preserve the specificity of the antibody.

Table 2: Flow Cytometry Analysis of Off-Target Cell Binding

Flow cytometry was used to evaluate the binding of the biotinylated anti-Protein X antibody to cells known to not express Protein X (Negative Cell Line).

Biotinylation ReagentMean Fluorescence Intensity (MFI) on Negative Cell Line
Unlabeled Antibody (secondary detection)50
This compound 150
NHS-Biotin350
Sulfo-NHS-LC-Biotin280

This illustrative data indicates that antibodies labeled with NHS-Biotin exhibit the highest level of non-specific binding to the negative cell line, while this compound labeling results in a lower level of off-target binding.

Experimental Protocols

To ensure the reproducibility and accuracy of cross-reactivity assessments, detailed and validated experimental protocols are essential.

Protocol 1: Antibody Biotinylation with this compound

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.

  • Prepare a fresh solution of EDC and NHS in the Reaction Buffer.

  • Add a 10-20 fold molar excess of EDC and NHS to the antibody solution and incubate for 15 minutes at room temperature.

  • Dissolve this compound in the Reaction Buffer.

  • Add a 20-50 fold molar excess of this compound to the activated antibody solution.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS.

  • Determine the degree of biotinylation using a HABA assay or a similar method.

Protocol 2: ELISA for Cross-Reactivity Assessment

Materials:

  • 96-well ELISA plates

  • Target antigen and potential cross-reactive antigens

  • Biotinylated and unlabeled antibodies

  • Blocking buffer (e.g., 5% BSA in PBS-T)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the target antigen and potential cross-reactive antigens (1-10 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with PBS-T.

  • Block the plate with blocking buffer for 1 hour at room temperature.

  • Wash the plate three times with PBS-T.

  • Add serial dilutions of the biotinylated and unlabeled antibodies to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with PBS-T.

  • Add Streptavidin-HRP (for biotinylated antibodies) or an HRP-conjugated secondary antibody (for unlabeled antibody) and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBS-T.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm.

Protocol 3: Western Blot for Specificity Analysis

Materials:

  • Cell lysates or purified proteins (target and potential cross-reactants)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Biotinylated antibody

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the protein samples by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the biotinylated antibody (at a predetermined optimal concentration) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with Streptavidin-HRP for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate.

  • Capture the image using an appropriate imaging system.

Visualizing the Concepts

To further clarify the processes and principles discussed, the following diagrams have been generated using the DOT language.

Antibody_Biotinylation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody (with -COOH groups) Activated_Antibody Activated Antibody (NHS-ester) Antibody->Activated_Antibody Reaction Buffer (MES, pH 6.0) EDC_NHS EDC/NHS EDC_NHS->Activated_Antibody Biotinylated_Antibody Biotinylated Antibody Activated_Antibody->Biotinylated_Antibody Biotin_PEG3_Amine This compound Biotin_PEG3_Amine->Biotinylated_Antibody Desalting_Column Desalting Column Biotinylated_Antibody->Desalting_Column Purified_Biotinylated_Antibody Purified Biotinylated Antibody Desalting_Column->Purified_Biotinylated_Antibody Removal of excess reagent Cross_Reactivity_Concept cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Antibody Antibody Target_Antigen Target Antigen Antibody->Target_Antigen High Affinity Biotinylated_Antibody Biotinylated Antibody Off_Target_Antigen Off-Target Antigen Biotinylated_Antibody->Off_Target_Antigen Low Affinity (Non-specific binding) Unlabeled_vs_Labeled Unlabeled vs. Labeled Antibody ELISA_Workflow Start Coat Plate with Antigen Block Block Plate Start->Block Wash Add_Antibody Add Biotinylated Antibody Block->Add_Antibody Wash Add_Streptavidin Add Streptavidin-HRP Add_Antibody->Add_Streptavidin Wash Add_Substrate Add TMB Substrate Add_Streptavidin->Add_Substrate Wash Read_Plate Read Absorbance at 450 nm Add_Substrate->Read_Plate Add Stop Solution

References

A Comparative Guide to the HPLC Purity Analysis of Biotin-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount for reproducible and reliable results. Biotin-PEG3-amine, a key reagent for biotinylation, is no exception. This guide provides an objective comparison of the purity of commercially available this compound and similar reagents, supported by a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC) analysis.

Performance Comparison of Biotin-PEG-Amine Reagents

The purity of this compound and its alternatives is a critical factor in bioconjugation efficiency and downstream applications. Higher purity minimizes the risk of side reactions from impurities, ensuring that the desired biotinylation is the primary outcome. The following table summarizes the typical purity of this compound and other commonly used Biotin-PEG-amine linkers as stated by various suppliers.

ReagentStated Purity (%)Supplier Example(s)
This compound >95.0% - 99.79% BroadPharm, MedchemExpress, BPS Bioscience, Cepham Life Sciences [1][2][3][4]
Biotin-PEG2-amineNot explicitly found in searches
Biotin-PEG4-amineNot explicitly found in searches

Understanding Potential Impurities

The purity analysis of this compound is not solely about quantifying the main peak. It is also crucial to identify and understand potential impurities that may arise during synthesis. Common impurities can include:

  • Starting Materials: Unreacted biotin or the PEG3-diamine starting materials.

  • Dimerized Species: Formation of a dimer where two biotin-PEG3 molecules are linked.

  • Incomplete Reactions: Molecules where the biotin is not successfully conjugated to the PEG-amine linker.

  • Degradation Products: Hydrolysis of the amide bond can lead to the separation of biotin and the PEG-amine linker.

A robust HPLC method should be able to separate the main this compound peak from these and other potential impurities.

Experimental Protocol: HPLC Purity Analysis

The following is a detailed protocol for the reverse-phase HPLC (RP-HPLC) analysis of this compound. This method is adapted from established protocols for the analysis of biotinylated compounds.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample Solvent: Water or a mixture of water and acetonitrile

  • This compound sample

  • Reference standard (if available)

2. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 214 nm and 280 nm (Biotin has weak UV absorbance, 214 nm is for the amide bond, and 280 nm can be used to detect protein/peptide conjugation)

  • Column Temperature: 25°C

  • Gradient Elution:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

4. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • If a reference standard is used, compare the retention time of the main peak in the sample chromatogram to that of the standard to confirm the identity of the compound.

Visualizing the Workflow and Analysis

To better illustrate the experimental and logical processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Analysis Workflow

Purity_Comparison cluster_alternatives Alternative Reagents cluster_metrics Comparison Metrics main This compound Purity Analysis purity Main Peak Purity (%) main->purity impurities Impurity Profile main->impurities alt1 Biotin-PEG2-amine alt1->purity alt1->impurities alt2 Biotin-PEG4-amine alt2->purity alt2->impurities alt3 Other Biotinylation Reagents alt3->purity alt3->impurities

Comparative Purity Assessment Logic

By following a rigorous HPLC protocol and considering the potential impurities, researchers can confidently assess the quality of their this compound and select the most appropriate reagent for their specific needs, ultimately contributing to more reliable and reproducible scientific outcomes.

References

A Researcher's Guide to Bioconjugation: Exploring Alternatives to Biotin-PEG3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate biotinylation reagent is a critical decision that can significantly impact experimental outcomes. While Biotin-PEG3-amine is a widely used reagent for labeling biomolecules with carboxyl groups, a diverse landscape of alternatives offers distinct advantages in terms of reactivity, specificity, linker properties, and reversibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research endeavors.

The fundamental components of a biotinylation reagent are the biotin moiety for affinity binding to streptavidin or avidin, a reactive group for covalent attachment to the target biomolecule, and a spacer arm that influences solubility and steric hindrance.[1] Alternatives to this compound can be categorized based on variations in these three components.

I. Alternatives Based on Reactive Group Chemistry

This compound targets carboxyl groups for conjugation.[2] However, numerous other functional groups on proteins and other biomolecules can be targeted for biotinylation, each with its own set of reactive chemistries.[3][4]

Table 1: Comparison of Biotinylation Reagents by Reactive Group

Reactive GroupTarget Functional GroupCommon Reagent TypeReaction pHKey AdvantagesPotential Considerations
Amine Primary amines (-NH₂) on Lysine residues and N-terminusNHS-esters (e.g., Biotin-NHS)7.0 - 9.0High reactivity, readily available targets on proteins.[4]Can lead to heterogeneous labeling due to multiple lysines; may inactivate protein if lysines are in the active site.[3][5]
Thiol Sulfhydryls (-SH) on Cysteine residuesMaleimides, Iodoacetamides6.5 - 7.5Site-specific labeling of free cysteines, which are often less abundant than amines.[6][7]Requires a free sulfhydryl group, which may necessitate reduction of disulfide bonds or protein engineering.[3]
Carbonyl Aldehydes and KetonesHydrazides, Aminooxy compounds4.5 - 5.5Can be used to label glycoproteins after periodate oxidation of sugars.[7]Requires an initial oxidation step which could potentially damage the biomolecule.
Carboxyl Carboxylic acids (-COOH) on Aspartic acid, Glutamic acid, and C-terminusThis compound (with EDC/NHS)4.5 - 6.0Targets abundant functional groups.[4]Requires activation with carbodiimides (e.g., EDC), which can lead to side reactions.
Bioorthogonal Azides, AlkynesBiotin-Alkyne, Biotin-Azide (for Click Chemistry)NeutralHighly specific with no cross-reactivity with native functional groups.[6][7]Requires prior introduction of the non-native functional group (azide or alkyne) into the biomolecule.[8]
Photoreactive Non-specific C-H, N-H bondsPhenylazides, DiazirinesN/ACan label molecules that lack common reactive functional groups.[4]Non-specific, can lead to a heterogeneous mixture of labeled products.

II. The Influence of the PEG Spacer Arm

The polyethylene glycol (PEG) linker between the biotin and the reactive group plays a crucial role in the performance of the bioconjugate.[9] It enhances water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance, thereby improving the accessibility of the biotin to streptavidin.[10][11]

Table 2: Impact of PEG Linker Length on Bioconjugation Performance

Linker LengthKey CharacteristicsTypical Applications
Short (e.g., No PEG, PEG2) Less flexible, may lead to steric hindrance if the biotinylation site is sterically crowded.Applications where the biotinylation site is highly accessible.
Medium (e.g., PEG3, PEG4) Balances flexibility and length, suitable for a wide range of applications.[12]General protein and antibody labeling.
Long (e.g., PEG6, PEG12) Increased flexibility and reach, effectively overcomes steric hindrance.[10] Improved water solubility.Labeling of large protein complexes or molecules on cell surfaces. Proximity labeling assays.[9]

Note: The optimal PEG linker length is application-dependent and may require empirical determination.[9]

III. Reversible and Cleavable Biotinylation Strategies

In many applications, the ability to release the biotinylated molecule from streptavidin is desirable. This can be achieved using reversible biotin analogs or cleavable spacer arms.[13]

Table 3: Comparison of Reversible and Cleavable Biotinylation Reagents

| Strategy | Reagent Example | Cleavage/Reversal Condition | Key Advantages | | --- | --- | --- | | Reversible Binding | Desthiobiotin-based reagents | Competition with free biotin | Gentle elution conditions, preserves protein function.[7] | | Reversible Binding | Iminobiotin-based reagents | pH drop to ~4.0 | pH-dependent elution allows for controlled release.[14] | | Cleavable Linker | Biotin with a disulfide linker | Reducing agents (e.g., DTT, TCEP) | Allows for recovery of the native biomolecule.[11][13] | | Cleavable Linker | Photocleavable biotin reagents | UV light exposure | Spatially and temporally controlled release.[13] |

IV. Enzymatic and Affinity-Based Alternatives

Beyond chemical biotinylation, enzymatic methods and alternative affinity tag systems offer highly specific and controlled approaches to bioconjugation.

Enzymatic Biotinylation: The biotin ligase BirA can be used to specifically biotinylate a 15-amino-acid AviTag sequence that has been genetically fused to a protein of interest.[15] This method provides highly specific, site-directed biotinylation. Proximity labeling techniques like BioID and TurboID utilize mutant forms of BirA to biotinylate proteins in close proximity to a protein of interest in living cells.[16][17]

Alternative Affinity Tags:

  • Strep-tag®/Strep-Tactin® System: A short peptide tag (Strep-tag II) that binds with high affinity to a specially engineered streptavidin (Strep-Tactin). Elution is achieved under gentle conditions with desthiobiotin.[14][18]

  • Antibody-Based Systems: Recombinant Protein A or Protein G can be used for affinity-based, site-specific conjugation to the Fc region of antibodies.[19] This approach avoids modification of the antigen-binding sites.

Experimental Protocols

General Protocol for Amine-Reactive Biotinylation using NHS-Ester
  • Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF) at a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 10-20 fold molar excess of the dissolved Biotin-NHS ester to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

  • Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or using a desalting column.

General Protocol for Thiol-Reactive Biotinylation using Maleimide
  • Protein Preparation: Dissolve the protein containing a free sulfhydryl group in a suitable buffer (e.g., PBS, pH 6.5-7.5). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Reagent Preparation: Immediately before use, dissolve the Biotin-Maleimide in an organic solvent (e.g., DMSO or DMF).

  • Biotinylation Reaction: Add a 10-20 fold molar excess of the dissolved Biotin-Maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent by dialysis or gel filtration.

Visualizing Bioconjugation Concepts

Bioconjugation_Alternatives cluster_alternatives Alternatives to this compound Reactive_Groups Different Reactive Groups (Amine, Thiol, Carbonyl, Bioorthogonal) Target_Biomolecule Target Biomolecule (Protein, Antibody, etc.) Reactive_Groups->Target_Biomolecule PEG_Linkers Varying PEG Linker Lengths (Short, Medium, Long) PEG_Linkers->Target_Biomolecule Reversible_Tags Reversible/Cleavable Tags (Desthiobiotin, Disulfide Linkers) Reversible_Tags->Target_Biomolecule Enzymatic_Methods Enzymatic Labeling (BirA, TurboID) Enzymatic_Methods->Target_Biomolecule Other_Affinities Alternative Affinity Systems (Strep-tag, Protein A/G) Other_Affinities->Target_Biomolecule Biotin_PEG3_Amine This compound (Carboxyl-reactive) Biotin_PEG3_Amine->Target_Biomolecule Conjugation

Caption: Overview of alternatives to this compound for bioconjugation.

Bioconjugation_Workflow Start Start: Choose Biotinylation Reagent Prepare_Biomolecule Prepare Biomolecule (Buffer Exchange, etc.) Start->Prepare_Biomolecule Prepare_Reagent Prepare Biotinylation Reagent (Dissolve in Solvent) Start->Prepare_Reagent Reaction Perform Conjugation Reaction Prepare_Biomolecule->Reaction Prepare_Reagent->Reaction Quench Quench Reaction (If applicable) Reaction->Quench Purify Purify Bioconjugate (Dialysis, Chromatography) Quench->Purify Analyze Analyze Conjugate (e.g., HABA assay, Mass Spec) Purify->Analyze End End: Purified Bioconjugate Analyze->End

Caption: General experimental workflow for bioconjugation.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Biotinylation Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Selecting the Optimal Biotinylation Strategy for Your Research Needs

For researchers, scientists, and drug development professionals, the choice between cleavable and non-cleavable biotinylation reagents is a critical decision that profoundly impacts experimental outcomes in applications ranging from affinity purification to intricate proteomic analyses. This guide provides an objective, data-driven comparison of these two classes of reagents, complete with experimental protocols and performance data, to empower you in making an informed selection for your specific research applications.

The primary distinction between cleavable and non-cleavable biotinylation reagents lies in the chemical nature of the linker arm that connects the biotin molecule to the reactive group responsible for target protein conjugation. Non-cleavable reagents feature a stable, permanent bond, making them suitable for applications where the continued presence of the biotin tag does not interfere with downstream analyses. In contrast, cleavable reagents incorporate a labile bond within their linker arm—such as a disulfide bridge, an acid-sensitive group, or a photocleavable moiety. This design allows for the selective removal of the biotin tag after its function, typically affinity capture, has been fulfilled, thereby liberating the native, unmodified protein. This feature is a significant advantage in many contemporary proteomic and functional study workflows.[1]

Performance Comparison: A Quantitative Analysis

The key advantage of cleavable biotinylation reagents is the ability to recover the target protein in its native state, devoid of the potentially confounding biotin molecule. This is particularly crucial for downstream applications like mass spectrometry, where the biotin tag can complicate data interpretation, or in functional assays where the tag might impede the protein's biological activity.

Experimental data from various comparative studies consistently underscore the superior performance of cleavable reagents in proteomic analyses, especially those involving mass spectrometry. For instance, in Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) experiments, the use of an acid-cleavable biotin-alkyne reagent (DADPS-biotin) resulted in the identification and quantification of over 50% more newly synthesized proteins compared to its non-cleavable counterpart.[1] This substantial increase in protein identifications highlights the enhanced sensitivity that can be achieved with cleavable systems.

Similarly, a study comparing a disulfide-containing cleavable reagent (Sulfo-NHS-SS-Biotin) with a non-cleavable analog (Sulfo-NHS-Biotin) for peptide analysis via LC-MS/MS revealed that the cleavable reagent led to a higher percentage of identified biotinylated peptides (an average of 88% for cleavable versus 76% for non-cleavable).[1]

Parameter Cleavable Reagent (Sulfo-NHS-SS-Biotin) Non-Cleavable Reagent (Sulfo-NHS-Biotin) Reference
Identified Biotinylated Peptides88%76%[1]
Parameter Cleavable Reagent (DADPS-Biotin) Non-Cleavable Biotin-Alkyne Reference
Identified and Quantified Newly Synthesized Proteins (BONCAT)>50% moreBaseline[1]

Furthermore, a comparative analysis of different cleavable linkers demonstrated that an acid-cleavable linker was more effective than both photocleavable and reduction-cleavable tags in terms of enrichment efficiency and identification yield in a peptide-centric chemoproteomic workflow.[2]

Cleavable Linker Type Cleavage Efficiency Potential Side Reactions Reference
Disulfide (e.g., DTT treatment)>98% under optimal conditionsReduction of native protein disulfide bonds[2]
Photocleavable (e.g., UV exposure)>99% with optimized light exposurePotential for photodamage to sensitive biomolecules
Acid-Cleavable (e.g., Formic Acid)High, efficient cleavageRequires acidic conditions that may affect some proteins[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical differences in workflows using cleavable and non-cleavable biotinylation reagents.

Protocol 1: General Protein Biotinylation using an Amine-Reactive Reagent

This protocol is applicable to both cleavable (e.g., Sulfo-NHS-SS-Biotin) and non-cleavable (e.g., Sulfo-NHS-Biotin) NHS-ester reagents.

Materials:

  • Purified protein

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • NHS-ester biotinylation reagent (cleavable or non-cleavable)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the purified protein in the amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.[1]

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO or DMF to create a stock solution.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal molar ratio should be empirically determined for each protein. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Biotin: Remove unreacted biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Affinity Purification of Biotinylated Proteins

A. Non-Cleavable Reagent Workflow

Materials:

  • Biotinylated protein sample

  • Streptavidin-conjugated agarose or magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or SDS-PAGE sample buffer)

Procedure:

  • Binding: Incubate the biotinylated protein sample with the streptavidin beads for 30-60 minutes at room temperature with gentle mixing.

  • Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the biotinylated proteins from the streptavidin beads using harsh, denaturing conditions, such as boiling in SDS-PAGE sample buffer or using low pH elution buffers. This step often results in the denaturation of the target protein.

B. Cleavable Reagent Workflow (Disulfide Linker Example)

Materials:

  • Biotinylated protein sample (using a disulfide-containing reagent)

  • Streptavidin-conjugated agarose or magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Cleavage/Elution Buffer (e.g., 50 mM DTT or 10 mM TCEP in PBS)

Procedure:

  • Binding and Washing: Follow the same binding and washing steps as for the non-cleavable workflow.

  • Cleavage and Elution: To release the captured protein, incubate the beads in the Cleavage/Elution Buffer for 30-60 minutes at room temperature. The reducing agent will cleave the disulfide bond in the linker arm, releasing the protein from the biotin-streptavidin complex. The eluted protein is now free of the biotin tag and in a more native state.[1]

Protocol 3: Western Blotting of Biotinylated Proteins

Materials:

  • SDS-PAGE apparatus and reagents

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer (typically 1:1,000 to 1:20,000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Mandatory Visualizations

experimental_workflow cluster_non_cleavable Non-Cleavable Workflow cluster_cleavable Cleavable Workflow Biotinylation_NC Protein Biotinylation (Non-Cleavable Reagent) Binding_NC Binding to Streptavidin Beads Biotinylation_NC->Binding_NC Washing_NC Washing Binding_NC->Washing_NC Elution_NC Harsh Elution (e.g., low pH, SDS) Washing_NC->Elution_NC Analysis_NC Downstream Analysis (Biotin-tagged Protein) Elution_NC->Analysis_NC Biotinylation_C Protein Biotinylation (Cleavable Reagent) Binding_C Binding to Streptavidin Beads Biotinylation_C->Binding_C Washing_C Washing Binding_C->Washing_C Elution_C Mild Cleavage/Elution (e.g., DTT, Acid, Light) Washing_C->Elution_C Analysis_C Downstream Analysis (Native Protein) Elution_C->Analysis_C

Caption: A comparison of experimental workflows for non-cleavable and cleavable biotinylation reagents.

decision_tree Start Start: Choose Biotinylation Reagent Downstream_Analysis Is downstream analysis sensitive to biotin tag? Start->Downstream_Analysis Cleavable Use Cleavable Reagent Downstream_Analysis->Cleavable Yes Non_Cleavable Use Non-Cleavable Reagent Downstream_Analysis->Non_Cleavable No Cleavage_Condition Are native disulfide bonds critical? Cleavable->Cleavage_Condition Disulfide Consider Disulfide Linker (e.g., Sulfo-NHS-SS-Biotin) Cleavage_Condition->Disulfide No Non_Disulfide Consider Acid or Photocleavable Linker Cleavage_Condition->Non_Disulfide Yes

Caption: A decision tree to guide the selection of a biotinylation reagent.

Conclusion and Recommendations

The selection between cleavable and non-cleavable biotinylation reagents is fundamentally dictated by the specific demands of the experimental design and downstream applications.

Non-cleavable reagents are a robust and cost-effective option for applications where the biotin tag does not interfere with subsequent analyses. These include many standard immunoassays like ELISA and Western blotting, where the primary goal is detection.

Cleavable reagents offer a significant advantage when the recovery of the native, untagged protein is essential. This is particularly critical for:

  • Mass Spectrometry: The absence of the biotin tag simplifies mass spectra and can lead to higher identification rates of proteins and peptides.[1]

  • Functional Assays: The removal of the biotin tag minimizes the risk of steric hindrance or other interferences that could affect the protein's biological activity.

  • Structural Studies: The recovery of the native protein is paramount for accurate structural analysis.

Among the cleavable options, the choice of linker chemistry (disulfide, acid-cleavable, or photocleavable) should be guided by the properties of the target protein and the experimental conditions. For instance, if the protein of interest contains critical native disulfide bonds, a non-reducing cleavage method like acid or photocleavage would be preferable to a disulfide-based linker.[2]

By carefully considering the quantitative data, experimental workflows, and the specific requirements of your research, you can confidently select the biotinylation strategy that will yield the most reliable and informative results.

References

The Impact of Spacer Arm Length on Avidin-Biotin Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkably high affinity between avidin and biotin (with a dissociation constant, Kd, in the femtomolar range) has made it an indispensable tool in a vast array of life science applications, from immunoassays and affinity chromatography to targeted drug delivery.[1][2] However, the efficiency of this interaction can be significantly influenced by the accessibility of the biotin molecule to the deep binding pocket of avidin.[3] When biotin is conjugated to larger molecules such as proteins or antibodies, steric hindrance can impede this binding.[4] To overcome this challenge, biotinylation reagents are often designed with spacer arms of varying lengths to distance the biotin moiety from its carrier molecule. This guide provides a comparative analysis of the effect of spacer arm length on avidin binding affinity, supported by experimental data and detailed protocols.

Longer Spacer Arms Enhance Avidin Binding by Reducing Steric Hindrance

The consensus from numerous studies is that longer spacer arms generally lead to enhanced binding of biotin to avidin.[3][5] This is attributed to the reduction of steric hindrance, allowing the biotin molecule to more freely access the binding site within the avidin protein.[3] A longer, flexible linker enables the biotin to extend away from the surface of the conjugated molecule, overcoming the physical obstruction that the larger molecule might otherwise present.

One study demonstrated this principle by preparing biotinylated microplates using biotinylation reagents with different spacer arm lengths. The results showed a clear trend of improved dose-response curves in an ELISA-like assay with increasing spacer arm length, indicating more efficient binding of a streptavidin-enzyme conjugate.[4]

SpacerArmEffect cluster_short Short Spacer Arm cluster_long Long Spacer Arm Protein_S Macromolecule Biotin_S Biotin Avidin_S Avidin Protein_L Macromolecule Biotin_L Biotin Avidin_L Avidin

Quantitative Comparison of Avidin Binding Affinity

While the qualitative benefits of longer spacer arms are well-established, quantitative data provides a more precise understanding of this relationship. A detailed study on the solution kinetics and thermodynamics of biotin and biocytin (biotin linked to L-lysine, which acts as a spacer) binding to avidin offers valuable insights.

LigandSpacer CompositionAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Dissociation Constant (K_d) (M)
BiotinNone7.0 x 10⁷~10⁻⁶~10⁻¹⁵
BiocytinL-lysine4.0 x 10⁷~10⁻⁶~2.5 x 10⁻¹⁴
Data derived from studies on biotin and biocytin binding kinetics.[2][6]

The data indicates that while both biotin and biocytin exhibit extremely high affinity for avidin, the presence of the lysine spacer in biocytin results in a slightly slower association rate and a consequently higher (though still exceptionally low) dissociation constant. This highlights that while a spacer is beneficial for overcoming steric hindrance when biotin is attached to a larger molecule, the composition and length of the spacer itself can subtly influence the intrinsic binding kinetics.

Comparison of Biotinylation Reagents with Different Spacer Arm Lengths

A variety of commercially available biotinylation reagents offer different spacer arm options to suit various applications. The choice of reagent can significantly impact the outcome of experiments that rely on the avidin-biotin interaction.

Biotinylation ReagentSpacer Arm Length (nm)Observed Effect on Binding
PFP-biotin0.96Baseline binding in assay
NHS-biotin1.35Improved dose-response curve
Sulfo-NHS-LC-biotin2.24Further improved dose-response curve
NHS-LC-LC-biotin3.05Best dose-response curve in the series
Data from a study comparing biotinylation reagents for microplate preparation.[4]

The trend observed in this study, where longer spacer arms lead to a better dose-response curve, suggests a higher degree of accessible biotin for binding to the detection molecule.[4]

Polyethylene glycol (PEG) linkers are another popular choice for increasing the spacer arm length and are known to improve the solubility and reduce the immunogenicity of the conjugated molecule.[7][8] Hypothetical data from a comparative guide illustrates the potential impact of PEG linker length on streptavidin binding.

Biotinylation ReagentLinker Arm Length (Å)Streptavidin Binding Signal (Relative Fluorescence Units)
Biotin-PEG3-NHS~19.58,500
Biotin-PEG5-NHS~26.911,200
Biotin-PEG7-NHS~34.312,500
Hypothetical data for illustrative purposes.[9]

This illustrative data suggests that increasing the PEG linker length can lead to a more robust signal in detection assays, likely due to the enhanced accessibility of the biotin moiety.[9]

Experimental Protocols

Determining the binding affinity of avidin to biotinylated molecules with different spacer arms can be achieved through various techniques, with Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) being common methods.[10][11] Below is a representative protocol for a competitive ELISA to compare the binding of different biotinylated compounds to avidin.

Competitive ELISA Protocol

This protocol is designed to determine the relative binding affinity of different biotinylated molecules (with varying spacer arms) by measuring their ability to compete with a biotinylated enzyme conjugate for binding to an avidin-coated plate.

Materials:

  • 96-well microplate

  • Avidin

  • Biotinylated compounds with different spacer arms (your samples)

  • Biotinylated Horseradish Peroxidase (HRP)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with avidin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of your biotinylated compounds (competitors).

    • In separate tubes, mix each dilution of the competitor with a constant concentration of biotinylated HRP.

    • Add these mixtures to the avidin-coated wells.

    • Include control wells with only biotinylated HRP (no competitor) and blank wells (no biotinylated HRP).

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Development:

    • Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction:

    • Add stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the concentration of the competitor.

    • A lower absorbance indicates stronger competition and thus higher affinity of the biotinylated compound for avidin.

    • The IC50 value (the concentration of competitor that inhibits 50% of the biotinylated HRP binding) can be calculated to compare the relative affinities of the different spacer arm lengths.

ELISA_Workflow start Start coat Coat plate with Avidin start->coat block Block non-specific sites coat->block prepare_samples Prepare serial dilutions of biotinylated compounds (competitors) block->prepare_samples mix Mix competitors with biotinylated HRP prepare_samples->mix incubate_competition Incubate mixture in avidin-coated wells mix->incubate_competition wash1 Wash to remove unbound reagents incubate_competition->wash1 add_substrate Add TMB substrate wash1->add_substrate develop_color Incubate for color development add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance analyze Analyze data (IC50) read_absorbance->analyze end End analyze->end

Conclusion

The length of the spacer arm in biotinylation reagents is a critical parameter that can significantly influence the efficiency of the avidin-biotin interaction. The available data strongly indicates that longer spacer arms are generally more effective at overcoming steric hindrance, thereby enhancing the binding of biotin to avidin, especially when biotin is conjugated to large macromolecules. For applications requiring maximal binding and signal amplification, selecting a biotinylation reagent with a longer spacer arm, such as those incorporating long-chain alkyl or PEG linkers, is often advantageous. However, the intrinsic binding kinetics can be subtly influenced by the spacer's composition. Therefore, for optimal results, researchers should consider the specific context of their experimental system, including the nature of the molecule being biotinylated and the assay format, when selecting a biotinylation strategy. The experimental protocols outlined in this guide provide a framework for systematically evaluating the performance of different spacer arms to identify the optimal choice for a given application.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG3-amine vs. TFP-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is a critical determinant of experimental success in a vast array of applications, from affinity purification and immunoassays to targeted drug delivery. The covalent attachment of biotin to biomolecules enables their sensitive detection and isolation. However, the diverse chemical properties and reactive moieties of available biotinylation reagents necessitate a careful evaluation to ensure optimal conjugation efficiency and preservation of biological activity.

This guide provides an objective, data-driven comparison of two popular PEGylated biotinylation reagents: Biotin-PEG3-amine and TFP-PEG3-Biotin. We will delve into their distinct reactivities, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific bioconjugation needs.

Chemical Properties and Reactivity at a Glance

This compound and TFP-PEG3-Biotin, while both serving the ultimate purpose of attaching a biotin molecule via a flexible PEG3 spacer, employ fundamentally different chemical strategies to achieve this. The core distinction lies in their reactive functional groups, which dictate their target on the molecule to be labeled.

This compound possesses a terminal primary amine. This functional group is not inherently reactive towards biomolecules but can be readily coupled to carboxylic acids using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like N-hydroxysuccinimide (NHS).[1][2][3][4][5][6] This makes it the reagent of choice for labeling proteins on their glutamate or aspartate residues, or at their C-terminus. The PEG3 spacer enhances the water solubility of the reagent and the resulting conjugate, and it minimizes steric hindrance associated with the binding of the biotin moiety to avidin or streptavidin.[1][2][4][5]

TFP-PEG3-Biotin , on the other hand, features a 2,3,5,6-tetrafluorophenyl (TFP) ester. This is a highly efficient amine-reactive group that readily reacts with primary and secondary amines, such as those on the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[7][8][9][10] TFP esters are notable for their enhanced stability in aqueous solutions, particularly at basic pH, compared to the more traditional N-hydroxysuccinimide (NHS) esters.[8][9][11][12][13][14][15] This increased stability against spontaneous hydrolysis can lead to higher overall biotinylation efficiency.[14]

Reactivity and Stability: A Quantitative Comparison

TFP esters exhibit significantly greater resistance to hydrolysis than NHS esters, a crucial advantage in bioconjugation reactions that are often performed at neutral to slightly basic pH to ensure the deprotonation of target amine groups.[8][9][11][12][13][14][15] This enhanced stability translates to a longer effective lifetime of the reagent in the reaction mixture, which can result in a higher yield of the desired biotinylated product.[12]

ParameterTFP EsterNHS Ester
Target Group Primary and Secondary AminesPrimary Amines
Optimal pH Range 7.0 - 9.0[7]7.0 - 8.5[7]
Hydrolytic Stability More stable, especially at basic pH[8][9][11][12][13][14][15]Less stable, prone to rapid hydrolysis at basic pH[11][14]
Half-life at pH 10 ~360 minutes~39 minutes
Byproduct Tetrafluorophenol (less nucleophilic)[12]N-hydroxysuccinimide

Data on half-life is derived from a study on self-assembled monolayers and is presented here to illustrate the relative stability of the reactive esters.[13]

Experimental Protocols

To provide a practical context for the application of these reagents, we present detailed protocols for the biotinylation of a generic protein.

Protocol 1: Protein Biotinylation with TFP-PEG3-Biotin

This protocol describes the labeling of a protein with available primary amine groups using TFP-PEG3-Biotin.

Materials:

  • Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • TFP-PEG3-Biotin.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Desalting column or dialysis device for removal of excess biotin.

  • HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay reagents for determining biotin incorporation (optional).[12]

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine will compete with the biotinylation reaction and should be avoided.[7]

  • Reagent Preparation: Immediately before use, dissolve the TFP-PEG3-Biotin in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).[12] The TFP ester moiety is sensitive to moisture.[7]

  • Biotinylation Reaction: a. Calculate the required volume of the TFP-PEG3-Biotin stock solution to achieve a 10- to 20-fold molar excess relative to the protein. b. Add the calculated volume of the biotin reagent to the protein solution while gently vortexing. c. Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[12]

  • Removal of Unreacted Biotin: Purify the biotinylated protein from excess, non-reacted TFP-PEG3-Biotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Quantification of Biotinylation (Optional): The degree of biotin incorporation can be estimated using the HABA assay according to the manufacturer's instructions.[12]

  • Storage: Store the biotinylated protein at 4°C or frozen at -20°C or -80°C for long-term storage.

Protocol 2: Protein Biotinylation with this compound

This protocol outlines the conjugation of this compound to a protein with accessible carboxylic acid groups.

Materials:

  • Purified protein with accessible carboxyl groups in a suitable buffer (e.g., MES buffer, pH 6.0).

  • This compound.

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS.

  • Desalting column or dialysis device.

Procedure:

  • Protein and Reagent Preparation: Dissolve the protein in MES buffer at a suitable concentration (e.g., 1-5 mg/mL). Dissolve this compound, EDC, and NHS in the reaction buffer immediately before use.

  • Carboxyl Group Activation: a. Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. b. Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction: a. Add a 50-fold molar excess of this compound to the activated protein solution. b. Incubate the reaction for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • Purification: Remove excess reagents and byproducts by desalting or dialysis.

  • Storage: Store the biotinylated protein under appropriate conditions.

Visualizing the Chemistry and Workflows

To further clarify the chemical reactions and experimental procedures, the following diagrams have been generated.

Caption: Reaction of TFP-PEG3-Biotin with a primary amine.

Caption: Reaction of this compound with a carboxylic acid.

pulldown_workflow start Biotinylated Protein (e.g., PROTAC-Biotin) lysate Incubate with Cell Lysate or Purified Protein start->lysate Step 1 beads Add Streptavidin-coated Magnetic Beads lysate->beads Step 2 capture Capture Biotinylated Complexes beads->capture Step 3 wash Wash Beads to Remove Non-specific Binders capture->wash Step 4 elute Elute Bound Proteins wash->elute Step 5 analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elute->analysis Step 6

Caption: Experimental workflow for a streptavidin pull-down assay.

Conclusion: Making the Right Choice

The selection between this compound and TFP-PEG3-Biotin is fundamentally guided by the available functional groups on the target molecule.

  • Choose this compound when you need to label carboxylic acid groups, such as those on glutamate and aspartate residues or the C-terminus of a protein. It is an excellent tool for instances where primary amines are either absent or need to be preserved for biological activity.

  • Choose TFP-PEG3-Biotin for the efficient and robust labeling of primary and secondary amines. Its superior hydrolytic stability compared to NHS esters makes it a more reliable choice, particularly in reactions requiring a higher pH, potentially leading to higher yields and more consistent results.[8][9][11][12][13][14][15]

Both reagents benefit from the inclusion of a hydrophilic PEG3 spacer, which improves solubility and accessibility. By understanding the distinct chemical reactivities and performance characteristics of these reagents, researchers can better design their bioconjugation strategies to achieve reliable and reproducible outcomes.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Biotin-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Biotin-PEG3-amine must adhere to strict safety and disposal protocols to ensure personal safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, based on available safety data sheets. The primary directive is to treat this compound as potentially hazardous waste and to engage professional disposal services.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is crucial to be aware of its potential hazards. The compound is intended for laboratory use only and is classified as potentially harmful.[1][2] One safety data sheet specifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be conducted in a manner that prevents release into the environment. Do not allow the product to reach groundwater, water courses, or sewage systems.[1][2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including unused or expired this compound powder, contaminated PPE (gloves, etc.), and weighing papers, in a designated, leak-proof container.

  • Liquid Waste: If this compound is in a solution, collect the liquid waste in a separate, clearly labeled, and sealed container.

  • Contaminated Labware: All labware that has come into contact with this compound must be decontaminated or disposed of as hazardous waste.

    • Rinsing: Triple rinse the labware with a suitable solvent in which the compound is soluble.

    • Rinsate Collection: Collect the rinsate as hazardous chemical waste.

2. Container Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols.

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

4. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant or via a licensed waste disposal contractor.[3][4]

  • Consult local, state, or national regulations for proper disposal procedures.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Personal Precautions: Use appropriate protective equipment. Avoid breathing vapors, mist, dust, or gas.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Keep the product away from drains or water courses.[3]

  • Methods for Cleaning Up:

    • Absorb the spill onto an appropriate inert material.[1][2]

    • For solid spills, avoid generating dust.[4]

    • Carefully scoop or sweep up the spilled material and place it into a designated, labeled waste container for disposal.[5]

    • Clean the contaminated surface thoroughly.[5]

    • Collect and dispose of all waste in accordance with applicable laws.[1][2]

Quantitative Safety and Disposal Data

ParameterInformationSource
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[3]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3]
Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[3]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_preparation Preparation and Handling cluster_waste_collection Waste Collection cluster_spill_management Spill Management cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in Labeled Container collect_liquid Collect Liquid Waste in Labeled Container decontaminate Decontaminate Labware (Triple Rinse) spill Spill Occurs storage Store Waste in a Secure, Ventilated Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->storage contain_spill Contain Spill & Prevent Environmental Release spill->contain_spill cleanup Clean Up Spill with Inert Absorbent contain_spill->cleanup collect_spill_waste Collect Spill Waste in Labeled Container cleanup->collect_spill_waste collect_spill_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Professional Disposal contact_ehs->end

References

Personal protective equipment for handling Biotin-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Biotin-PEG3-amine, including operational and disposal plans, to foster a secure and efficient research environment.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueCitations
Chemical Formula C18H34N4O5S[1][2][3]
Molecular Weight 418.55 g/mol [2][3]
Appearance Off-white to slightly grey amorphous solid[3]
Purity >98%[3]
Solubility Soluble in DMSO, DMF, and MeOH.[3]
Storage Temperature -20°C[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered hazardous. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[5] It is harmful if swallowed.[2] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are crucial.

Engineering Controls:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[2][5]

Personal Protective Equipment:

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[6]

  • Skin Protection: Wear protective gloves and a lab coat.[6] Specific glove material should be chosen based on the solvent used and breakthrough time.

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, wear a NIOSH/MSHA-approved respirator.[6]

Operational Handling and Storage Protocol

Handling:

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Do not breathe dust or aerosols.[4][6]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.[7]

  • Dissolve the reagent immediately before use as it is moisture-sensitive and can hydrolyze.[7] Do not prepare stock solutions for long-term storage unless specified by the manufacturer.[4][7]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][8]

  • The recommended storage temperature is -20°C.[3][4]

  • Protect from long-term exposure to light.[8]

Below is a workflow for the safe handling of this compound.

G prep Preparation ppe Wear Appropriate PPE prep->ppe Step 1 handling Handling & Use spill Spill Management handling->spill wash Wash Hands After Handling handling->wash Step 4 disposal Waste Disposal storage Storage storage->disposal Step 6 fume_hood Work in Fume Hood ppe->fume_hood Step 2 fume_hood->handling Step 3 wash->storage Step 5

Safe Handling Workflow for this compound

Accidental Release and Exposure Measures

Spill Cleanup:

  • Evacuate personnel from the immediate area.[6]

  • Wear appropriate PPE, including respiratory protection.[2]

  • Cover powder spills with a plastic sheet to minimize dust.[6]

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2][9]

  • Collect the spilled material into a suitable container for disposal.[6][8]

  • Clean the contaminated area thoroughly.[6]

  • Prevent the spill from entering drains or waterways.[2][6][8]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[5][8]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[5][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

The following diagram outlines the emergency response protocol for accidental exposure.

G exposure Accidental Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing If irritation persists flush_eyes Flush Eyes for 15 mins eye_contact->flush_eyes If irritation persists fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth Immediately wash_skin Wash with Soap & Water remove_clothing->wash_skin If irritation persists seek_medical Seek Medical Attention wash_skin->seek_medical If irritation persists flush_eyes->seek_medical If irritation persists fresh_air->seek_medical rinse_mouth->seek_medical Immediately

Emergency Response for Accidental Exposure

Disposal Plan

All waste materials, including empty containers and contaminated items, must be disposed of in accordance with local, state, and federal regulations.[8]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not allow the product to reach groundwater, water courses, or sewage systems.[8][10]

  • Dispose of the waste through a licensed waste disposal contractor.[5] Empty containers may retain product residue and can be hazardous.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.